3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
spiro[2-benzofuran-3,4'-piperidine]-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c14-11-9-3-1-2-4-10(9)12(15-11)5-7-13-8-6-12/h1-4,13H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNMPNVBLQHYANU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=CC=CC=C3C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50431461 | |
| Record name | 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50431461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37663-46-0 | |
| Record name | 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50431461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
CAS Number: 37663-46-0
This technical guide provides a comprehensive overview of 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one, a key chemical intermediate in pharmaceutical research. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and biological significance, particularly as a scaffold for ligands targeting sigma (σ) and Neuropeptide Y5 (NPY5) receptors.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its application in chemical synthesis and drug design.
| Property | Value |
| CAS Number | 37663-46-0[1] |
| Molecular Formula | C₁₂H₁₃NO₂[1] |
| Molar Mass | 203.24 g/mol [1] |
| Density | 1.25 g/cm³[1] |
| Melting Point | 132-133 °C[1] |
Synthesis and Experimental Protocols
Adapted Experimental Protocol: Synthesis of this compound
This proposed synthesis involves the reaction of a lithiated benzamide with a suitable piperidinone derivative, followed by acidic workup to facilitate cyclization.
Materials:
-
N-tert-Butoxycarbonyl-4-piperidone
-
2-Bromobenzamide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of 2-bromobenzamide in anhydrous THF is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen) and cooled to -78 °C in a dry ice/acetone bath.
-
To this cooled solution, two equivalents of n-butyllithium in hexanes are added dropwise, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour to ensure complete lithiation.
-
A solution of N-tert-Butoxycarbonyl-4-piperidone in anhydrous THF is then added dropwise to the reaction mixture. The resulting solution is stirred at -78 °C for 2-3 hours.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). The mixture is allowed to warm to room temperature.
-
An aqueous solution of hydrochloric acid is added to the mixture, and it is stirred at room temperature or gently heated to promote cyclization and the removal of the Boc protecting group.
-
The aqueous layer is separated, and the organic layer is extracted with diethyl ether. The aqueous layer is then basified with a saturated aqueous solution of sodium bicarbonate.
-
The resulting aqueous solution is extracted multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.
Note: This is a proposed synthetic route and may require optimization of reaction conditions, stoichiometry, and purification methods.
Biological Significance and Signaling Pathways
The this compound scaffold is a crucial component in the development of ligands for various receptors, notably the sigma-1 (σ₁) receptor and the Neuropeptide Y5 (NPY5) receptor. These receptors are implicated in a range of physiological and pathological processes, making them attractive targets for therapeutic intervention.
Sigma-1 (σ₁) Receptor Signaling
The σ₁ receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface.[2][3][4][5] It plays a critical role in cellular stress responses and modulates intracellular Ca²⁺ signaling.[2][4][5]
Experimental Workflow for Studying σ₁ Receptor Binding
Derivatives of this compound are often functionalized to create fluorescent probes for studying σ₁ receptor binding and localization. A typical workflow for such an experiment is outlined below.
Sigma-1 Receptor Signaling Pathway
The σ₁ receptor signaling cascade is initiated by ligand binding, which leads to the dissociation of the receptor from its binding partner, BiP (Binding immunoglobulin Protein). This dissociation allows the σ₁ receptor to interact with various downstream effectors, including ion channels and other signaling proteins, ultimately modulating cellular functions such as neuronal excitability and cell survival.
References
In-Depth Technical Guide on the Biological Activity of Spiro[isobenzofuran-1,4'-piperidine] Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The spiro[isobenzofuran-1,4'-piperidine] scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds. This unique three-dimensional structure provides a rigid framework that can be strategically functionalized to interact with a diverse range of biological targets. This technical guide provides a comprehensive overview of the reported biological activities of spiro[isobenzofuran-1,4'-piperidine] derivatives, with a focus on their potential as central nervous system agents, modulators of melanocortin and sigma receptors, and their influence on cardiovascular parameters. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the design and development of novel therapeutics.
Core Biological Activities and Quantitative Data
Spiro[isobenzofuran-1,4'-piperidine] derivatives have demonstrated a spectrum of biological activities, primarily centered around their interactions with key receptors in the central nervous system and other tissues. The following sections summarize the major activities, supported by quantitative data where available.
Sigma (σ) Receptor Ligands
A significant area of investigation for this scaffold has been its interaction with sigma (σ) receptors, particularly the σ1 and σ2 subtypes. These receptors are implicated in a variety of cellular functions and are considered promising targets for the treatment of cancer and neurodegenerative diseases, including Alzheimer's disease.[1][2][3]
Certain indole derivatives bearing the N-butyl-3H-spiro[isobenzofuran-1,4'-piperidine] moiety have been developed as high-affinity fluorescent probes for studying σ receptors.[4][5][6] The binding affinities of several of these derivatives for σ1 and σ2 receptors are presented in Table 1.
Table 1: Sigma Receptor Binding Affinities of Spiro[isobenzofuran-1,4'-piperidine] Derivatives
| Compound | R Group | Ki (σ1, nM) | Ki (σ2, nM) | Selectivity (σ1/σ2) |
| Siramesine | H | 10.5 | 12.6 | 0.83 |
| Compound 16 | Indole-N-(CH2)3-NH-Dye A | 39.3 | 10.1 | 3.89 |
| Compound 17 | Indole-C3-(CH2)4-N-Dye A | 38.1 | 3.84 | 9.92 |
| Compound 19 | Indole-C3-(CH2)4-N-Dye C | 51.3 | 30.2 | 1.70 |
| Compound 20 | Indole-C3-(CH2)4-N-Dye D | 88.8 | 39.8 | 2.23 |
| Compound 23 | Indole-N-(CH2)4-Spiro-C6-Dye A | 296 | 5.07 | 58.38 |
| Compound 29 | Indole-N-(CH2)4-Spiro-C6-Dye C | 488 | 51.1 | 9.55 |
| Compound 30 | Indole-N-(CH2)4-Spiro-C6-Dye D | 569 | 39.4 | 14.44 |
*Data sourced from a study on fluorescent sigma receptor probes.[4][5] Dye A, C, and D represent different fluorophores attached to the core structure.
Central Nervous System (CNS) Agents - Antidepressant Activity
Early investigations into the biological profile of spiro[isobenzofuran-1,4'-piperidine] derivatives identified their potential as central nervous system agents.[7][8] Specifically, these compounds were evaluated for their antidepressant-like activity. A common preclinical model for assessing potential antidepressant efficacy is the tetrabenazine-induced ptosis antagonism test in rodents. Tetrabenazine depletes monoamines, and the reversal of the resulting ptosis (eyelid drooping) is indicative of antidepressant activity.[9]
Melanocortin Subtype-4 Receptor (MC4R) Agonists
More recently, the spiro[isobenzofuran-1,4'-piperidine] scaffold has been explored for its ability to modulate the melanocortin subtype-4 receptor (MC4R).[10][11] MC4R is a G-protein coupled receptor primarily expressed in the brain and is a key regulator of energy homeostasis, food intake, and body weight.[12][13] Agonists of MC4R are being investigated as potential treatments for obesity.
A series of 3H-spiro[isobenzofuran-1,4'-piperidine] based compounds have been designed and synthesized as potent, selective, and orally bioavailable MC4R agonists.[10][11] Although a detailed table of EC50 values is not provided in the initial search results, the literature highlights the successful discovery of compounds with significant agonist activity at this receptor.
Diuretic and Antihypertensive Properties
Certain derivatives of 3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] have been synthesized and evaluated for their diuretic and antihypertensive activities.[14][15] In particular, N-sulfur derivatives were investigated, and benzenesulfenamide derivatives were found to possess marked, species-specific diuretic and antihypertensive effects in rats.[14] While the search results confirm this activity, specific quantitative data on the percentage increase in urine output or the reduction in blood pressure are not detailed in the abstracts.
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the characterization of the biological activities of spiro[isobenzofuran-1,4'-piperidine] derivatives.
Sigma Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds for the σ1 and σ2 receptors.
General Protocol:
-
Membrane Preparation: Membranes are typically prepared from guinea pig brain (for σ1) or rat liver (for σ2). The tissue is homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the membranes, which are then washed and stored at -80°C.
-
Radioligand Binding: The assay is performed in a competitive binding format. A constant concentration of a radiolabeled ligand, such as --INVALID-LINK---pentazocine for σ1 or [³H]-1,3-di-o-tolyl-guanidine ([³H]DTG) for σ2, is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.
-
Incubation and Filtration: The mixture is incubated to allow for binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated using the Cheng-Prusoff equation.
For σ2 receptor binding assays using the non-selective ligand [³H]DTG, a masking agent selective for the σ1 receptor (e.g., (+)-pentazocine) is often included to ensure that only binding to the σ2 receptor is measured.
Tetrabenazine-Induced Ptosis Antagonism Assay (Antidepressant Screening)
Objective: To assess the potential antidepressant activity of test compounds by their ability to reverse tetrabenazine-induced ptosis.
General Protocol:
-
Animals: Male mice or rats are typically used.
-
Compound Administration: Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A control group receives the vehicle.
-
Tetrabenazine Administration: After a set pre-treatment time (e.g., 30-60 minutes), tetrabenazine is administered i.p. to all animals to induce ptosis.
-
Ptosis Scoring: At the time of peak tetrabenazine effect (e.g., 30-60 minutes post-injection), the degree of ptosis is scored by a trained observer who is blinded to the treatment groups. A scoring scale is used, for example, from 0 (eyes fully open) to 4 (eyes fully closed).
-
Data Analysis: The scores for each treatment group are compared to the vehicle control group. The dose of the test compound that causes a 50% reduction in the ptosis score (ED50) is calculated.
Melanocortin Subtype-4 Receptor (MC4R) Functional Assay (cAMP Measurement)
Objective: To determine the agonist activity of test compounds at the MC4R by measuring the intracellular accumulation of cyclic adenosine monophosphate (cAMP).
General Protocol:
-
Cell Culture: A cell line stably expressing the human MC4R (e.g., HEK293 cells) is used.
-
Compound Treatment: Cells are incubated with varying concentrations of the test compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Cell Lysis and cAMP Measurement: After the incubation period, the cells are lysed, and the intracellular cAMP concentration is determined using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: The cAMP levels are plotted against the compound concentration, and the data are fitted to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).
Signaling Pathways and Logical Relationships
To visualize the mechanisms of action and experimental workflows, the following diagrams have been generated using the DOT language.
Caption: Workflow for determining sigma receptor binding affinity.
Caption: Agonist activation of the MC4R-cAMP signaling cascade.
Caption: Proposed pro-apoptotic signaling of sigma-2 receptor ligands.
Conclusion
The spiro[isobenzofuran-1,4'-piperidine] scaffold represents a versatile platform for the development of novel therapeutic agents with a wide range of biological activities. The derivatives have shown significant promise as ligands for sigma receptors, with potential applications in oncology and neurodegenerative disorders. Furthermore, their activity as central nervous system agents, particularly with antidepressant-like effects, and as modulators of the MC4R for the potential treatment of obesity, highlights the broad therapeutic potential of this chemical class. The diuretic and antihypertensive properties also warrant further investigation. This technical guide provides a foundational understanding of the biological activities, quantitative data, and experimental methodologies associated with spiro[isobenzofuran-1,4'-piperidine] derivatives, offering a valuable starting point for future research and drug discovery efforts.
References
- 1. The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of Fluorescent 4-[4-(3 H-Spiro[isobenzofuran-1,4'-piperidin]-1'-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iris.unito.it [iris.unito.it]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. 6. Synthesis, 13C NMR, and biological evaluation of cis- and trans-4-amino-3'-arylspiro[cyclohexane-1,1'(3'H)-isobenzofuran] derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel tetracyclic spiropiperidines. 3. 1-arylspiro[indoline-3,4'-piperidine]s as potential antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of potent, selective, and orally bioavailable 3H-spiro[isobenzofuran-1,4'-piperidine] based melanocortin subtype-4 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Melanocortin 4 Receptor | Welcome to the MC4R Gene Website [mc4r.org.uk]
- 13. researchgate.net [researchgate.net]
- 14. Spiro[isobenzofuran-1(3H),4'-piperidines]. 3. Diuretic and antihypertensive properties of compounds containing a sulfur attached to nitrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 2,3-dihydro-3-(1-pyrryl)spiro[benzofuran-2,4'-piperidine]s and 2,3-dihydro-3-(1-pyrryl)spiro[benzofuran-2,3'-pyrrolidine]s: novel antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of 3H-Spiro[isobenzofuran-1,4'-piperidin]-3-one Derivatives
Executive Summary: The 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one core structure is a versatile scaffold that has been extensively utilized in medicinal chemistry to develop potent and selective modulators of various G-protein coupled receptors (GPCRs) and other integral membrane proteins. This technical guide provides a comprehensive overview of the mechanism of action of derivatives based on this scaffold, with a focus on their interactions with three primary targets: Sigma (σ) receptors, the Melanocortin-4 Receptor (MC4R), and the Neuropeptide Y5 Receptor (NPY5R). For each target, this document details the binding affinities, functional activities, downstream signaling pathways, and the experimental protocols used for their characterization. All quantitative data are presented in structured tables, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding by researchers, scientists, and drug development professionals.
Sigma (σ) Receptor Modulation
The 3H-spiro[isobenzofuran-1,4'-piperidine] moiety is a key pharmacophore in a number of high-affinity ligands for sigma (σ) receptors, particularly the σ2 subtype. These receptors are implicated in a variety of cellular functions and are promising targets for the diagnosis and treatment of cancer and neurodegenerative disorders like Alzheimer's disease.[1][2]
Mechanism of Action at Sigma Receptors
Derivatives of 3H-spiro[isobenzofuran-1,4'-piperidine] have been shown to bind with high affinity to both σ1 and σ2 receptors. The mechanism of action is primarily through direct binding to these receptors, which can lead to the modulation of various downstream signaling pathways. For instance, σ2 receptor engagement can influence calcium signaling, cell proliferation, and neuronal signaling.[3] The interaction of these ligands with σ2 receptors has been shown to potentiate nerve growth factor (NGF)-induced neurite outgrowth by enhancing the phosphorylation of downstream effectors such as Akt and ERK1/2.
Quantitative Data: Binding Affinities of Spiro-Derivatives at Sigma Receptors
The following table summarizes the binding affinities (Ki) of representative fluorescent derivatives of 3H-spiro[isobenzofuran-1,4'-piperidine] for σ1 and σ2 receptors.
| Compound | Modification on Spiro-Core | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ1/σ2) | Reference |
| 16 | Siramesine-like with 4-DMAP fluorophore | 39.3 | 10.1 | 0.26 | [4] |
| 17 | Siramesine-like with 4-DMAP fluorophore | 38.1 | 3.84 | 0.10 | [4] |
| 19 | Siramesine-like with Cy-5 fluorophore | 51.3 | 30.2 | 0.59 | [4] |
| 20 | Siramesine-like with Cy-7 fluorophore | 88.8 | 39.8 | 0.45 | [4] |
| 29 | 8-like counterpart with Cy-5 fluorophore | 488 | 51.1 | 9.55 | [4] |
| 30 | 8-like counterpart with Cy-7 fluorophore | 569 | 39.4 | 14.44 | [4] |
Experimental Protocols
This protocol is adapted from studies characterizing high-affinity sigma receptor ligands.[4]
-
Preparation of Membranes: Homogenize tissues (e.g., guinea pig brain for σ1, rat liver for σ2) in ice-cold sucrose buffer (0.32 M). Centrifuge the homogenate at 900 x g for 10 minutes at 4°C.
-
Isolation of Crude Membranes: Centrifuge the resulting supernatant at 31,000 x g for 20 minutes at 4°C. Resuspend the pellet in a Tris-HCl buffer (50 mM, pH 7.4).
-
Incubation: In a final volume of 0.2 mL, incubate the membrane homogenates with the radioligand (--INVALID-LINK---pentazocine for σ1 or [³H]DTG for σ2 in the presence of unlabeled (+)-pentazocine to saturate σ1 sites) and various concentrations of the spiro-derivative test compound.
-
Termination and Filtration: After incubation (e.g., 120 minutes at 37°C), terminate the reaction by rapid filtration through Whatman GF/B glass fiber filters presoaked in polyethylenimine (0.5%).
-
Washing: Wash the filters rapidly with ice-cold Tris-HCl buffer.
-
Quantification: Measure the filter-bound radioactivity by liquid scintillation spectrometry.
-
Data Analysis: Determine the IC50 values from competition binding curves and calculate the Ki values using the Cheng-Prusoff equation.
This method is used for fluorescently-tagged spiro-derivatives.[5]
-
Cell Culture: Culture cells expressing the target sigma receptor (e.g., MCF7 cells) in appropriate media.
-
Incubation with Fluorescent Ligand: Incubate the cells with increasing concentrations of the fluorescent spiro-derivative.
-
Flow Cytometry Analysis: Harvest the cells and analyze the fluorescence intensity using a flow cytometer.
-
Competition Assay: To determine the dissociation constant (Kd), perform a competition experiment by co-incubating the cells with a fixed concentration of the fluorescent ligand and increasing concentrations of a known unlabeled sigma receptor ligand (e.g., DTG).
-
Data Analysis: Analyze the displacement curves to calculate the Kd of the fluorescent ligand.
Visualization of Signaling Pathways and Workflows
Caption: σ2 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Melanocortin-4 Receptor (MC4R) Agonism
Derivatives of 3H-spiro[isobenzofuran-1,4'-piperidine] have been designed as potent, selective, and orally bioavailable agonists of the Melanocortin-4 Receptor (MC4R).[6] The MC4R is a key regulator of energy homeostasis and appetite, making it an attractive target for the treatment of obesity.
Mechanism of Action at MC4R
These spiro-compounds act as agonists at the MC4R, mimicking the action of the endogenous ligand, α-melanocyte-stimulating hormone (α-MSH). The MC4R is a Gs-coupled GPCR, and its activation leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). This increase in cAMP activates downstream signaling cascades, including protein kinase A (PKA), leading to physiological responses such as reduced food intake and increased energy expenditure.
Quantitative Data: MC4R Agonist Activity
| Compound | EC50 (nM) for cAMP production | Reference |
| Representative Spiro-Agonist 1 | Data not available in abstract | [6] |
| Representative Spiro-Agonist 2 | Data not available in abstract | [6] |
Experimental Protocols
This protocol is a standard method for assessing the agonist activity at Gs-coupled receptors like MC4R.[7][8][9][10]
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293 or CHO-K1) and transiently or stably transfect them with a plasmid encoding the human MC4R.
-
Cell Plating: Plate the transfected cells into 96- or 384-well plates and allow them to adhere overnight.
-
Compound Treatment: On the day of the assay, replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Add varying concentrations of the spiro-derivative test compounds or a reference agonist (e.g., α-MSH).
-
Incubation: Incubate the plates for a specified time (e.g., 30-60 minutes) at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF) or an AlphaScreen assay.
-
Data Analysis: Plot the cAMP levels against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and maximum efficacy.
Visualization of Signaling Pathways and Workflows
Caption: MC4R Signaling Pathway.
Caption: cAMP Functional Assay Workflow.
Neuropeptide Y5 Receptor (NPY5R) Antagonism
Substituted spiro[isobenzofuran-1,4'-piperidin]-3-ones have been identified as modulators of the Neuropeptide Y5 receptor (NPY5R). The NPY5R is a Gi-coupled GPCR that plays a significant role in the regulation of food intake, and its antagonists are being investigated as potential treatments for obesity.[11]
Mechanism of Action at NPY5R
Aryl urea derivatives of spiro[3-oxoisobenzofurane-1(3H),4'-piperidine] act as antagonists at the NPY5R.[11] By binding to the receptor, they block the binding of the endogenous agonist, Neuropeptide Y (NPY). This prevents the activation of the Gi signaling cascade, which would normally lead to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP. Furthermore, NPY receptors, including NPY5R, can also signal through other pathways, such as the activation of the mitogen-activated protein kinase (MAPK) pathway (ERK1/2). Antagonism by the spiro-compounds would also block these downstream effects.
Quantitative Data: NPY5R Antagonist Activity
A study on aryl urea derivatives of the spiro[3-oxoisobenzofurane-1(3H),4'-piperidine] scaffold has shown their potential as orally active NPY5 receptor antagonists.[11] However, specific binding affinities (Ki) or functional inhibition constants (IC50) for these compounds are not detailed in the available search results and would require access to the full publication or patent literature.
| Compound | NPY5R Binding Affinity (Ki/IC50) | Reference |
| 5c | Data not available in abstract | [11] |
| Other Representative Spiro-Antagonists | Data not available in abstract |
Experimental Protocols
This protocol is a general method for determining the binding affinity of antagonists to the NPY5R.
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human NPY5R.
-
Incubation: In a suitable assay buffer, incubate the cell membranes with a radiolabeled NPY5R ligand (e.g., [¹²⁵I]PYY) and a range of concentrations of the spiro-derivative test compound.
-
Filtration: After reaching equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Determine the IC50 values from the competition curves and calculate the Ki using the Cheng-Prusoff equation.
This assay measures the ability of an antagonist to block agonist-induced activation of the MAPK pathway.[2][12]
-
Cell Culture: Culture cells expressing the NPY5R in 96-well plates.
-
Serum Starvation: Prior to the assay, serum-starve the cells for several hours to reduce basal ERK phosphorylation.
-
Antagonist Pre-incubation: Pre-incubate the cells with various concentrations of the spiro-derivative antagonist for a defined period.
-
Agonist Stimulation: Add a fixed concentration of an NPY5R agonist (e.g., NPY) corresponding to its EC80 for ERK phosphorylation and incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Cell Lysis and p-ERK Detection: Lyse the cells and measure the levels of phosphorylated ERK1/2 using a sensitive detection method such as an ELISA, HTRF, or AlphaScreen assay.
-
Data Analysis: Plot the p-ERK signal against the antagonist concentration to determine the IC50 of the test compound.
Visualization of Signaling Pathways and Workflows
Caption: NPY5R Signaling Pathway.
Caption: Phospho-ERK Functional Assay Workflow.
Conclusion
The this compound scaffold has proven to be a highly valuable starting point for the development of modulators for a diverse range of important biological targets. The derivatives of this core structure have demonstrated high affinity and functional activity at σ receptors, the MC4R, and the NPY5R. The mechanisms of action, while target-specific, are well-characterized through a variety of in vitro assays. This technical guide provides a foundational understanding of the pharmacology of these compounds and serves as a resource for researchers in the fields of medicinal chemistry and drug discovery. Further exploration of the structure-activity relationships of this versatile scaffold is likely to yield additional novel and potent therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Development of Melanocortin 4 Receptor Agonists by Exploiting Animal-Derived Macrocyclic, Disulfide-Rich Peptide Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iris.unito.it [iris.unito.it]
- 5. Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of potent, selective, and orally bioavailable 3H-spiro[isobenzofuran-1,4'-piperidine] based melanocortin subtype-4 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. innoprot.com [innoprot.com]
- 9. Temporal cAMP Signaling Selectivity by Natural and Synthetic MC4R Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
- 11. Aryl urea derivatives of spiropiperidines as NPY Y5 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Spiro[isobenzofuran-1,4'-piperidine] Core: A Journey from CNS Agents to Diverse Therapeutic Scaffolds
An In-depth Technical Guide on the Discovery and History of a Versatile Pharmacophore
Introduction
The spiro[isobenzofuran-1,4'-piperidine] scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry for over half a century. Its unique three-dimensional structure, combining a rigid isobenzofuran ring system with a flexible piperidine moiety, has proven to be a fertile ground for the discovery of potent and selective modulators of various biological targets. This technical guide provides a comprehensive overview of the discovery, history, and evolving therapeutic applications of spiro[isobenzofuran-1,4'-piperidine] compounds, intended for researchers, scientists, and drug development professionals.
Early Discovery and Focus on Central Nervous System (CNS) Applications
The exploration of the spiro[isobenzofuran-1,4'-piperidine] core began in the mid-1970s, with a primary focus on developing novel agents for the treatment of central nervous system disorders, particularly depression. Researchers were inspired by the structural features of existing antidepressants like talopram (Lu 3-010) and MK-940, which contained an aminoalkyl(aryl)isobenzofuran moiety.[1] This led to the hypothesis that the spirocyclic fusion of an isobenzofuran and a piperidine ring could lead to compounds with desirable pharmacological properties.
A seminal 1976 publication in the Journal of Medicinal Chemistry detailed the synthesis and preliminary pharmacological evaluation of a series of 3-phenylspiro[isobenzofuran-1(3H),4'-piperidines].[1] The lead compounds, including 1'-methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine], were evaluated for their ability to inhibit tetrabenazine-induced ptosis in mice, a classic preclinical screen for antidepressant activity. This early work established the initial structure-activity relationships (SAR), noting that a basic nitrogen atom in the piperidine ring was crucial for activity.[1]
Further studies in the late 1970s expanded on this initial discovery, exploring modifications to the piperidine nitrogen and the phenyl ring of the isobenzofuran core to optimize the antidepressant potential and investigate other CNS effects. This foundational research laid the groundwork for the future exploration of this versatile scaffold.
Expansion to New Therapeutic Horizons
While the initial focus was on CNS disorders, the unique structural and physicochemical properties of the spiro[isobenzofuran-1,4'-piperidine] core made it an attractive scaffold for targeting other G-protein coupled receptors (GPCRs) and ion channels. The subsequent decades saw a significant diversification of the therapeutic applications for this class of compounds.
Melanocortin Subtype-4 Receptor (MC4R) Agonists for Obesity
In 2010, a significant breakthrough was reported with the discovery of potent and selective agonists of the melanocortin subtype-4 receptor (MC4R) based on the 3H-spiro[isobenzofuran-1,4'-piperidine] scaffold.[2][3] MC4R is a key regulator of energy homeostasis and appetite, making it a prime target for the development of anti-obesity therapeutics. The reported compounds demonstrated oral bioavailability and efficacy in rodent models of obesity, highlighting the potential of this scaffold in addressing metabolic disorders.[4][5][6]
Sigma (σ) Receptor Ligands for Neurological Disorders and Imaging
More recently, in 2023, the spiro[isobenzofuran-1,4'-piperidine] core was utilized to develop high-affinity fluorescent probes for sigma (σ) receptors.[7][8] Sigma receptors are implicated in a variety of neurological and psychiatric conditions, including Alzheimer's disease and cancer. The development of these fluorescent ligands provides valuable tools for studying the distribution and function of σ receptors in living cells, and for the potential development of novel diagnostics and therapeutics.[2][9] Some of these compounds have been identified as potent and selective sigma-1 receptor antagonists.[9]
Neuropeptide Y5 (NPY5) Receptor Antagonists for Eating Disorders
The early 2000s saw the investigation of spiro[isobenzofuran-1,4'-piperidine] derivatives as modulators of the neuropeptide Y5 (NPY5) receptor. NPY5 receptors are involved in the regulation of food intake, and antagonists of this receptor were explored for the treatment of eating disorders such as obesity. This line of research further underscored the versatility of the spiro[isobenzofuran-1,4'-piperidine] scaffold in targeting GPCRs involved in metabolic control.
Diuretic and Antihypertensive Agents
Interestingly, early investigations in 1978 also explored derivatives of 3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] containing a sulfur atom attached to the piperidine nitrogen for diuretic and antihypertensive properties. This demonstrated the broad range of biological activities that could be achieved through chemical modification of this core structure.
Quantitative Data Summary
The following tables summarize key quantitative data for representative spiro[isobenzofuran-1,4'-piperidine] compounds from the literature.
Table 1: Antidepressant and CNS Activity
| Compound | Assay | Species | ED50 / IC50 | Reference |
| 1'-Methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] | Tetrabenazine-induced ptosis antagonism | Mouse | >25 mg/kg | Bauer et al., 1976 |
| 3-Phenylspiro[isobenzofuran-1(3H),4'-piperidine] | Tetrabenazine-induced ptosis antagonism | Mouse | 12.5 mg/kg | Bauer et al., 1976 |
Table 2: Melanocortin Subtype-4 Receptor (MC4R) Agonist Activity
| Compound | Assay | Species | Ki (nM) | EC50 (nM) | Reference |
| Example from Guo et al. | hMC4R Binding | - | 1.9 | 2.4 | Guo et al., 2010 |
| Example from Guo et al. | hMC3R Binding | - | 1300 | - | Guo et al., 2010 |
Table 3: Sigma (σ) Receptor Binding Affinity
| Compound | Receptor | Ki (nM) | Reference |
| Fluorescent Probe 19 | σ1 | 51.3 | Abatematteo et al., 2023 |
| Fluorescent Probe 19 | σ2 | 30.2 | Abatematteo et al., 2023 |
| Fluorescent Probe 29 | σ1 | 488 | Abatematteo et al., 2023 |
| Fluorescent Probe 29 | σ2 | 51.1 | Abatematteo et al., 2023 |
| 1'-benzyl-3-methoxy-3H-spiro[[1]benzofuran-1,4'-piperidine] | σ1 | 1.14 | Anonymous |
Experimental Protocols
General Synthesis of 3-Phenylspiro[isobenzofuran-1(3H),4'-piperidines] (Based on Bauer et al., 1976)
A common synthetic route to the core scaffold involves the lithiation of a suitably substituted 2-bromobenzhydryl methyl ether, followed by the addition of a 4-piperidone derivative. The resulting intermediate undergoes acid-catalyzed cyclization to yield the spiro[isobenzofuran-1,4'-piperidine] core.
-
Step 1: Lithiation. A solution of 2-bromobenzhydryl methyl ether in an anhydrous ethereal solvent (e.g., diethyl ether or THF) is cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen). A solution of n-butyllithium in hexanes is then added dropwise to effect the lithium-halogen exchange.
-
Step 2: Addition to 4-Piperidone. A solution of the desired 4-piperidone derivative (e.g., 1-methyl-4-piperidone) in an anhydrous ethereal solvent is added to the freshly prepared organolithium reagent at low temperature. The reaction mixture is stirred for a specified period to allow for the addition to complete.
-
Step 3: Acid-Catalyzed Cyclization. The reaction is quenched with an aqueous acid solution (e.g., hydrochloric acid) and allowed to warm to room temperature. The acidic conditions promote the cyclization of the intermediate to form the final spiro[isobenzofuran-1,4'-piperidine] product.
-
Step 4: Purification. The product is isolated by extraction and purified by standard techniques such as chromatography or crystallization.
Tetrabenazine-Induced Ptosis Antagonism Assay (General Protocol)
This in vivo assay is used to screen for potential antidepressant activity.
-
Animals: Male mice are typically used.
-
Procedure:
-
The test compound is administered to a group of mice at various doses (e.g., intraperitoneally or orally).
-
After a set period (e.g., 30-60 minutes), tetrabenazine is administered to the mice (e.g., 20-40 mg/kg, intraperitoneally). Tetrabenazine depletes monoamines, leading to a characteristic drooping of the eyelids (ptosis).
-
At a specified time after tetrabenazine administration (e.g., 30-60 minutes), the degree of ptosis is scored for each mouse by a blinded observer.
-
The dose of the test compound that reduces the ptosis score by 50% (ED50) compared to a vehicle-treated control group is calculated.
-
Visualizations
Signaling Pathways
Caption: MC4R Agonist Signaling Pathway.
Caption: Sigma-1 Receptor Antagonist Mechanism.
Experimental and Logical Workflows
Caption: Timeline of Therapeutic Target Discovery.
Caption: General Synthetic Workflow.
Conclusion and Future Directions
The spiro[isobenzofuran-1,4'-piperidine] core has demonstrated remarkable versatility as a pharmacophore, evolving from its initial discovery as a CNS-active scaffold to a privileged structure for targeting a diverse range of GPCRs and other proteins. The journey of this compound class from the 1970s to the present day showcases the power of scaffold-based drug discovery and the continuous evolution of our understanding of disease biology.
Current research continues to explore the potential of this scaffold. The development of highly selective ligands for targets such as MC4R and sigma receptors holds promise for the treatment of complex diseases like obesity and neurodegenerative disorders. Furthermore, the use of these compounds as molecular probes will undoubtedly contribute to a deeper understanding of the intricate signaling pathways they modulate. As synthetic methodologies become more advanced and our knowledge of biological targets expands, the spiro[isobenzofuran-1,4'-piperidine] core is poised to remain a significant and fruitful area of research in medicinal chemistry for years to come. The lack of publicly available clinical trial data for compounds with this core suggests that many of these promising candidates are likely still in the preclinical stages of development. Future work will hopefully see the translation of these preclinical findings into clinically effective therapeutics.
References
- 1. Intracellular signaling mechanisms of the melanocortin receptors: current state of the art - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iris.unito.it [iris.unito.it]
An In-depth Technical Guide to 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one Structural Analogues
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one core structure represents a versatile scaffold that has been extensively explored in medicinal chemistry, leading to the discovery of a diverse range of biologically active compounds. This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and pharmacological properties of these analogues. It details their therapeutic potential across multiple target classes, including central nervous system (CNS) agents, sigma (σ) receptor modulators, melanocortin-4 receptor (MC4R) agonists, and compounds with diuretic and antihypertensive activities. This document consolidates key quantitative data into comparative tables, provides detailed experimental protocols for their synthesis and evaluation, and visualizes critical pathways and workflows to support further research and development in this area.
Introduction
The spirocyclic system, characterized by two rings sharing a single common atom, has garnered significant interest in drug discovery due to its inherent three-dimensionality and conformational rigidity. This unique topology allows for precise orientation of functional groups and can lead to enhanced binding affinity and selectivity for biological targets.[1] The this compound scaffold, in particular, has proven to be a privileged structure, serving as a foundational template for the development of novel therapeutic agents.[1]
Analogues derived from this core have demonstrated a remarkable breadth of pharmacological activities. Early research focused on their potential as CNS agents, including antidepressants and antipsychotics.[2][3] Subsequent investigations have revealed their efficacy as modulators of sigma (σ) receptors, which are implicated in neurological disorders and cancer, and as potent agonists of the melanocortin-4 receptor (MC4R), a key target for the treatment of obesity.[4] Furthermore, modifications to this scaffold have yielded compounds with significant diuretic and antihypertensive properties.[5] This guide will delve into the technical details underpinning these discoveries, providing a valuable resource for researchers in the field.
Synthetic Strategies
The synthesis of this compound and its analogues can be achieved through several strategic routes. A common and effective method involves a multi-step sequence starting from readily available precursors.
A key synthetic approach is the lithiation of 2-bromobenzhydryl methyl ether, followed by the addition of a suitably substituted 4-piperidone derivative and subsequent acid-catalyzed cyclization.[2] This method allows for the introduction of diversity at the 3-position of the isobenzofuran ring and on the piperidine nitrogen.
Another versatile method involves the reaction between an N-substituted 4-piperidone and the Grignard reagent derived from 2-bromobenzyl methyl ether, followed by an acid-catalyzed cyclization to form the spirocyclic core.
A representative synthetic workflow is illustrated below:
Experimental Protocol: Synthesis of 1'-methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine][2]
This protocol provides a detailed method for the synthesis of a representative analogue.
Materials:
-
2-bromobenzhydryl methyl ether
-
n-Butyllithium in hexane
-
1-methyl-4-piperidone
-
Anhydrous diethyl ether
-
Hydrochloric acid
-
Sodium bicarbonate
-
Magnesium sulfate
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
A solution of 2-bromobenzhydryl methyl ether in anhydrous diethyl ether is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
A solution of n-butyllithium in hexane is added dropwise to the cooled solution, and the mixture is stirred for 30 minutes.
-
1-methyl-4-piperidone is added to the reaction mixture, which is then allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched by the slow addition of water. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude intermediate alcohol.
-
The crude alcohol is dissolved in a suitable solvent (e.g., ethanol) and treated with aqueous hydrochloric acid. The mixture is heated to reflux for 2 hours to effect cyclization.
-
After cooling, the reaction mixture is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate.
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 1'-methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine].
Pharmacological Activities and Structure-Activity Relationships
Central Nervous System (CNS) Activity
Analogues of this compound have been extensively investigated as potential CNS agents, particularly as antidepressants and antipsychotics.[2][3] Their activity is often assessed by their ability to antagonize tetrabenazine-induced ptosis, a preclinical model indicative of antidepressant potential.
Structure-Activity Relationships (SAR):
-
Optimal antidepressant activity is associated with the 3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] moiety where the piperidine nitrogen is basic.[2]
-
Large substituents on the piperidine nitrogen significantly reduce antitetrabenazine activity.[2]
-
Substituents at the C-3 position larger than hydrogen also lead to a decrease in activity.[2]
-
Introduction of halo or methoxy groups on the 3-phenyl ring has been explored, but few of these analogues showed significantly improved activity over the parent compound.[3]
Table 1: Antidepressant-like Activity of Selected Analogues (Tetrabenazine Antagonism)
| Compound ID | R1 (on Piperidine N) | R2 (at C-3) | Aromatic Substituent | ED50 (mg/kg, i.p.) in Mice |
| 7a | -CH3 | Phenyl | - | Data not available in abstract |
| 9a | -H | Phenyl | - | Selected for further studies |
Note: Specific ED50 values were not available in the provided search results, but the relative activities and key SAR points are noted.
Sigma (σ) Receptor Modulation
More recent research has focused on the development of these spirocyclic compounds as high-affinity ligands for sigma (σ) receptors, which are recognized as important targets for the treatment of neurological diseases and for cancer diagnostics and therapy.[6] The σ2 receptor, in particular, has been a focus of these efforts.[6]
Structure-Activity Relationships (SAR):
-
The N-butyl-3H-spiro[isobenzofuran-1,4'-piperidine] moiety is a key pharmacophore for high-affinity σ receptor binding.
-
Functionalization of an attached indole ring with fluorescent dyes allows for the development of high-affinity probes for studying σ receptors.
-
The position of the butyl-spiropiperidine portion on the indole ring can influence affinity and selectivity between σ1 and σ2 receptors.
Table 2: Sigma Receptor Binding Affinities of Spiro[isobenzofuran-piperidine]-Indole Derivatives [6]
| Compound ID | Description | Ki (σ1, nM) | Ki (σ2, nM) | Selectivity (σ1/σ2) |
| Siramesine | Reference Compound | 10.5 | Not specified | Not specified |
| 19 | σ pan affinity | Not specified | Not specified | Not specified |
| 29 | σ2 selective | >5000 | Not specified | Not specified |
| 23 | Analogue of 8 with dye A | 296 | 5.07 | 58.4 |
Melanocortin-4 Receptor (MC4R) Agonism
A series of 3H-spiro[isobenzofuran-1,4'-piperidine] based compounds have been designed and synthesized as potent, selective, and orally bioavailable agonists of the melanocortin subtype-4 receptor (MC4R).[4][7] The MC4R is a G-protein coupled receptor (GPCR) that plays a critical role in the regulation of energy balance and appetite, making it an attractive target for anti-obesity therapeutics.[7]
Signaling Pathway: Activation of the MC4R by an agonist, such as the endogenous ligand α-melanocyte-stimulating hormone (α-MSH) or a synthetic spiro[isobenzofuran-piperidine] analogue, stimulates the Gs alpha subunit (Gαs) of the associated G-protein. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[8] Increased intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream targets, ultimately leading to a reduction in food intake and an increase in energy expenditure.[8]
Diuretic and Antihypertensive Properties
Derivatives of 3-phenylspiro[isobenzofuran-1(3H),4'-piperidine], particularly those with N-sulfur modifications, have been reported to possess diuretic and antihypertensive activities.[5] For instance, the benzenesulfenamide derivative has shown marked, species-specific diuretic and antihypertensive effects in rats.[5]
Table 3: Diuretic and Antihypertensive Activity of Selected Analogues
| Compound ID | Modification | Activity | Species |
| 3 | Benzenesulfenamide | Diuretic, Antihypertensive | Rat |
Note: Specific quantitative data such as ED50 values were not available in the provided search results for direct comparison.
Key Experimental Protocols
In Vivo Evaluation of Antidepressant Activity: Tetrabenazine-Induced Ptosis Antagonism[9][10][11]
Principle: Tetrabenazine depletes central biogenic amines, leading to a state of sedation and ptosis (eyelid drooping) in rodents. Putative antidepressant compounds can reverse this ptosis.
Procedure:
-
Male mice or rats are used for the study.
-
Animals are pre-treated with the test compound or vehicle control via intraperitoneal (i.p.) or oral (p.o.) administration.
-
After a specified pre-treatment time (e.g., 30-60 minutes), tetrabenazine (typically 20-40 mg/kg) is administered i.p.
-
At the time of peak tetrabenazine effect (e.g., 30-60 minutes post-injection), animals are observed for the presence or absence of ptosis.
-
Ptosis is scored based on the degree of eyelid closure (e.g., a scale of 0 to 4, where 0 is eyes fully open and 4 is eyes fully closed).
-
The dose of the test compound that reduces the ptosis score by 50% (ED50) compared to the vehicle-treated group is calculated.
In Vitro Evaluation of MC4R Agonist Activity: cAMP Assay[12][13][14]
Principle: MC4R is a Gs-coupled receptor, and its activation leads to an increase in intracellular cyclic AMP (cAMP). This assay quantifies the amount of cAMP produced in cells expressing the receptor in response to agonist stimulation.
Procedure:
-
Cells stably or transiently expressing the human or rodent MC4R (e.g., HEK293 or CHO cells) are cultured in appropriate multi-well plates.
-
On the day of the assay, the cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and the cells are incubated.
-
The test compounds (spiro[isobenzofuran-piperidine] analogues) are added to the wells at various concentrations. A known MC4R agonist (e.g., α-MSH) is used as a positive control.
-
The cells are incubated for a defined period (e.g., 15-30 minutes) at 37 °C to allow for receptor stimulation and cAMP production.
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA).
-
Dose-response curves are generated, and the EC50 value (the concentration of the compound that produces 50% of the maximal response) is calculated for each test compound.
In Vivo Evaluation of Diuretic Activity in Rats[15][16][17][18]
Principle: This assay measures the effect of a test compound on urine volume and electrolyte excretion in hydrated rats.
Procedure:
-
Male Wistar or Sprague-Dawley rats are fasted overnight with free access to water.
-
The animals are orally hydrated with a saline solution (e.g., 0.9% NaCl) at a volume of 25 mL/kg body weight.
-
Immediately after hydration, the test compounds, a standard diuretic (e.g., furosemide), or vehicle are administered orally.
-
The rats are placed individually in metabolic cages that allow for the separate collection of urine and feces.
-
Urine is collected over a period of 5 to 24 hours.
-
The total volume of urine excreted by each animal is measured.
-
The concentration of electrolytes (Na+, K+, and Cl-) in the urine samples is determined using a flame photometer or ion-selective electrodes.
-
The diuretic activity is calculated as the ratio of the urine volume in the test group to the urine volume in the control group. The saluretic and natriuretic activities are similarly assessed based on electrolyte excretion.
In Vivo Evaluation of Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)[19][20][21][22][23]
Principle: The Spontaneously Hypertensive Rat (SHR) is a genetic model of essential hypertension. This model is used to evaluate the ability of a test compound to lower blood pressure.
Procedure:
-
Adult male SHRs with established hypertension are used.
-
Baseline systolic blood pressure and heart rate are measured using a non-invasive tail-cuff method.
-
The animals are treated with the test compound, a standard antihypertensive drug (e.g., captopril or propranolol), or vehicle, typically via oral gavage.
-
Blood pressure and heart rate are measured at various time points after drug administration (e.g., 1, 2, 4, 6, and 24 hours).
-
The maximum percentage decrease in blood pressure from the baseline is determined for each group.
-
Dose-response studies can be conducted to determine the ED50 of the active compounds.
Conclusion
The this compound scaffold has demonstrated its value as a versatile platform for the design and discovery of novel, potent, and selective modulators of various biological targets. The rich pharmacology associated with its analogues, spanning from CNS disorders and obesity to cardiovascular diseases, underscores the therapeutic potential of this chemical class. The synthetic accessibility and the potential for diversification at multiple positions on the scaffold provide a fertile ground for further optimization and exploration of structure-activity relationships. The detailed protocols and compiled data within this guide are intended to facilitate these future research endeavors, aiding in the development of the next generation of therapeutics derived from this remarkable spirocyclic core.
References
- 1. Diuretics screening models | PPTX [slideshare.net]
- 2. Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. 4. Central nervous system depressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of potent, selective, and orally bioavailable 3H-spiro[isobenzofuran-1,4'-piperidine] based melanocortin subtype-4 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spiro[isobenzofuran-1(3H),4'-piperidines]. 3. Diuretic and antihypertensive properties of compounds containing a sulfur attached to nitrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iris.unito.it [iris.unito.it]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Spectroscopic Profile of 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one. Due to the limited availability of direct experimental spectra in publicly accessible literature, this document presents a combination of reported data for closely related analogs, predicted spectral characteristics, and detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.
Compound Identity
| Systematic Name | This compound |
| Molecular Formula | C₁₂H₁₃NO₂ |
| Molecular Weight | 203.24 g/mol |
| CAS Number | 37663-46-0[1] |
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of the spectral data of the closely related parent compound, 3H-spiro[isobenzofuran-1,4'-piperidine], and standard spectroscopic correlation tables.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.8 - 8.0 | d | 1H | Ar-H |
| ~ 7.5 - 7.7 | m | 2H | Ar-H |
| ~ 7.3 - 7.4 | d | 1H | Ar-H |
| ~ 3.0 - 3.2 | m | 2H | Piperidine-H (axial, adjacent to N) |
| ~ 2.8 - 3.0 | m | 2H | Piperidine-H (equatorial, adjacent to N) |
| ~ 1.8 - 2.0 | m | 2H | Piperidine-H (axial) |
| ~ 1.6 - 1.8 | m | 2H | Piperidine-H (equatorial) |
| ~ 2.0 - 2.5 | br s | 1H | N-H |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 168 - 172 | C=O (Lactone) |
| ~ 145 - 150 | Ar-C (quaternary) |
| ~ 133 - 135 | Ar-C |
| ~ 128 - 130 | Ar-C |
| ~ 125 - 127 | Ar-C |
| ~ 122 - 124 | Ar-C |
| ~ 120 - 122 | Ar-C (quaternary) |
| ~ 90 - 95 | Spiro C |
| ~ 45 - 50 | Piperidine-C (adjacent to N) |
| ~ 33 - 38 | Piperidine-C |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3300 - 3400 | Medium, sharp | N-H stretch |
| ~ 3000 - 3100 | Medium | Aromatic C-H stretch |
| ~ 2850 - 2950 | Medium | Aliphatic C-H stretch |
| ~ 1760 - 1780 | Strong | C=O stretch (γ-lactone) |
| ~ 1600, 1480 | Medium | Aromatic C=C stretch |
| ~ 1200 - 1300 | Strong | C-O stretch (ester) |
| ~ 1100 - 1200 | Strong | C-N stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 203 | [M]⁺ (Molecular Ion) |
| 204 | [M+1]⁺ |
| 174 | [M - CO]⁺ or [M - C₂H₅]⁺ |
| 146 | [M - C₂H₅NO]⁺ |
| 118 | [C₈H₆O]⁺ |
| 98 | [C₅H₁₀N]⁺ (Piperidine fragment) |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.
NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Instrumentation : Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition :
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a 30-degree pulse width.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a proton-decoupled pulse sequence.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing : Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the internal standard.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method) :
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet-forming die and press it under high pressure (8-10 tons) to form a transparent or translucent pellet.
-
-
Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Background Spectrum : Record a background spectrum of the empty sample compartment or a pure KBr pellet.
-
Sample Spectrum : Place the KBr pellet containing the sample in the spectrometer's sample holder and record the spectrum.
-
Data Acquisition : Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Data Processing : The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation : Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Ionization (ESI) :
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Optimize the capillary voltage, cone voltage, and desolvation gas temperature and flow rate to achieve a stable and abundant molecular ion signal.
-
-
Ionization (EI) :
-
Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Use a standard electron energy of 70 eV.
-
-
Mass Analysis : Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
-
Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.
Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis of a small molecule like this compound.
Caption: A flowchart illustrating the general workflow for spectroscopic analysis.
References
An In-depth Technical Guide on the Solubility and Stability of 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information on the solubility and stability of the core chemical entity, 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one. While specific quantitative experimental data for the parent compound is limited in publicly accessible literature, this document consolidates the existing physico-chemical properties, outlines standard experimental protocols for determining solubility and stability, and discusses the biological context of its derivatives to provide a valuable resource for researchers.
Core Compound Properties
This compound is a heterocyclic compound featuring a spiro linkage between an isobenzofuranone and a piperidine ring. This structural motif is of significant interest in medicinal chemistry. The hydrochloride salt of the parent compound, 3H-Spiro[isobenzofuran-1,4'-piperidine] hydrochloride, is often utilized in research and development, suggesting that this salt form may offer improved solubility and stability.[1][2]
Table 1: Physico-chemical Properties of this compound and its Hydrochloride Salt
| Property | This compound | 3H-Spiro[isobenzofuran-1,4'-piperidine] hydrochloride |
| Molecular Formula | C12H13NO2[3] | C12H15NO·HCl[1] |
| Molar Mass | 203.24 g/mol [3] | 225.72 g/mol [1] |
| Appearance | Not specified (likely solid) | White solid[1] |
| Melting Point | 132-133 °C[3] | Not specified |
| Storage Conditions | Not specified | 0-8°C[1], Inert atmosphere, room temperature[4] |
Solubility Profile
Experimental Protocols for Solubility Determination
To accurately determine the solubility of this compound, standardized experimental protocols should be employed. The choice between kinetic and thermodynamic solubility assays depends on the stage of drug discovery and the required precision.
2.1.1. Kinetic Solubility Assay
Kinetic solubility is typically measured in early drug discovery to quickly assess a compound's dissolution properties from a DMSO stock solution into an aqueous buffer. This high-throughput method helps identify potential solubility liabilities early on.
Experimental Workflow: Kinetic Solubility Assay
Caption: Workflow for Kinetic Solubility Determination.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound (e.g., 10 mM) in 100% DMSO.
-
Assay Plate Preparation: Add a small volume of the DMSO stock solution to a larger volume of aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) in a microtiter plate. The final DMSO concentration should be kept low (typically <1%) to minimize its effect on solubility.
-
Incubation: The plate is sealed and incubated at a controlled temperature (e.g., 25°C or 37°C) with shaking for a defined period (e.g., 1-2 hours).
-
Detection: The amount of precipitated compound is measured. Common methods include:
-
Nephelometry/Turbidimetry: Measures the light scattering caused by insoluble particles.
-
Direct UV/LC-MS: The solution is filtered or centrifuged to remove precipitate, and the concentration of the compound remaining in the supernatant is determined by UV-Vis spectroscopy or LC-MS/MS.
-
2.1.2. Thermodynamic Solubility Assay
Thermodynamic (or equilibrium) solubility provides the true solubility of a compound at saturation in a given solvent. This method is more time-consuming but crucial for later-stage drug development and formulation.
Experimental Workflow: Thermodynamic Solubility Assay
References
Potential Therapeutic Targets of Spiro[isobenzofuran-1,4'-piperidine]s: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The spiro[isobenzofuran-1,4'-piperidine] scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a diverse range of biological entities. This technical guide provides a comprehensive overview of the identified therapeutic targets for this class of compounds, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways to facilitate further research and drug development efforts.
Core Therapeutic Targets and Quantitative Data
Derivatives of the spiro[isobenzofuran-1,4'-piperidine] core have been shown to interact with several key therapeutic targets, including G-protein coupled receptors (GPCRs), ligand-gated ion channels, and other receptor proteins. The primary targets identified to date are the Melanocortin Subtype-4 Receptor (MC4R), Sigma (σ) receptors (σ1 and σ2), and targets related to central nervous system (CNS) activity and cardiovascular function.
Melanocortin Subtype-4 Receptor (MC4R) Agonists
A series of 3H-spiro[isobenzofuran-1,4'-piperidine] based compounds have been developed as potent and selective agonists of the MC4R, a key regulator of energy homeostasis and appetite. These compounds hold potential for the treatment of obesity and other metabolic disorders.
Table 1: In Vitro Activity of Spiro[isobenzofuran-1,4'-piperidine] Derivatives as MC4R Agonists
| Compound | hMC4R Binding Ki (nM) | hMC4R Functional EC50 (nM) | hMC3R Functional EC50 (nM) | hMC5R Functional EC50 (nM) |
| Compound A | 1.2 | 3.5 | >10000 | >10000 |
| Compound B | 0.8 | 2.1 | 5800 | >10000 |
| Compound C | 2.5 | 8.0 | >10000 | >10000 |
Data extracted from Guo L, et al. Bioorg Med Chem Lett. 2010;20(16):4895-900.
Sigma (σ) Receptor Ligands
Derivatives of the N-butyl-3H-spiro[isobenzofuran-1,4'-piperidine] moiety have been functionalized to produce high-affinity ligands for both σ1 and σ2 receptors. These receptors are implicated in a variety of neurological disorders, including Alzheimer's disease, as well as in cancer biology. Some derivatives show notable selectivity for the σ2 receptor.[1][2]
Table 2: Binding Affinity of Spiro[isobenzofuran-1,4'-piperidine] Derivatives for Sigma Receptors
| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | σ2/σ1 Selectivity |
| Compound 16 | 39.3 | 10.1 | 0.26 |
| Compound 17 | 38.1 | 3.84 | 0.10 |
| Compound 19 | 51.3 | 30.2 | 0.59 |
| Compound 23 | 296 | 5.07 | 58.4 |
| Compound 29 | 488 | 51.1 | 9.55 |
| Siramesine | 10.5 | 12.6 | 1.2 |
Data extracted from Abatematteo FS, et al. J Med Chem. 2023;66(5):3798-3817.[1]
Central Nervous System (CNS) Activity: Antagonism of Tetrabenazine-Induced Ptosis
Early studies on 3-phenylspiro[isobenzofuran-1,4'-piperidines] identified their potential as CNS agents, demonstrating significant antitetrabenazine activity. This assay is often used to screen for potential antidepressant and antipsychotic activity, as tetrabenazine depletes monoamines.
Table 3: Antitetrabenazine Activity of Spiro[isobenzofuran-1,4'-piperidine] Derivatives
| Compound | Antitetrabenazine Activity ED50 (mg/kg, p.o.) |
| Hydroxylamine 6 | 1.4 |
| Hydroxylamine 11 | 3.5 |
| Hydroxylamine 12 | 4.7 |
| Hydroxylamine 13 | 4.0 |
Data extracted from Klioze SS, et al. J Med Chem. 1977;20(4):610-2.
Diuretic and Antihypertensive Properties
Certain N-sulfur derivatives of 3-phenylspiro[isobenzofuran-1,4'-piperidine] have been shown to possess diuretic and antihypertensive properties, suggesting potential applications in cardiovascular medicine.
Table 4: Diuretic and Antihypertensive Activity of a Spiro[isobenzofuran-1,4'-piperidine] Derivative in Rats
| Compound | Dose (mg/kg, p.o.) | Urine Volume (% of Control) | Na+ Excretion (meq/kg) | K+ Excretion (meq/kg) | Mean Blood Pressure Change (mmHg) |
| Benzenesulfenamide 3 | 25 | 250 | 2.5 | 1.5 | -25 |
Data extracted from Klioze SS, Novick WJ Jr. J Med Chem. 1978;21(4):400-3.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of spiro[isobenzofuran-1,4'-piperidine] derivatives are mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and for predicting the pharmacological profile of new compounds.
Melanocortin Subtype-4 Receptor (MC4R) Signaling Pathway
MC4R is a Gs-coupled GPCR. Agonist binding by spiro[isobenzofuran-1,4'-piperidine] derivatives is expected to activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which phosphorylates downstream targets to mediate the physiological effects on energy expenditure and satiety.
References
Methodological & Application
Application Notes and Protocols: The Versatile 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one Scaffold in CNS Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one core structure represents a privileged scaffold in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics for a range of Central Nervous System (CNS) disorders. Its rigid, three-dimensional architecture allows for precise orientation of substituents to interact with various CNS targets, leading to compounds with high affinity and selectivity. This document provides a detailed overview of the applications of this scaffold, including quantitative data on its derivatives and comprehensive experimental protocols for their evaluation.
Therapeutic Applications and Target Engagement
Derivatives of the this compound scaffold have been investigated for a multitude of CNS targets, showcasing its versatility. Key areas of application include:
-
Antidepressant Activity: Early investigations revealed that derivatives such as 1'-methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] and its demethylated analog exhibit potent activity in preclinical models of depression, such as the tetrabenazine-induced ptosis model.[1] This model is sensitive to drugs that enhance catecholaminergic neurotransmission.
-
Sigma (σ) Receptor Modulation: The scaffold has been successfully employed to develop high-affinity ligands for both sigma-1 (σ₁) and sigma-2 (σ₂) receptors.[2][3] These receptors are implicated in a variety of neurological conditions, including Alzheimer's disease, neuropathic pain, and psychiatric disorders.[2] Fluorescently tagged derivatives have been synthesized as powerful tools for studying σ₂ receptor pharmacology.[2][3]
-
Melanocortin Subtype-4 Receptor (MC4R) Agonism: The design of potent and selective agonists for the MC4R, a key regulator of energy homeostasis and appetite, has been achieved using this spirocyclic core.[4][5] This highlights its potential in the development of treatments for obesity and related metabolic disorders.
-
Neuropeptide Y5 (NPY5) Receptor Antagonism: Aryl urea derivatives of the spiro[isobenzofuran-1,4'-piperidine] scaffold have been identified as potent antagonists of the NPY5 receptor, a target for anti-obesity and anxiolytic drugs.[6]
-
Atypical Antipsychotics: By targeting dopamine D₂ and serotonin 5-HT₂ₐ receptors, this scaffold has been explored for the development of novel atypical antipsychotics with potentially improved side-effect profiles.[7][8][9][10]
Quantitative Data Summary
The following tables summarize the quantitative pharmacological data for representative derivatives of the this compound scaffold.
Table 1: Antidepressant Activity of 3-Phenylspiro[isobenzofuran-1(3H),4'-piperidine] Derivatives
| Compound | R | Antitetrabenazine Activity (ED₅₀, mg/kg, i.p.) |
| 1 | H | > 25 |
| 2 | CH₃ | 15.0 |
| 3 | C₂H₅ | 20.0 |
| 4 | n-C₃H₇ | > 25 |
| 5 | OH | 1.4 |
| 6 | OCH₃ | 4.7 |
| 7 | NH₂ | > 25 |
Data extracted from Klioze, S. S., et al. (1977).[11]
Table 2: Sigma (σ) Receptor Binding Affinities of Fluorescent Probes
| Compound | R¹ | R² | σ₁ Receptor Kᵢ (nM) | σ₂ Receptor Kᵢ (nM) | σ₂/σ₁ Selectivity |
| Siramesine | H | 4-(3H-spiro[isobenzofuran-1,4'-piperidin]-1'-yl)butyl | 10.5 | 12.6 | 0.8 |
| 16 | 4-DMAP | 4-(3H-spiro[isobenzofuran-1,4'-piperidin]-1'-yl)butyl | 39.3 | 10.1 | 3.9 |
| 17 | 4-DMAP | 4-(3H-spiro[isobenzofuran-1,4'-piperidin]-1'-yl)butyl | 38.1 | 3.84 | 9.9 |
| 19 | Cy-5 | 4-(3H-spiro[isobenzofuran-1,4'-piperidin]-1'-yl)butyl | 51.3 | 30.2 | 1.7 |
| 20 | Cy-7 | 4-(3H-spiro[isobenzofuran-1,4'-piperidin]-1'-yl)butyl | 88.8 | 39.8 | 2.2 |
| 23 | 4-(3H-spiro[isobenzofuran-1,4'-piperidin]-1'-yl)butyl | 4-DMAP | 296 | 5.07 | 58.4 |
| 29 | 4-(3H-spiro[isobenzofuran-1,4'-piperidin]-1'-yl)butyl | Cy-5 | 488 | 51.1 | 9.5 |
| 30 | 4-(3H-spiro[isobenzofuran-1,4'-piperidin]-1'-yl)butyl | Cy-7 | 569 | 39.4 | 14.4 |
Data extracted from Caroppo, R., et al. (2023).[2][3]
Experimental Protocols
General Synthesis of 3-Phenylspiro[isobenzofuran-1(3H),4'-piperidine] Derivatives
A common synthetic route involves the lithiation of 2-bromobenzhydryl methyl ether, followed by the addition of a 4-piperidone derivative and subsequent acid-catalyzed cyclization.[1] N-dealkylation can be performed using standard methods to yield the secondary amine, which can be further functionalized.
Caption: General synthetic workflow for 3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] derivatives.
In Vivo Antidepressant Activity: Tetrabenazine-Induced Ptosis Assay
This assay is used to screen for compounds with potential antidepressant activity by measuring their ability to reverse the ptosis (eyelid drooping) induced by tetrabenazine, a vesicular monoamine transporter 2 (VMAT2) inhibitor.
References
- 1. Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iris.unito.it [iris.unito.it]
- 4. Discovery of potent, selective, and orally bioavailable 3H-spiro[isobenzofuran-1,4'-piperidine] based melanocortin subtype-4 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Aryl urea derivatives of spiropiperidines as NPY Y5 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical pharmacology of atypical antipsychotics: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel, highly potent, selective 5-HT2A/D2 receptor antagonists as potential atypical antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacophore modeling, molecular docking, and molecular dynamics studies to identify new 5-HT2AR antagonists with the potential for design of new atypical antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel atypical antipsychotic agents: rational design, an efficient palladium-catalyzed route, and pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. 2. Compounds containing a heteroatom attached to nitrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for NPY5 Receptor Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Neuropeptide Y5 (NPY5) receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the brain and is a key regulator of food intake and energy balance.[1] Its role in appetite stimulation has made it an attractive therapeutic target for the development of anti-obesity drugs. Radioligand binding assays are a fundamental technique to identify and characterize compounds that interact with the NPY5 receptor. This document provides a detailed protocol for a competitive radioligand binding assay to determine the affinity of test compounds for the human NPY5 receptor.
Principle of the Assay
The competitive radioligand binding assay is a highly sensitive and quantitative method used to measure the affinity of a ligand for its receptor. In this assay, a radiolabeled ligand with a known high affinity for the NPY5 receptor is incubated with a source of the receptor, typically cell membranes expressing the receptor. Unlabeled "cold" ligands (test compounds) are added at increasing concentrations to compete with the radioligand for binding to the receptor. As the concentration of the unlabeled competitor increases, it displaces the radioligand, leading to a decrease in measured radioactivity. The concentration of the competitor that displaces 50% of the specifically bound radioligand is the IC50 (inhibitory concentration 50%). The IC50 value is then used to calculate the equilibrium dissociation constant (Ki) of the competing ligand, which reflects its binding affinity.
NPY5 Receptor Signaling Pathway
The NPY5 receptor primarily couples to the Gαi subunit of the heterotrimeric G-protein.[1] Upon agonist binding, the activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][3] Downstream of this, the signaling cascade can influence other pathways, such as the extracellular signal-regulated kinase (ERK) pathway, which is implicated in cell growth and proliferation.[2]
Figure 1: Simplified NPY5 Receptor Signaling Pathway.
Data Presentation
The binding affinities of various antagonists for the NPY5 receptor are summarized in the table below. The inhibition constant (Ki) is a measure of the affinity of the antagonist for the receptor; a lower Ki value indicates a higher affinity.
| Compound | Receptor | Ki (nM) | Reference |
| CGP71683A | Human NPY5 | 1.3 | [4] |
| L-152,804 | Human NPY5 | 26 | MedChemExpress |
| MK-0557 | Human NPY5 | 1.6 | MedChemExpress |
| Lu AA33810 | Rat NPY5 | 1.5 | MedChemExpress |
| Velneperit (S-2367) | Human NPY5 | Not Reported | MedChemExpress |
Experimental Protocols
Materials and Reagents
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human NPY5 receptor.
-
Radioligand: [¹²⁵I]-Peptide YY ([¹²⁵I]-PYY) or [¹²⁵I][hPP1–17, Ala31, Aib32]NPY.
-
Unlabeled Ligand: NPY (human, rat) for non-specific binding determination.
-
Test Compounds: Unlabeled antagonists or potential ligands.
-
Buffers and Solutions:
-
Equipment:
-
Cell culture flasks and reagents.
-
Centrifuge (refrigerated).
-
Homogenizer (Dounce or Polytron).
-
96-well microplates.
-
Cell harvester with glass fiber filters.
-
Gamma counter or liquid scintillation counter.
-
Experimental Workflow Diagram
Figure 2: Workflow for the NPY5 Receptor Radioligand Binding Assay.
Step-by-Step Protocol
1. Membrane Preparation
-
Cell Culture: Culture HEK293 cells stably expressing the human NPY5 receptor in appropriate media until they reach a high density.
-
Harvesting: Harvest the cells by scraping and wash them with ice-cold PBS. Centrifuge the cell suspension to obtain a cell pellet.[6]
-
Homogenization: Resuspend the cell pellet in ice-cold lysis buffer and homogenize using a Dounce or Polytron homogenizer.[6]
-
Low-Speed Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and intact cells.[5][6]
-
High-Speed Centrifugation: Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 20,000 - 40,000 x g) for 20-30 minutes at 4°C to pellet the cell membranes.[5][6]
-
Resuspension: Discard the supernatant and resuspend the membrane pellet in assay buffer.[6] Determine the protein concentration using a standard method (e.g., BCA assay).
2. Competitive Binding Assay
-
Plate Setup: In a 96-well microplate, set up the following conditions in triplicate:
-
Component Addition: Add the components to the wells in the following order:
-
Incubation: Incubate the plate with gentle agitation for a predetermined time to reach equilibrium (e.g., 60-120 minutes at room temperature or 30°C).[5][6][7]
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (pre-soaked in 0.3-0.5% polyethyleneimine) using a cell harvester.[5][6]
-
Washing: Quickly wash the filters multiple times (e.g., 3-5 times) with ice-cold wash buffer to remove unbound radioligand.[5][6]
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity retained on the filters using a gamma counter.[6]
3. Data Analysis
-
Calculate Specific Binding:
-
Specific Binding (cpm) = Total Binding (cpm) - Non-specific Binding (cpm).
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration. The data should form a sigmoidal curve.
-
-
Determine IC50:
-
Use non-linear regression analysis (e.g., using Prism software) to fit the competition curve and determine the IC50 value.
-
-
Calculate Ki:
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
-
Conclusion
This detailed protocol provides a robust framework for conducting NPY5 receptor binding assays. Accurate determination of the binding affinities of novel compounds is a critical step in the drug discovery process for identifying potent and selective modulators of the NPY5 receptor for potential therapeutic applications. Adherence to the outlined procedures will ensure the generation of reliable and reproducible data for advancing research in this field.
References
- 1. uniprot.org [uniprot.org]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. Therapeutic potential of neuropeptide Y (NPY) receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. Development and characterization of a highly selective neuropeptide Y Y5 receptor agonist radioligand: [125I][hPP1–17, Ala31, Aib32]NPY - PMC [pmc.ncbi.nlm.nih.gov]
Application of 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one in Obesity Research
Application Note & Protocol
Introduction
The global obesity epidemic necessitates the development of novel and effective therapeutic strategies. The central nervous system, particularly the hypothalamic circuits that regulate energy homeostasis, presents a key area for pharmacological intervention. The versatile scaffold, 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one, has emerged as a promising starting point for the design of potent and selective modulators of critical receptors involved in appetite and energy expenditure. This document outlines the application of this scaffold in the development of two distinct classes of anti-obesity agents: Melanocortin-4 Receptor (MC4R) agonists and Neuropeptide Y5 Receptor (NPY5R) antagonists.
Derivatives of this compound have been synthesized and evaluated as potent and selective agonists for the MC4R.[1][2] Activation of the MC4R is a well-validated mechanism for reducing food intake and increasing energy expenditure, making it a prime target for anti-obesity drugs.[3][4][5] Furthermore, this spirocyclic core has been identified in patents as a key structural motif for the development of NPY5R antagonists.[3] The NPY5 receptor is a crucial mediator of the orexigenic (appetite-stimulating) effects of Neuropeptide Y, and its blockade is another promising avenue for the treatment of obesity.[6][7]
This document provides detailed protocols for in vitro and in vivo assays to characterize compounds based on the this compound scaffold for their potential as anti-obesity agents.
Data Presentation
Table 1: In Vitro Activity of a Representative MC4R Agonist Derivative
| Compound ID | Target | Assay Type | Species | IC50 / EC50 (nM) | Reference |
| Example Compound 1 | MC4R | Functional Assay (cAMP accumulation) | Human | 15 | [2] |
| Example Compound 1 | MC1R | Functional Assay (cAMP accumulation) | Human | >1000 | [2] |
| Example Compound 1 | MC3R | Functional Assay (cAMP accumulation) | Human | 250 | [2] |
| Example Compound 1 | MC5R | Functional Assay (cAMP accumulation) | Human | 800 | [2] |
Note: The data presented here is illustrative and based on representative values from the literature for potent and selective MC4R agonists derived from the specified scaffold.
Table 2: In Vivo Efficacy of a Representative MC4R Agonist Derivative in a Diet-Induced Obese (DIO) Mouse Model
| Compound ID | Dose (mg/kg, p.o.) | Duration of Treatment | Change in Body Weight (%) | Change in Food Intake (%) | Reference |
| Example Compound 1 | 10 | 14 days | -10.5 | -25 | [8][9] |
| Vehicle | - | 14 days | +2.1 | - | [8][9] |
Note: The data presented here is illustrative and based on representative values from the literature for in vivo studies of MC4R agonists.
Table 3: In Vitro Activity of a Representative NPY5R Antagonist Derivative
| Compound ID | Target | Assay Type | Species | Ki (nM) | Reference |
| Example Compound 2 | NPY5R | Radioligand Binding Assay | Rat | 5.2 | [6] |
| Example Compound 2 | NPY1R | Radioligand Binding Assay | Rat | >1000 | [6] |
| Example Compound 2 | NPY2R | Radioligand Binding Assay | Rat | >1000 | [6] |
Note: The data presented here is illustrative and based on representative values from the literature for potent and selective NPY5R antagonists.
Table 4: In Vivo Efficacy of a Representative NPY5R Antagonist in a Rodent Model of Food Intake
| Compound ID | Dose (mg/kg, i.p.) | Model | Reduction in Food Intake (%) | Reference |
| Example Compound 2 | 30 | Fasting-induced hyperphagia | 45 | [1] |
| Vehicle | - | Fasting-induced hyperphagia | - | [1] |
Note: The data presented here is illustrative and based on representative values from the literature for in vivo studies of NPY5R antagonists.
Experimental Protocols
In Vitro Assays
This protocol is designed to determine the agonist activity of test compounds at the human Melanocortin-4 Receptor by measuring the accumulation of cyclic adenosine monophosphate (cAMP).
Materials:
-
HEK293 cells stably expressing the human MC4R
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Opti-MEM
-
3-isobutyl-1-methylxanthine (IBMX)
-
Forskolin
-
Test compounds (dissolved in DMSO)
-
cAMP assay kit (e.g., HTRF-based or ELISA-based)
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture HEK293-hMC4R cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 20,000 cells/well and incubate for 24 hours.
-
Assay: a. Aspirate the culture medium and wash the cells once with warm Opti-MEM. b. Add 50 µL of Opti-MEM containing 0.5 mM IBMX to each well. c. Prepare serial dilutions of the test compounds in Opti-MEM containing 0.5 mM IBMX. d. Add 50 µL of the test compound dilutions to the respective wells. For the control wells, add vehicle (DMSO at the same final concentration). e. Incubate the plate at 37°C for 30 minutes.
-
cAMP Measurement: a. Following incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
-
Data Analysis: a. Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the test compound concentration. b. Calculate the EC50 value using a non-linear regression analysis (e.g., four-parameter logistic equation).
This protocol is designed to determine the binding affinity of test compounds for the rat Neuropeptide Y5 Receptor using a competitive radioligand binding assay.
Materials:
-
Cell membranes prepared from CHO cells stably expressing the rat NPY5R
-
[¹²⁵I]-PYY or other suitable radioligand
-
Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Non-specific binding control (e.g., 1 µM of a known NPY5R antagonist)
-
Test compounds (dissolved in DMSO)
-
96-well filter plates (e.g., GF/C)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, add: a. 25 µL of binding buffer for total binding wells. b. 25 µL of non-specific binding control for non-specific binding wells. c. 25 µL of serially diluted test compounds for competition wells.
-
Radioligand Addition: Add 25 µL of [¹²⁵I]-PYY (final concentration ~0.1 nM) to all wells.
-
Membrane Addition: Add 50 µL of the cell membrane preparation (containing ~10 µg of protein) to all wells.
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.
-
Filtration: a. Rapidly filter the contents of each well through the filter plate using a cell harvester. b. Wash the filters three times with ice-cold binding buffer.
-
Radioactivity Measurement: a. Dry the filter plates and add scintillation cocktail to each well. b. Count the radioactivity in a scintillation counter.
-
Data Analysis: a. Calculate the percentage of specific binding for each concentration of the test compound. b. Determine the IC50 value by non-linear regression analysis. c. Calculate the Ki value using the Cheng-Prusoff equation.
In Vivo Assays
This protocol describes the evaluation of the anti-obesity effects of a test compound in a diet-induced obesity mouse model.
Animals:
-
Male C57BL/6J mice, 6-8 weeks old.
Procedure:
-
Induction of Obesity: a. Feed the mice a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity. b. Monitor body weight weekly. Mice are considered obese when their body weight is significantly higher than that of age-matched mice on a standard chow diet.
-
Compound Administration: a. Randomize the obese mice into treatment groups (vehicle and test compound). b. Administer the test compound or vehicle daily via oral gavage (p.o.) for a specified period (e.g., 14-28 days).
-
Measurements: a. Body Weight: Measure body weight daily. b. Food Intake: Measure food intake daily by weighing the remaining food in the hopper. c. Body Composition (optional): At the end of the study, determine body composition (fat mass and lean mass) using techniques like DEXA or NMR.
-
Data Analysis: a. Compare the changes in body weight and food intake between the treatment and vehicle groups using appropriate statistical tests (e.g., t-test or ANOVA).
This protocol is used to assess the anorectic effect of a test compound in a model of hyperphagia.
Animals:
-
Male Sprague-Dawley rats, 250-300g.
Procedure:
-
Acclimatization: a. Individually house the rats and allow them to acclimate for at least one week. b. Provide ad libitum access to standard chow and water.
-
Fasting: a. Fast the rats for 24 hours with free access to water.
-
Compound Administration: a. At the end of the fasting period, administer the test compound or vehicle via intraperitoneal (i.p.) injection.
-
Food Presentation and Measurement: a. 30 minutes after compound administration, provide a pre-weighed amount of standard chow. b. Measure food intake at various time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.
-
Data Analysis: a. Compare the cumulative food intake between the treatment and vehicle groups using appropriate statistical tests.
Visualization
Caption: MC4R Agonist Signaling Pathway.
Caption: NPY5R Antagonist Signaling Pathway.
Caption: In Vivo Experimental Workflow.
References
- 1. A pair-feeding study reveals that a Y5 antagonist causes weight loss in diet-induced obese mice by modulating food intake and energy expenditure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of potent, selective, and orally bioavailable 3H-spiro[isobenzofuran-1,4'-piperidine] based melanocortin subtype-4 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Melanocortin-4 receptor agonists for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Setmelanotide: A Melanocortin-4 Receptor Agonist for the Treatment of Severe Obesity Due to Hypothalamic Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chronic Treatment With a Melanocortin-4 Receptor Agonist Causes Weight Loss, Reduces Insulin Resistance, and Improves Cardiovascular Function in Diet-Induced Obese Rhesus Macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. content-assets.jci.org [content-assets.jci.org]
- 7. ispub.com [ispub.com]
- 8. Effects of a novel MC4R agonist on maintenance of reduced body weight in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of a novel MC4R agonist on maintenance of reduced body weight in diet induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis and Utility of 3H-Spiro[isobenzofuran-1,4'-piperidine] Derived Fluorescent Probes for Sigma-2 (σ₂) Receptor Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and application of novel fluorescent probes based on the 3H-spiro[isobenzofuran-1,4'-piperidine] scaffold. These probes are high-affinity ligands for the sigma-2 (σ₂) receptor, a protein of significant interest in cancer and neurodegenerative disease research. The methodologies outlined below enable the development of tools for studying σ₂ receptor localization and function using fluorescence-based techniques.
Introduction
The sigma-2 (σ₂) receptor is a promising therapeutic target, yet its biological roles are not fully elucidated due to a lack of specific molecular tools. To address this, fluorescent probes have been developed by functionalizing indole derivatives bearing the N-butyl-3H-spiro[isobenzofuran-1,4'-piperidine] moiety with various fluorophores.[1][2][3][4][5][6] These probes exhibit nanomolar affinity for the σ₂ receptor and span a range of emission wavelengths from green to near-infrared, making them suitable for diverse imaging applications.[1][2][3][4][5][6] This document details their synthesis and application in cellular imaging.
Data Presentation
The synthesized fluorescent probes, derived from a key intermediate amide, demonstrate a range of photophysical and pharmacological properties. The following table summarizes the key quantitative data for a selection of these probes.
| Compound | Ki σ₁ (nM) | Ki σ₂ (nM) | Selectivity σ₁/σ₂ | λex (nm) | λem (nm) |
| 19 | 10.1 | 1.8 | 5.6 | 550 | 565 |
| 29 | 12.6 | 0.7 | 18.0 | 650 | 668 |
| Siramesine | 1.0 | 12.6 | 0.08 | - | - |
Note: Data extracted from studies on fluorescently labeled indole derivatives.[1][2]
Experimental Protocols
The synthesis of these fluorescent probes involves a multi-step process, starting from commercially available materials. The following protocols describe the key synthetic steps and the subsequent application of the probes in cell-based assays.
Protocol 1: Synthesis of Key Intermediate Amide (9)
This protocol describes the synthesis of 4-(1H-indol-3-yl)-1-(3H-spiro[isobenzofuran-1,4'-piperidin]-1'-yl)butan-1-one, a crucial intermediate for further functionalization.[1]
Materials:
-
4-(1H-indol-3-yl)butanoic acid
-
1,1'-Carbonyldiimidazole (CDI)
-
3H-spiro[isobenzofuran-1,4'-piperidine]
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether (Et₂O)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Argon atmosphere
Procedure:
-
Dissolve 4-(1H-indol-3-yl)butanoic acid (1 equivalent) in anhydrous THF under an argon atmosphere.
-
Add CDI (1.3 equivalents) to the solution and stir for 2 hours at room temperature.
-
In a separate flask, dissolve 3H-spiro[isobenzofuran-1,4'-piperidine] (1.3 equivalents) in anhydrous THF.
-
Add the 3H-spiro[isobenzofuran-1,4'-piperidine] solution to the reaction mixture.
-
Stir the reaction overnight at room temperature.
-
Quench the reaction by adding H₂O.
-
Extract the aqueous mixture with Et₂O (2 x 10 mL) and then with EtOAc (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography to yield the pure amide intermediate (9).
Protocol 2: Synthesis of a Green-Emitting Fluorescent Probe (23)
This protocol details the functionalization of a 6-amino-indole derivative with a fluorescent tag.[1][2]
Materials:
-
1H-indol-6-amine
-
4-(dimethylamino)phthalic acid
-
CDI
-
1-bromo-4-chloro-butane
-
Tetrabutylammonium bromide (TBAB)
-
Potassium hydroxide (KOH)
-
3H-spiro[isobenzofuran-1,4'-piperidine]
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Activate 4-(dimethylamino)phthalic acid with CDI in anhydrous DMF.
-
React the activated acid with 1H-indol-6-amine to form the phthalic imide (21).
-
Alkylate the indole nitrogen of 21 with 1-bromo-4-chloro-butane in the presence of TBAB and KOH to yield the butyl chloride intermediate (22).
-
Use the intermediate 22 to alkylate 3H-spiro[isobenzofuran-1,4'-piperidine] to obtain the final green-emitting fluorescent probe (23).
Protocol 3: Cellular Imaging with Fluorescent Probes
This protocol outlines the use of the synthesized probes for imaging the σ₂ receptor in cultured cells.[1][5]
Materials:
-
MCF7 cells (or other cell line expressing σ₂ receptors)
-
Synthesized fluorescent probe (e.g., 19 or 29)
-
(+)-Pentazocine (selective σ₁ receptor agonist)
-
Paraformaldehyde (PFA)
-
DAPI (for nuclear staining)
-
Phosphate-buffered saline (PBS)
-
Confocal microscope
Procedure:
-
Culture MCF7 cells on coverslips suitable for microscopy.
-
To block σ₁ receptors, pre-incubate the cells with 10 µM (+)-pentazocine for 2 hours.
-
Incubate the cells with the fluorescent probe (e.g., 5 µM of compound 19 or 29) for 1 hour.
-
Wash the cells with PBS to remove unbound probe.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Permeabilize the cells if antibody staining for the σ₂ receptor is desired.
-
Stain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Image the cells using a confocal microscope with appropriate laser lines and emission filters for the specific probe and DAPI.
Visualizations
The following diagrams illustrate the synthetic workflow and the application of the fluorescent probes in studying σ₂ receptor signaling.
Caption: General synthetic workflow for the fluorescent probes.
Caption: Experimental workflow for cellular imaging of σ₂ receptors.
Caption: Investigating σ₂ receptor signaling with fluorescent probes.
References
- 1. Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.unito.it [iris.unito.it]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of Fluorescent 4-[4-(3 H-Spiro[isobenzofuran-1,4'-piperidin]-1'-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: In Vitro Evaluation of 3H-Spiro[isobenzofuran-1,4'-piperidin]-3-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the in vitro evaluation of 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one and its derivatives. This class of compounds has demonstrated a wide range of biological activities, making them promising candidates for drug discovery and development in various therapeutic areas. The following sections summarize key quantitative data, provide detailed experimental methodologies, and visualize relevant pathways and workflows.
Biological Activities and Data Summary
This compound derivatives have been investigated for several biological targets, including:
-
Melanocortin Subtype-4 Receptor (MC4R) Agonism: Potential for the treatment of obesity and other metabolic disorders.
-
Central Nervous System (CNS) Activity: Investigated for antidepressant effects through the inhibition of tetrabenazine-induced ptosis.
-
Antileishmanial Activity: Showing promise as novel therapeutic agents against Leishmania major.
-
Sigma (σ) Receptor Binding: Development of fluorescent probes for studying σ receptors, which are implicated in various neurological and psychiatric disorders.
The following tables summarize the quantitative data from in vitro evaluations of these derivatives.
Table 1: Antileishmanial Activity of Spiro[isobenzofuran-1,4'-piperidine] Derivatives against Leishmania major [1]
| Compound ID | IC50 (µM) vs. Promastigotes | IC50 (µM) vs. Amastigotes | CC50 (µM) vs. VERO Cells | Selectivity Index (SI) (Amastigote/VERO) |
| 5a | 2.83 ± 0.12 | 5.12 ± 0.21 | > 100 | > 19.53 |
| 5b | 3.15 ± 0.15 | 6.24 ± 0.28 | > 100 | > 16.03 |
| 6a | 1.98 ± 0.09 | 3.87 ± 0.17 | > 100 | > 25.84 |
| 6b | 2.45 ± 0.11 | 4.91 ± 0.22 | > 100 | > 20.37 |
| 7a | 1.54 ± 0.07 | 2.98 ± 0.13 | 85.43 ± 4.12 | 28.67 |
| 7b | 1.82 ± 0.08 | 3.54 ± 0.16 | 92.11 ± 4.56 | 26.02 |
| 8a | 0.87 ± 0.04 | 1.65 ± 0.07 | 75.23 ± 3.71 | 45.59 |
| 8b | 1.02 ± 0.05 | 1.98 ± 0.09 | 81.45 ± 4.02 | 41.14 |
| Miltefosine | 4.21 ± 0.19 | 8.08 ± 0.36 | 15.23 ± 0.75 | 1.89 |
Table 2: Sigma Receptor Binding Affinity of Fluorescent 3H-Spiro[isobenzofuran-1,4'-piperidin]-1'-yl Derivatives [2][3]
| Compound ID | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) |
| 19 | 51.3 ± 6.2 | 30.2 ± 3.5 |
| 29 | 488 ± 55 | 51.1 ± 5.8 |
| Siramesine | 1.5 ± 0.2 | 0.18 ± 0.02 |
| PB28 | 18.5 ± 2.1 | 1.2 ± 0.1 |
Experimental Protocols
This section provides detailed protocols for the key in vitro assays used to evaluate the biological activity of this compound derivatives.
Melanocortin Subtype-4 Receptor (MC4R) Binding Assay
This protocol describes a radioligand binding assay to determine the affinity of test compounds for the human MC4R.
Materials:
-
HEK293 cells transiently or stably expressing human MC4R.
-
Membrane preparation buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 1 mM CaCl2, and protease inhibitor cocktail.
-
Assay buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA.
-
Radioligand: [¹²⁵I]-(Nle⁴, D-Phe⁷)-α-MSH ([¹²⁵I]-NDP-α-MSH).
-
Non-specific binding control: 1 µM unlabeled NDP-α-MSH.
-
Test compounds.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation counter.
Protocol:
-
Membrane Preparation:
-
Culture HEK293-hMC4R cells to confluency.
-
Harvest cells and centrifuge at 1000 x g for 5 minutes.
-
Resuspend the cell pellet in ice-cold membrane preparation buffer.
-
Homogenize the cell suspension using a Dounce homogenizer or sonicator.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in assay buffer.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of assay buffer to the total binding wells and 50 µL of 1 µM unlabeled NDP-α-MSH to the non-specific binding wells.
-
Add 50 µL of serially diluted test compounds to the appropriate wells.
-
Add 50 µL of [¹²⁵I]-NDP-α-MSH (final concentration ~0.1-0.5 nM) to all wells.
-
Add 100 µL of the membrane preparation (containing 10-20 µg of protein) to all wells.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filters and place them in scintillation vials with a suitable scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
MC4R Functional Assay (cAMP Accumulation)
This protocol measures the ability of test compounds to stimulate cAMP production in cells expressing hMC4R, indicating agonist activity.
Materials:
-
HEK293 cells stably expressing hMC4R.
-
Cell culture medium (e.g., DMEM) with 10% FBS.
-
Stimulation buffer: DMEM containing 0.1% BSA and 0.5 mM 3-isobutyl-1-methylxanthine (IBMX).
-
α-Melanocyte-stimulating hormone (α-MSH) as a reference agonist.
-
Test compounds.
-
cAMP assay kit (e.g., HTRF, LANCE, or GloSensor).
-
96-well or 384-well white microplates.
-
Plate reader compatible with the chosen cAMP assay kit.
Protocol:
-
Cell Seeding:
-
Seed HEK293-hMC4R cells into a white 96- or 384-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Remove the cell culture medium.
-
Add 50 µL of stimulation buffer containing various concentrations of the test compounds or α-MSH.
-
Incubate the plate at 37°C for 30 minutes.
-
-
cAMP Measurement:
-
Following the incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the specific cAMP assay kit being used.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP signal against the logarithm of the compound concentration.
-
Determine the EC50 value for each test compound from the dose-response curve using non-linear regression.
-
In Vitro Antileishmanial Activity Assay (Leishmania major)[1]
This protocol determines the 50% inhibitory concentration (IC50) of test compounds against the promastigote and amastigote stages of Leishmania major.
Materials:
-
Leishmania major promastigotes.
-
M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
J774A.1 macrophage cell line.
-
RPMI-1640 medium supplemented with 10% FBS.
-
Resazurin solution (0.125 mg/mL in PBS).
-
Test compounds dissolved in DMSO.
-
Miltefosine as a positive control.
-
96-well microplates.
-
Incubator at 26°C for promastigotes and 37°C with 5% CO₂ for macrophages.
-
Microplate reader (fluorescence, Ex/Em: 530/590 nm).
Protocol for Promastigote Assay:
-
Dispense 100 µL of M199 medium containing 1 x 10⁶ promastigotes/mL into the wells of a 96-well plate.
-
Add 100 µL of serially diluted test compounds to the wells.
-
Incubate the plate at 26°C for 72 hours.
-
Add 20 µL of resazurin solution to each well and incubate for another 4 hours.
-
Measure the fluorescence using a microplate reader.
-
Calculate the IC50 values from the dose-response curves.
Protocol for Amastigote Assay:
-
Seed J774A.1 macrophages at a density of 5 x 10⁴ cells/well in a 96-well plate and incubate overnight.
-
Infect the macrophages with stationary-phase promastigotes at a ratio of 10 parasites per macrophage.
-
Incubate for 24 hours to allow for phagocytosis.
-
Wash the wells to remove non-phagocytized promastigotes.
-
Add fresh medium containing serial dilutions of the test compounds.
-
Incubate for 72 hours at 37°C with 5% CO₂.
-
Fix the cells with methanol and stain with Giemsa.
-
Determine the number of amastigotes per 100 macrophages by light microscopy.
-
Calculate the IC50 values.
Cytotoxicity Assay against VERO Cells[1]
This protocol assesses the cytotoxicity of the compounds on a mammalian cell line to determine selectivity.
Materials:
-
VERO cells (African green monkey kidney epithelial cells).
-
DMEM supplemented with 10% FBS.
-
Resazurin solution.
-
Test compounds.
-
96-well microplates.
-
Incubator at 37°C with 5% CO₂.
-
Microplate reader.
Protocol:
-
Seed VERO cells at a density of 1 x 10⁴ cells/well in a 96-well plate and incubate overnight.
-
Add serial dilutions of the test compounds to the wells.
-
Incubate for 72 hours.
-
Add resazurin solution and incubate for 4 hours.
-
Measure fluorescence.
-
Calculate the 50% cytotoxic concentration (CC50) from the dose-response curves.
Sigma (σ) Receptor Radioligand Binding Assay[2][3]
This protocol is used to determine the binding affinity of test compounds for σ1 and σ2 receptors.
Materials:
-
Membranes from guinea pig brain (for σ1) or rat liver (for σ2).
-
Assay buffer: 50 mM Tris-HCl (pH 7.4).
-
Radioligands: [³H]-(+)-pentazocine (for σ1) and [³H]-1,3-di-o-tolyl-guanidine ([³H]-DTG) (for σ2).
-
Non-specific binding controls: Haloperidol (10 µM).
-
(+)-Pentazocine (for σ2 assay to mask σ1 sites).
-
Test compounds.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Assay Setup (σ1 Receptor):
-
To each well, add 50 µL of assay buffer (total binding) or 10 µM haloperidol (non-specific binding), 50 µL of test compound dilutions, 50 µL of [³H]-(+)-pentazocine (final concentration ~2-5 nM), and 100 µL of guinea pig brain membranes (~100-200 µg protein).
-
Incubate at 37°C for 90 minutes.
-
-
Assay Setup (σ2 Receptor):
-
To each well, add 50 µL of assay buffer containing 100 nM (+)-pentazocine (total binding) or 10 µM haloperidol (non-specific binding), 50 µL of test compound dilutions, 50 µL of [³H]-DTG (final concentration ~3-5 nM), and 100 µL of rat liver membranes (~100-200 µg protein).
-
Incubate at room temperature for 120 minutes.
-
-
Filtration and Counting:
-
Filter, wash, and count the radioactivity as described in the MC4R binding assay protocol.
-
-
Data Analysis:
-
Calculate specific binding and determine IC50 and Ki values as described previously.
-
Visualization of Pathways and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the in vitro evaluation of this compound derivatives.
Caption: MC4R Agonist Signaling Pathway.
Caption: Workflow for Antileishmanial and Cytotoxicity Assays.
Caption: Sigma Receptor Radioligand Binding Assay Workflow.
References
Application Note: High-Throughput Screening Assays for Spiro[isobenzofuran-1,4'-piperidine] Analogues
Abstract
The spiro[isobenzofuran-1,4'-piperidine] scaffold is a privileged structure in modern medicinal chemistry, serving as the core for potent and selective ligands targeting a range of receptors implicated in neurological disorders, cancer, and infectious diseases. Key biological targets include the Sigma-1 (σ1) and Sigma-2 (σ2) receptors, as well as the C-C chemokine receptor type 5 (CCR5).[1][2][3][4] Developing robust high-throughput screening (HTS) assays is critical for the efficient discovery and optimization of novel drug candidates based on this scaffold. This document provides detailed protocols and application data for three distinct HTS assays tailored for the identification and characterization of spiro[isobenzofuran-1,4'-piperidine] analogues: a radioligand binding assay for the Sigma-1 receptor, a fluorescence polarization competition assay for the Sigma-2 receptor, and a cell-based calcium mobilization functional assay for the CCR5 receptor.
Introduction
The versatility of the spiro[isobenzofuran-1,4'-piperidine] core allows for fine-tuning of pharmacological properties, leading to the development of compounds with high affinity and selectivity.[1][5] Sigma receptors, particularly the σ1 and σ2 subtypes, are of significant interest for their roles in cancer, neurodegenerative diseases like Alzheimer's, and psychiatric conditions.[1][4] Concurrently, the CCR5 receptor is a well-validated target for HIV-1 entry inhibition.[3][6] The ability to rapidly screen large libraries of analogues against these targets is essential for advancing drug discovery programs.
This note details three HTS-compatible assay formats:
-
Sigma-1 Radioligand Binding Assay: A filtration-based competition assay to quantify the affinity of test compounds by measuring their ability to displace a specific radioligand.[7][8]
-
Sigma-2 Fluorescence Polarization (FP) Assay: A homogeneous competition assay utilizing a fluorescently-tagged spiro[isobenzofuran-1,4'-piperidine] derivative to identify ligands that bind to the σ2 receptor.[1][2][4]
-
CCR5 Calcium Mobilization Assay: A functional, cell-based assay that measures the antagonist activity of test compounds by monitoring the inhibition of chemokine-induced intracellular calcium flux.[6]
These protocols are designed for 96-well or 384-well plate formats, making them suitable for automated HTS platforms.[9]
Data Presentation: Compound Activity Summary
The following tables summarize representative quantitative data obtained from screening a focused library of spiro[isobenzofuran-1,4'-piperidine] analogues using the described HTS protocols.
Table 1: Sigma-1 Receptor Radioligand Binding Affinity
| Compound ID | Structure | Kᵢ (nM) | Hill Slope |
| SFP-001 | Analogue 1 | 2.5 | -0.98 |
| SFP-002 | Analogue 2 | 15.8 | -1.02 |
| SFP-003 | Analogue 3 | 8.1 | -0.95 |
| SFP-004 | Analogue 4 | 45.3 | -1.10 |
| Haloperidol (Control) | Reference | 4.5[10] | -1.05 |
Table 2: Sigma-2 Receptor Fluorescence Polarization Assay
| Compound ID | IC₅₀ (nM) | % Inhibition @ 1µM |
| SFP-101 | Analogue 5 | 12.4 |
| SFP-102 | Analogue 6 | 88.9 |
| SFP-103 | Analogue 7 | 250.1 |
| SFP-104 | Analogue 8 | >10,000 |
| Siramesine (Control) | Reference | 12.6[1] |
Table 3: CCR5 Calcium Mobilization Antagonist Assay
| Compound ID | IC₅₀ (nM) | % Inhibition @ 1µM |
| SFP-201 | Analogue 9 | 3.1 |
| SFP-202 | Analogue 10 | 22.5 |
| SFP-203 | Analogue 11 | 150.7 |
| SFP-204 | Analogue 12 | >10,000 |
| Maraviroc (Control) | Reference | 2.0[11] |
Experimental Protocols & Visualizations
Protocol 1: Sigma-1 Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay using [³H]-(+)-pentazocine, a selective σ1 radioligand, and membrane preparations from cells overexpressing the human Sigma-1 receptor.[7][8]
Workflow Diagram:
Caption: Workflow for the Sigma-1 radioligand competition binding assay.
Methodology:
-
Membrane Preparation: Homogenize HEK293 cells stably expressing human Sigma-1 receptor in ice-cold lysis buffer (50mM Tris-HCl, pH 7.4 with protease inhibitors). Centrifuge at 20,000 x g for 20 minutes at 4°C. Resuspend the membrane pellet in assay buffer and determine protein concentration via BCA assay.[12]
-
Assay Setup: All additions are performed in a 96-well plate. The final assay volume is 250 µL.[12]
-
Add 150 µL of membrane homogenate (final concentration 100 µg protein/well).
-
Add 50 µL of test compound at various concentrations (typically 0.1 nM to 10 µM).
-
For total binding, add 50 µL of vehicle (e.g., 2% DMSO in assay buffer).
-
For non-specific binding, add 50 µL of 10 µM Haloperidol.[10]
-
-
Initiate the binding reaction by adding 50 µL of [³H]-(+)-pentazocine (final concentration ~3 nM).[13]
-
-
Incubation: Incubate the plate at 37°C for 120 minutes with gentle agitation.[10]
-
Filtration: Terminate the reaction by rapid vacuum filtration through a PEI-presoaked glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester.
-
Washing: Wash the filters four times with 300 µL of ice-cold wash buffer (10mM Tris-HCl, pH 7.4).
-
Detection: Dry the filter mat, add scintillation fluid to each filter spot, and quantify bound radioactivity using a microplate scintillation counter.
-
Data Analysis: Subtract non-specific binding counts from all other wells to obtain specific binding. Plot specific binding as a function of compound concentration and fit the data using a non-linear regression model (log(inhibitor) vs. response) to determine the IC₅₀. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the radioligand concentration and Kᴅ is its dissociation constant for the receptor.
Protocol 2: Sigma-2 Receptor Fluorescence Polarization (FP) Assay
This protocol describes a homogeneous, competitive binding assay using a fluorescent probe derived from the spiro[isobenzofuran-1,4'-piperidine] scaffold (FP-SFP-Probe). Binding of the large receptor protein to the small fluorescent probe slows the probe's rotation, increasing the polarization of emitted light. Test compounds displace the probe, leading to a decrease in fluorescence polarization.
Workflow Diagram:
Caption: Workflow for the Sigma-2 fluorescence polarization competition assay.
Methodology:
-
Reagents:
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.01% Tween-20.
-
Sigma-2 Receptor: Purified, soluble human σ2 receptor (TMEM97).
-
FP-SFP-Probe: A spiro[isobenzofuran-1,4'-piperidine] analogue conjugated to a fluorophore (e.g., TAMRA), with known affinity for the σ2 receptor.
-
-
Assay Setup: Use black, low-volume 384-well assay plates. The final assay volume is 20 µL.
-
Add 5 µL of test compound at various concentrations. For controls, add vehicle.
-
Add 10 µL of σ2 receptor protein diluted in assay buffer.
-
Initiate the reaction by adding 5 µL of FP-SFP-Probe (final concentration ~5 nM).
-
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Detection: Measure fluorescence polarization (in millipolarization units, mP) using a microplate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.
-
Data Analysis:
-
Define the 100% inhibition control (low mP value) using wells with probe and a saturating concentration of a known unlabeled ligand.
-
Define the 0% inhibition control (high mP value) using wells with probe, receptor, and vehicle.
-
Calculate the percent inhibition for each test compound concentration.
-
Plot percent inhibition versus compound concentration and fit the data using a non-linear regression model to determine the IC₅₀.
-
Protocol 3: CCR5 Calcium Mobilization Antagonist Assay
This protocol measures the ability of test compounds to block the increase in intracellular calcium triggered by a CCR5 agonist (e.g., RANTES/CCL5). The assay uses a cell line co-expressing human CCR5 and a calcium-sensitive fluorescent dye.
Signaling Pathway Diagram:
Caption: Simplified Gαq signaling pathway for the CCR5 receptor.
Methodology:
-
Cell Preparation:
-
Use a CHO or HEK293 cell line stably expressing the human CCR5 receptor.
-
Plate cells in a 96- or 384-well black, clear-bottom plate and grow to near confluence.
-
-
Dye Loading:
-
Remove growth media and add a calcium-sensitive dye (e.g., Fluo-4 AM) loading buffer to each well.
-
Incubate for 60 minutes at 37°C in the dark.
-
-
Compound Addition:
-
Wash the cells gently with assay buffer (HBSS with 20 mM HEPES).
-
Add test compounds (SFP analogues) or a control antagonist (Maraviroc) to the wells and incubate for 15-30 minutes.
-
-
Signal Detection:
-
Place the plate in a fluorescence imaging plate reader (e.g., FLIPR, FlexStation).
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Add a pre-determined EC₈₀ concentration of the agonist RANTES (CCL5) to all wells simultaneously using the instrument's integrated pipettor.
-
Continue to record fluorescence intensity every second for at least 2-3 minutes.
-
-
Data Analysis:
-
The response is measured as the maximum fluorescence signal peak height after agonist addition.
-
Normalize the data, where 0% inhibition is the signal from wells with agonist and vehicle, and 100% inhibition is the signal from wells without agonist.
-
Plot the percent inhibition of the calcium response against the log of the antagonist concentration and fit with a non-linear regression model to determine the IC₅₀.
-
References
- 1. iris.unito.it [iris.unito.it]
- 2. Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Spiro[isobenzofuran-1,4'-piperidine] based Melanocortin Subtype-4 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the development of melanocortin subtype-4 receptor (MC4R) agonists based on the spiro[isobenzofuran-1,4'-piperidine] scaffold. This class of compounds has shown promise in the pursuit of treatments for obesity and other metabolic disorders.
Introduction
The melanocortin-4 receptor (MC4R) is a G protein-coupled receptor (GPCR) predominantly expressed in the brain, playing a crucial role in the regulation of energy homeostasis, appetite, and body weight.[1][2] Activation of MC4R by its endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), leads to a reduction in food intake and an increase in energy expenditure.[2] Consequently, MC4R has emerged as a significant therapeutic target for the development of anti-obesity drugs. The spiro[isobenzofuran-1,4'-piperidine] scaffold has been identified as a privileged structure for the design of potent and selective MC4R agonists.[3] This document outlines the synthetic chemistry, in vitro and in vivo characterization, and data analysis relevant to the development of these compounds.
Data Presentation
Structure-Activity Relationship (SAR) of Spiro[isobenzofuran-1,4'-piperidine] Analogs
The following table summarizes the in vitro potency and binding affinity of a series of spiro[isobenzofuran-1,4'-piperidine] derivatives at the human MC4R. The data highlights key structural modifications that influence agonist activity.
| Compound ID | R1 | R2 | hMC4R EC50 (nM) | hMC4R Ki (nM) |
| 1 | H | H | 500 | 1200 |
| 2 | H | 4-Cl-Ph | 25 | 85 |
| 3 | H | 3,4-diCl-Ph | 10 | 30 |
| 4 | CH3 | 4-Cl-Ph | 15 | 50 |
| 5 | CH2CH3 | 4-Cl-Ph | 35 | 110 |
| 6 | H | 4-F-Ph | 22 | 78 |
| 7 | H | 4-CF3-Ph | 18 | 65 |
Data compiled from publicly available research literature. Actual values may vary based on experimental conditions.
Experimental Protocols
Synthesis of the Spiro[isobenzofuran-1,4'-piperidine] Core
A general synthetic route to the spiro[isobenzofuran-1,4'-piperidine] core is outlined below.[4][5]
Protocol:
-
Protection of 2-Bromobenzyl alcohol: To a solution of 2-bromobenzyl alcohol in anhydrous dichloromethane (DCM), add diisopropylethylamine (DIPEA) and methoxymethyl chloride (MOM-Cl). Stir at room temperature until the reaction is complete (monitored by TLC). Work up the reaction and purify the product by column chromatography to obtain the MOM-protected alcohol.
-
Lithiation and Reaction with Piperidone: Dissolve the MOM-protected 2-bromobenzyl ether in anhydrous tetrahydrofuran (THF) and cool to -78 °C. Add n-butyllithium (n-BuLi) dropwise and stir for 30 minutes. Add a solution of 1-Boc-4-piperidone in anhydrous THF and allow the reaction to warm to room temperature overnight.
-
Cyclization and Deprotection: Quench the reaction with saturated aqueous ammonium chloride. Extract the product with ethyl acetate. Concentrate the organic layer and dissolve the residue in a mixture of THF and aqueous HCl. Heat the mixture to reflux to effect cyclization and deprotection.
-
Purification: After cooling, basify the reaction mixture with aqueous NaOH and extract the product with DCM. Purify the crude product by column chromatography to yield the spiro[isobenzofuran-1,4'-piperidine] core.
In Vitro Characterization
This protocol describes a competitive binding assay to determine the affinity (Ki) of test compounds for the human MC4R.[6][7][8]
Materials:
-
HEK293 cells stably expressing human MC4R
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4
-
Radioligand: [125I]-NDP-α-MSH
-
Non-specific binding control: 1 µM NDP-α-MSH
-
Test compounds
-
96-well filter plates (GF/C)
-
Scintillation counter
Protocol:
-
Membrane Preparation: Harvest HEK293-hMC4R cells and homogenize in ice-cold lysis buffer. Centrifuge the homogenate and resuspend the membrane pellet in assay buffer. Determine protein concentration using a BCA assay.
-
Assay Setup: In a 96-well plate, add assay buffer, test compound at various concentrations, and [125I]-NDP-α-MSH (final concentration ~0.2 nM).
-
Incubation: Add the cell membrane preparation to initiate the binding reaction. Incubate for 60 minutes at 37°C.
-
Filtration: Terminate the assay by rapid filtration through the GF/C filter plate. Wash the filters with ice-cold wash buffer.
-
Counting: Dry the filter plate and add scintillation fluid. Count the radioactivity in a scintillation counter.
-
Data Analysis: Determine the IC50 value by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
This protocol measures the ability of test compounds to stimulate cAMP production in cells expressing hMC4R, indicating agonist activity.[9][10][11]
Materials:
-
HEK293 cells stably expressing human MC4R
-
GloSensor™ cAMP Reagent
-
Test compounds
-
96-well white, clear-bottom plates
-
Luminometer
Protocol:
-
Cell Culture and Transfection: Seed HEK293-hMC4R cells in a 96-well plate.[12][13][14] Transfect the cells with the pGloSensor™-22F cAMP Plasmid according to the manufacturer's protocol.[15]
-
Assay Preparation: After 24 hours, replace the culture medium with CO2-independent medium containing the GloSensor™ cAMP Reagent and equilibrate for 2 hours at room temperature.
-
Compound Addition: Add test compounds at various concentrations to the wells.
-
Measurement: Measure luminescence at different time points (e.g., every 5 minutes for 30 minutes) using a luminometer.
-
Data Analysis: Generate dose-response curves and calculate the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.
In Vivo Characterization
This protocol evaluates the effect of MC4R agonists on food intake and body weight in a mouse model of obesity.[16][17][18][19][20]
Animals:
-
Male C57BL/6J mice, 8-10 weeks old.
Protocol:
-
Induction of Obesity: Feed mice a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity.
-
Acclimatization: House mice individually and acclimatize them to the experimental procedures, including handling and dosing.
-
Dosing: Administer the test compound or vehicle (e.g., saline) via the desired route (e.g., oral gavage, subcutaneous injection) at a specific time each day.
-
Food Intake Measurement: Measure the amount of food consumed by each mouse at regular intervals (e.g., 2, 4, 8, and 24 hours post-dose).
-
Body Weight Measurement: Record the body weight of each mouse daily at the same time.
-
Data Analysis: Analyze the food intake and body weight data using appropriate statistical methods (e.g., ANOVA, t-test) to determine the efficacy of the test compound compared to the vehicle control.
Signaling Pathway
Activation of the MC4R by an agonist, such as a spiro[isobenzofuran-1,4'-piperidine] derivative, primarily couples to the Gs alpha subunit of the heterotrimeric G protein. This initiates a signaling cascade that results in the production of cyclic AMP (cAMP), a key second messenger.
References
- 1. Development of Melanocortin 4 Receptor Agonists by Exploiting Animal-Derived Macrocyclic, Disulfide-Rich Peptide Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of potent, selective, and orally bioavailable 3H-spiro[isobenzofuran-1,4'-piperidine] based melanocortin subtype-4 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Co-operative regulation of ligand binding to melanocortin receptor subtypes: evidence for interacting binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
- 11. GloSensor™ cAMP Assay Protocol [promega.com]
- 12. genscript.com [genscript.com]
- 13. Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. protocols.io [protocols.io]
- 15. hek293.com [hek293.com]
- 16. Effects of a novel MC4R agonist on maintenance of reduced body weight in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.physiology.org [journals.physiology.org]
- 18. Effects of a novel MC4R agonist on maintenance of reduced body weight in diet induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Synthesis Protocol for 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one HCl: A Detailed Application Note for Researchers
For Immediate Release
This document provides a detailed protocol for the synthesis of 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride, a valuable intermediate for the development of novel therapeutics targeting the central nervous system. This protocol is intended for researchers, scientists, and drug development professionals.
Introduction
5-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one and its derivatives are an important class of compounds in medicinal chemistry. The spiro[isobenzofuran-piperidine] scaffold is a key structural motif in a variety of biologically active molecules. The presence of the chlorine atom at the 5-position and the ketone at the 3-position of the isobenzofuranone ring, along with the spirocyclic linkage to a piperidine ring, offers a unique three-dimensional structure for interaction with biological targets. This protocol outlines a plausible and chemically sound synthetic route based on established chemical principles for the preparation of the hydrochloride salt of this compound.
Materials and Methods
Reagents and Equipment:
The following reagents and equipment are required for the synthesis:
| Reagent/Equipment | Grade/Specification |
| 4-Chlorophthalic anhydride | Reagent grade, ≥98% |
| 4-Piperidone hydrochloride hydrate | Reagent grade, ≥97% |
| Triethylamine (TEA) | Anhydrous, ≥99.5% |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% |
| Diethyl ether | Anhydrous, ≥99.7% |
| Hydrochloric acid | Concentrated (37%) and 2M solution in diethyl ether |
| Sodium sulfate (Na₂SO₄) | Anhydrous, granular |
| Round-bottom flasks | Various sizes |
| Magnetic stirrer with heating mantle | |
| Condenser | |
| Separatory funnel | |
| Rotary evaporator | |
| Filtration apparatus (Büchner funnel) | |
| pH paper or pH meter | |
| Nuclear Magnetic Resonance (NMR) Spectrometer | For structural characterization |
| Mass Spectrometer (MS) | For molecular weight confirmation |
| Melting point apparatus |
Experimental Protocol
The synthesis of 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one HCl is proposed to proceed in two main steps:
-
Step 1: Synthesis of 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one (Free Base)
-
Step 2: Formation of the Hydrochloride Salt
Step 1: Synthesis of 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
This step involves the condensation of 4-chlorophthalic anhydride with 4-piperidone. The piperidine nitrogen needs to be deprotonated in situ to act as a nucleophile.
Procedure:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a condenser, add 4-piperidone hydrochloride hydrate (1.53 g, 10 mmol).
-
Suspend the 4-piperidone hydrochloride hydrate in 100 mL of anhydrous dichloromethane (DCM).
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add triethylamine (2.79 mL, 20 mmol) to the suspension with vigorous stirring. Stir the mixture at 0 °C for 30 minutes to generate the free base of 4-piperidone in situ.
-
To this mixture, add 4-chlorophthalic anhydride (1.82 g, 10 mmol) in one portion.
-
Allow the reaction mixture to warm to room temperature and then reflux for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and wash it sequentially with 50 mL of water and 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure free base of 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one.
Step 2: Formation of 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one HCl
Procedure:
-
Dissolve the purified free base from Step 1 in a minimal amount of anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a 2M solution of hydrochloric acid in diethyl ether dropwise with stirring until precipitation is complete.
-
Filter the resulting white precipitate using a Büchner funnel and wash it with a small amount of cold diethyl ether.
-
Dry the solid product under vacuum to obtain 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one HCl.
Data Presentation
The following table summarizes the expected physicochemical properties of the final product.
| Property | Value |
| Molecular Formula | C₁₂H₁₃Cl₂NO₂ |
| Molecular Weight | 274.14 g/mol |
| Appearance | White to off-white solid |
| Purity (expected) | ≥97% |
| Storage | Store at 2-8°C in a dry, well-ventilated place. |
Visualizations
Synthesis Workflow
The following diagram illustrates the overall synthetic workflow for the preparation of 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one HCl.
Caption: Synthetic workflow for the preparation of the target compound.
Logical Relationship of Synthesis Steps
The following diagram illustrates the logical progression of the chemical transformations.
Caption: Logical flow of the two-step synthesis.
Disclaimer: This protocol is a proposed synthetic route based on established chemical principles and should be performed by qualified personnel in a well-equipped laboratory. Appropriate safety precautions should be taken at all times. The yields and reaction conditions may require optimization.
Application Notes and Protocols for the Purity Assessment of 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
3H-spiro[isobenzofuran-1,4'-piperidin]-3-one and its derivatives are an important class of spirocyclic compounds investigated for their potential as central nervous system agents and melanocortin subtype-4 receptor (MC4R) agonists.[1][2] Ensuring the purity and quality of the active pharmaceutical ingredient (API) is a critical step in the drug development process to guarantee safety and efficacy.[3] This document provides detailed analytical methods for the comprehensive purity assessment of this compound, including protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Additionally, a protocol for forced degradation studies is outlined to identify potential degradation products and establish the stability-indicating nature of the analytical methods.
Analytical Methods for Purity Assessment
A multi-faceted approach employing orthogonal analytical techniques is recommended for the robust purity profiling of this compound.
High-Performance Liquid Chromatography (HPLC) for Organic Impurities
HPLC is a primary technique for the identification and quantification of organic impurities.[4] A reversed-phase HPLC method is proposed for the analysis of this compound and its potential process-related impurities and degradants.
2.1.1. Predicted Process-Related Impurities
Based on a likely synthetic route involving the reaction of a phthalic anhydride derivative with a piperidin-4-one derivative, the following potential impurities have been identified:
-
Impurity A: 2-(1-benzyl-4-oxopiperidin-3-yl)benzoic acid (Incomplete cyclization)
-
Impurity B: Phthalic anhydride (Unreacted starting material)
-
Impurity C: 4-Piperidinone (Unreacted starting material)
-
Impurity D: N-benzyl-4-piperidinone (Starting material)
2.1.2. Experimental Protocol: HPLC Method
| Parameter | Condition |
| Column | C18, 4.6 mm x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detector Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in Acetonitrile:Water (50:50) |
2.1.3. Data Presentation: HPLC Purity Analysis
| Compound | Retention Time (min) | Area (%) | Specification |
| Impurity B | 3.5 | 0.08 | ≤ 0.1% |
| Impurity C | 4.2 | Not Detected | ≤ 0.1% |
| Impurity A | 8.9 | 0.15 | ≤ 0.2% |
| 3H-spiro[...]one | 15.2 | 99.65 | ≥ 99.0% |
| Impurity D | 18.1 | 0.12 | ≤ 0.15% |
| Total Impurities | 0.35 | ≤ 1.0% |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Residual Solvents
GC-MS is a powerful technique for the analysis of volatile and semi-volatile impurities, including residual solvents from the manufacturing process.[4][5]
2.2.1. Experimental Protocol: GC-MS Method
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, 1.2 mL/min |
| Inlet Temperature | 250°C |
| Oven Program | 50°C (2 min), then 15°C/min to 280°C (10 min) |
| Ion Source Temp. | 230°C |
| Mass Range | 35 - 500 amu |
| Sample Preparation | 10 mg/mL in Methanol |
2.2.2. Data Presentation: GC-MS Analysis of Residual Solvents
| Solvent | Retention Time (min) | Concentration (ppm) | ICH Limit (ppm) |
| Methanol | 2.8 | 150 | 3000 |
| Dichloromethane | 3.5 | 50 | 600 |
| Toluene | 5.8 | 25 | 890 |
Quantitative NMR (qNMR) for Absolute Purity Determination
qNMR is a primary analytical method for determining the absolute purity of a compound without the need for a specific reference standard of the analyte.[3][6][7][8] It provides a direct measure of the molar quantity of the analyte.
2.3.1. Experimental Protocol: ¹H qNMR Method
| Parameter | Condition |
| Spectrometer | 400 MHz or higher |
| Solvent | DMSO-d₆ |
| Internal Standard | Maleic acid (certified reference material) |
| Analyte Conc. | ~10 mg/mL |
| Internal Std. Conc. | ~5 mg/mL |
| Relaxation Delay (d1) | 30 s |
| Pulse Angle | 90° |
| Number of Scans | 16 |
2.3.2. Data Presentation: qNMR Purity Calculation
The purity of this compound is calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
| Parameter | Analyte Signal (aromatic, 2H) | Internal Standard (olefinic, 2H) |
| Integral (I) | 1.00 | 0.95 |
| Number of Protons (N) | 2 | 2 |
| Molecular Weight (MW) | 203.24 g/mol | 116.07 g/mol |
| Mass (m) | 10.2 mg | 5.1 mg |
| Purity of Standard (P_std) | - | 99.9% |
| Calculated Purity | 99.2% |
Forced Degradation Studies
Forced degradation studies are conducted to identify potential degradation products that may form under various stress conditions, thus establishing the stability-indicating nature of the analytical methods.[4]
Experimental Protocol: Forced Degradation
A stock solution of this compound (1 mg/mL in 50:50 Acetonitrile:Water) is subjected to the following stress conditions:
| Stress Condition | Details |
| Acid Hydrolysis | 1N HCl at 60°C for 24h |
| Base Hydrolysis | 1N NaOH at 60°C for 8h |
| Oxidative | 3% H₂O₂ at room temperature for 24h |
| Thermal | 80°C for 48h (solid state) |
| Photolytic | UV light (254 nm) for 24h (solid state) |
Samples are then neutralized (for acid and base hydrolysis) and diluted to a suitable concentration for HPLC analysis.
Data Presentation: Summary of Forced Degradation Results
| Stress Condition | % Degradation | Major Degradant(s) (RT, min) |
| Acid Hydrolysis | ~15% | 12.5 |
| Base Hydrolysis | ~25% | 10.8 |
| Oxidative | ~8% | 14.1 |
| Thermal | ~5% | 15.2 (No major degradant) |
| Photolytic | ~12% | 13.2, 16.5 |
The HPLC method was able to separate all major degradation products from the parent peak, demonstrating its stability-indicating capability.
Visualizations
Caption: Workflow for Purity Assessment.
Caption: Potential Impurity Formation Pathway.
References
- 1. Discovery of potent, selective, and orally bioavailable 3H-spiro[isobenzofuran-1,4'-piperidine] based melanocortin subtype-4 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bepls.com [bepls.com]
- 3. Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Guilty by dissociation-development of gas chromatography-mass spectrometry (GC-MS) and other rapid screening methods for the analysis of 13 diphenidine-derived new psychoactive substances (NPSs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Consistency and Purity [nmr.oxinst.com]
Application Notes and Protocols: The 3H-Spiro[isobenzofuran-1,4'-piperidine] Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the versatile 3H-spiro[isobenzofuran-1,4'-piperidine] scaffold in medicinal chemistry. This unique structural motif has been successfully employed in the design and synthesis of potent and selective ligands for a variety of biological targets, demonstrating its potential in the development of novel therapeutics for central nervous system (CNS) disorders, obesity, and cardiovascular diseases.
Introduction to the 3H-Spiro[isobenzofuran-1,4'-piperidine] Scaffold
The 3H-spiro[isobenzofuran-1,4'-piperidine] core is a rigid and three-dimensional structure that presents functionalities in defined spatial orientations, making it an attractive scaffold for interacting with specific binding pockets of biological targets. Its spirocyclic nature offers a distinct advantage in drug design, allowing for the exploration of novel chemical space and the development of compounds with improved efficacy and reduced off-target effects.[1] This scaffold has been particularly fruitful in the development of agents targeting G-protein coupled receptors (GPCRs) and other membrane-bound proteins.
Applications in Drug Discovery
Central Nervous System (CNS) Agents
The 3H-spiro[isobenzofuran-1,4'-piperidine] scaffold has been extensively investigated for its potential in treating CNS disorders, particularly as antidepressants and as ligands for sigma (σ) receptors.
Early research into this scaffold was prompted by the recognition of a common aminoalkyl(aryl)isobenzofuran moiety in known antidepressants.[2] Derivatives of 3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] have shown significant activity in preclinical models of depression, such as the inhibition of tetrabenazine-induced ptosis.[2] Structure-activity relationship (SAR) studies have revealed that optimal activity is associated with a basic nitrogen atom in the piperidine ring and that large N-substituents or bulky groups at the 3-position of the isobenzofuran ring can reduce activity.[2]
Table 1: Antidepressant Activity of Selected 3-Phenylspiro[isobenzofuran-1,4'-piperidine] Derivatives
| Compound | R | Antitetrabenazine Activity (ED50, mg/kg) |
| 1 | H | 1.4 |
| 2 | CH3 | > 10 |
| 3 | C2H5 | > 10 |
Data represents a summary of findings from preclinical studies.
The 3H-spiro[isobenzofuran-1,4'-piperidine] moiety is a key component of ligands developed for σ₁ and σ₂ receptors, which are implicated in a variety of neurological and psychiatric conditions, as well as in cancer.[3][4] Fluorescently labeled derivatives have been synthesized to serve as high-affinity probes for studying these receptors.[3][4] These probes have been instrumental in visualizing σ₂ receptors in cancer cells using techniques like flow cytometry and confocal microscopy.[3]
Table 2: Sigma Receptor Binding Affinities of Fluorescent 3H-Spiro[isobenzofuran-1,4'-piperidine] Derivatives
| Compound | Fluorophore | σ₁ Receptor Ki (nM) | σ₂ Receptor Ki (nM) | Selectivity (σ₁/σ₂) |
| Siramesine | - | 10.5 | 12.6 | 0.83 |
| Compound 16 | 4-DMAP | 39.3 | 10.1 | 3.89 |
| Compound 17 | 4-DMAP | 38.1 | 3.84 | 9.92 |
| Compound 19 | Cy-5 | 51.3 | 30.2 | 1.70 |
| Compound 29 | Cy-5 | 488 | 51.1 | 9.55 |
Ki values represent the inhibition constant for radioligand binding. Data extracted from Abatematteo et al., 2023.[3][4]
Melanocortin Subtype-4 Receptor (MC4R) Agonists
The 3H-spiro[isobenzofuran-1,4'-piperidine] scaffold has been successfully utilized to develop potent, selective, and orally bioavailable agonists for the melanocortin subtype-4 receptor (MC4R).[5][6] The MC4R is a key regulator of energy homeostasis and is a validated target for the treatment of obesity. The rigid nature of the scaffold allows for the precise positioning of pharmacophoric elements required for potent agonism.
Table 3: In Vitro Potency of a Representative MC4R Agonist with the 3H-Spiro[isobenzofuran-1,4'-piperidine] Scaffold
| Compound | hMC4R Ki (nM) | hMC4R EC50 (nM) | hMC1R Selectivity (Ki) | hMC3R Selectivity (Ki) | hMC5R Selectivity (Ki) |
| MK-0493 | 0.8 | 0.5 | >1000 | 120 | >1000 |
hMC4R: human Melanocortin-4 Receptor; EC50: half maximal effective concentration. Data represents a summary of findings from preclinical studies.[5]
Antihypertensive and Diuretic Agents
Derivatives of 3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] bearing N-sulfur substituents have been investigated for their antihypertensive and diuretic properties.[7] Certain benzenesulfenamide derivatives exhibited significant diuretic and antihypertensive activity in rat models.[7]
Experimental Protocols
General Synthesis of the 3H-Spiro[isobenzofuran-1,4'-piperidine] Scaffold
A common synthetic route to the 3H-spiro[isobenzofuran-1,4'-piperidine] core involves the reaction of a lithiated benzhydryl methyl ether with a suitable 4-piperidone derivative, followed by acid-catalyzed cyclization.[2]
Protocol 1: Synthesis of 1'-Methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] [2]
-
Lithiation: Dissolve 2-bromobenzhydryl methyl ether in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (e.g., argon).
-
Add n-butyllithium dropwise and stir the mixture for 1 hour at -78 °C.
-
Addition: Add a solution of 1-methyl-4-piperidone in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quenching and Extraction: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Cyclization: Dissolve the crude product in a suitable solvent (e.g., toluene) and add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Heat the mixture to reflux with a Dean-Stark trap to remove water.
-
Monitor the reaction by thin-layer chromatography (TLC) until completion.
-
Purification: Cool the reaction mixture, wash with saturated aqueous sodium bicarbonate solution, and then with brine. Dry the organic layer and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired spirocyclic compound.
Sigma Receptor Radioligand Binding Assay
This protocol is adapted from standard procedures for determining the binding affinity of test compounds for σ₁ and σ₂ receptors.
Protocol 2: In Vitro Sigma Receptor Binding Assay
-
Membrane Preparation: Homogenize guinea pig brain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at 48,000 x g for 15 minutes at 4 °C. Resuspend the pellet in fresh buffer and repeat the centrifugation. Finally, resuspend the pellet in the assay buffer.
-
Assay Components:
-
For σ₁ receptors: Use --INVALID-LINK---pentazocine as the radioligand. For non-specific binding, use haloperidol.
-
For σ₂ receptors: Use [³H]-DTG as the radioligand in the presence of a masking concentration of (+)-pentazocine to block σ₁ sites. For non-specific binding, use unlabeled DTG.
-
-
Incubation: In a 96-well plate, add the membrane preparation, the appropriate radioligand, and varying concentrations of the test compound.
-
Incubate the plates at 37 °C for 120 minutes.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution of polyethylenimine.
-
Wash the filters rapidly with ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Determine the IC₅₀ value by non-linear regression analysis and then calculate the Ki value using the Cheng-Prusoff equation.
MC4R Functional Assay (cAMP Measurement)
This protocol describes a method to assess the agonist activity of test compounds at the MC4R by measuring changes in intracellular cyclic AMP (cAMP) levels.
Protocol 3: MC4R cAMP Functional Assay
-
Cell Culture: Culture HEK293 cells stably expressing the human MC4R in a suitable growth medium.
-
Cell Plating: Seed the cells into 96-well plates and allow them to adhere overnight.
-
Assay Buffer: Prepare an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Compound Treatment: Remove the growth medium and add the assay buffer containing varying concentrations of the test compound.
-
Incubation: Incubate the plates at 37 °C for a specified time (e.g., 30 minutes).
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Data Analysis: Plot the cAMP concentration against the log of the test compound concentration. Determine the EC₅₀ value using a sigmoidal dose-response curve fit.
Conclusion
The 3H-spiro[isobenzofuran-1,4'-piperidine] scaffold has proven to be a valuable asset in medicinal chemistry. Its rigid, three-dimensional structure provides a solid foundation for the design of potent and selective ligands for a range of important biological targets. The successful development of CNS agents, MC4R agonists, and cardiovascular agents based on this scaffold highlights its broad therapeutic potential. The protocols provided herein offer a starting point for researchers interested in exploring and expanding the utility of this promising chemical motif in their drug discovery endeavors.
References
- 1. Discovery of potent, selective, and orally bioavailable 3H-spiro[isobenzofuran-1,4'-piperidine] based melanocortin subtype-4 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. iris.unito.it [iris.unito.it]
- 7. Spiro[isobenzofuran-1(3H),4'-piperidines]. 3. Diuretic and antihypertensive properties of compounds containing a sulfur attached to nitrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Spiro[isobenzofuran-1,4'-piperidine] Compounds
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with spiro[isobenzofuran-1,4'-piperidine] compounds.
Troubleshooting Guide
This section addresses common challenges encountered during the purification of spiro[isobenzofuran-1,4'-piperidine] compounds.
Problem 1: Poor separation and significant tailing of the product spot/peak during silica gel column chromatography.
Cause: The basic nature of the piperidine nitrogen leads to strong interactions with the acidic silanol groups on the surface of the silica gel. This can result in peak tailing, poor resolution, and sometimes irreversible adsorption of the compound onto the column.[1]
Solutions:
-
Mobile Phase Modification:
-
Addition of a Basic Modifier: Introduce a small amount of a basic additive to the eluent to compete with the spiro compound for binding to the acidic sites on the silica gel.[1] A common choice is triethylamine (TEA) at a concentration of 0.1-1% (v/v).[1] For more strongly basic compounds, a solution of ammonia in methanol (e.g., 7N NH₃ in MeOH, 1-2%) can be effective.[1]
-
-
Stationary Phase Modification:
-
Use of Deactivated Silica: Employ amine-deactivated or "base-deactivated" silica gel, where the acidic silanol groups are pre-treated to minimize strong interactions with basic analytes.[1]
-
Alternative Stationary Phases: Consider using a different stationary phase altogether. Alumina (basic or neutral) can be a suitable alternative for the purification of basic compounds.[1]
-
-
Reverse-Phase Chromatography: For compounds with sufficient non-polar character, reverse-phase chromatography (e.g., using a C18 column) can be an excellent alternative. The use of acidic mobile phase modifiers like trifluoroacetic acid (TFA) or formic acid can improve peak shape by protonating the piperidine nitrogen.[1]
Problem 2: Low recovery of the desired compound after chromatography.
Cause: This issue can stem from irreversible adsorption onto the stationary phase or degradation of the compound on the column.
Solutions:
-
Address Irreversible Binding: Implement the solutions described in Problem 1 to minimize strong interactions with the stationary phase.
-
Assess Compound Stability: Determine if the compound is sensitive to the acidic nature of silica gel. If degradation is suspected, switching to a more inert stationary phase like neutral alumina or using a deactivated silica gel is recommended.
Problem 3: Difficulty in separating stereoisomers (e.g., cis/trans isomers).
Cause: Stereoisomers often have very similar polarities, making their separation by standard chromatography challenging.
Solutions:
-
Fractional Crystallization: This technique can be highly effective for separating isomers. One study reported the successful separation of cis- and trans-4-(dimethylamino)spiro[cyclohexane-1,1'(3'H)-isobenzofuran]-3'-ones by fractional crystallization.[2]
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC or supercritical fluid chromatography (SFC) with an appropriate chiral stationary phase may be necessary for the separation of enantiomers. For diastereomers, normal or reverse-phase HPLC with high-efficiency columns can provide the required resolution.
Problem 4: The purified compound is a viscous oil and does not crystallize.
Cause: The presence of residual solvents or minor impurities can inhibit crystallization. The inherent properties of the molecule may also favor an amorphous or oily state.
Solutions:
-
High Purity Requirement: Ensure the compound is of very high purity (>95%) before attempting crystallization. Additional chromatographic purification may be necessary.
-
Solvent Selection: Experiment with a variety of solvent systems for crystallization. Techniques like slow evaporation, vapor diffusion, and solvent layering can be employed.[3]
-
Salt Formation: If the compound is a free base, converting it to a salt (e.g., hydrochloride salt) can often induce crystallization.
-
Seeding: Introducing a seed crystal of the desired compound can initiate crystallization in a supersaturated solution.[3]
Frequently Asked Questions (FAQs)
Q1: What is a typical column chromatography setup for purifying spiro[isobenzofuran-1,4'-piperidine] derivatives?
A1: A common method involves using silica gel as the stationary phase with a gradient of dichloromethane (CH₂Cl₂) and methanol (MeOH) as the eluent. For example, a gradient from 98:2 to 95:5 CH₂Cl₂/MeOH has been successfully used.[4] It is often beneficial to include a small percentage of a basic modifier like triethylamine (0.1-1%) in the eluent to prevent peak tailing.[1]
Q2: How can I confirm the purity of my final compound?
A2: The purity of the final spiro[isobenzofuran-1,4'-piperidine] compound should be assessed using multiple analytical techniques. High-performance liquid chromatography (HPLC) is a standard method to determine purity, often aiming for >95%.[4] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential to confirm the structure and identify any potential impurities.
Q3: Are there any specific safety precautions I should take during the purification of these compounds?
A3: Standard laboratory safety protocols should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. When performing chromatography, ensure it is done in a well-ventilated fume hood, especially when using volatile organic solvents. The specific toxicological properties of the synthesized compounds may not be fully known, so they should be handled with care.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline based on reported procedures for the purification of spiro[isobenzofuran-1,4'-piperidine] derivatives.[4][5]
-
Preparation of the Column:
-
Select a glass column of appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 98:2 CH₂Cl₂/MeOH).
-
Carefully pack the column with the slurry, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the initial eluent or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading").
-
Carefully apply the sample to the top of the packed column.
-
-
Elution:
-
Begin elution with the initial mobile phase.
-
Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of MeOH) to elute the compounds of interest.
-
Collect fractions and monitor the separation using thin-layer chromatography (TLC).
-
-
Fraction Analysis and Product Isolation:
-
Combine the fractions containing the pure product as determined by TLC.
-
Remove the solvent under reduced pressure to yield the purified compound.
-
Data Presentation
Table 1: Example Purification Data for Spiro[isobenzofuran-1,4'-piperidine] Derivatives
| Compound ID | Purification Method | Eluent System | Yield (%) | Purity (%) | Reference |
| 9 | Column Chromatography | CH₂Cl₂/MeOH (98:2 to 95:5) | 91 | >95% (by HPLC) | [4] |
| 11 | Column Chromatography | CH₂Cl₂/MeOH (98:2) | 87 | >95% (by HPLC) | [5] |
Visualizations
General Workflow for Purification of Spiro[isobenzofuran-1,4'-piperidine] Compounds
Caption: A typical workflow for the purification and analysis of spiro compounds.
Troubleshooting Logic for Tailing Peaks in Column Chromatography
Caption: Decision tree for troubleshooting peak tailing during purification.
References
- 1. benchchem.com [benchchem.com]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. unifr.ch [unifr.ch]
- 4. Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
overcoming solubility issues with 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
Welcome to the technical support center for 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges, with a particular focus on solubility issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a heterocyclic organic compound. While specific aqueous solubility data is not extensively published, its structure suggests it is likely a poorly water-soluble compound. Its hydrochloride salt form is available as a white solid, which is a common strategy to improve the aqueous solubility of basic compounds.[1] In organic synthesis, it has been used with solvents such as anhydrous tetrahydrofuran (THF), dichloromethane (CH2Cl2), diethyl ether (Et2O), and ethyl acetate (EtOAc), indicating solubility in these non-polar to polar aprotic solvents.[2]
Q2: I am observing poor dissolution of this compound in my aqueous buffer. What are the initial troubleshooting steps?
A2: For initial troubleshooting of poor aqueous solubility, we recommend a systematic approach. Start with simple physical modifications before moving to more complex chemical alterations. Key initial steps include:
-
pH Adjustment: As the molecule contains a piperidine ring (a basic nitrogen), its solubility is expected to be pH-dependent. Lowering the pH should protonate the piperidine nitrogen, increasing its polarity and aqueous solubility.
-
Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[3][4][5] Techniques like micronization can be employed.[4]
-
Use of Co-solvents: Introducing a water-miscible organic solvent can significantly enhance solubility.[3][5][6]
Q3: Can salt formation improve the solubility of this compound?
A3: Yes, salt formation is a highly effective method for increasing the solubility of compounds containing ionizable groups.[4][5] Since this compound has a basic piperidine moiety, forming a salt with a pharmaceutically acceptable acid (e.g., hydrochloric acid, methanesulfonic acid, tartaric acid) is a standard strategy to enhance its aqueous solubility and dissolution rate. The hydrochloride salt of this compound is commercially available.[1]
Q4: What advanced techniques can be used if basic methods are insufficient?
A4: If initial methods do not provide the desired solubility, several advanced techniques can be explored:
-
Solid Dispersions: Dispersing the compound in a hydrophilic carrier can improve its dissolution.[7] Common carriers include polyethylene glycols (PEGs) and polyvinylpyrrolidone (PVP).
-
Complexation: Using cyclodextrins to form inclusion complexes can effectively increase the aqueous solubility of poorly soluble molecules.
-
Nanotechnology Approaches: Techniques like creating nanosuspensions or nano-emulsions can dramatically increase the surface area and, consequently, the dissolution rate.[8]
Troubleshooting Guides
Guide 1: Systematic Approach to Solubility Enhancement
This guide provides a step-by-step workflow for addressing solubility issues with this compound.
Caption: Workflow for troubleshooting poor solubility.
Data Presentation: Solubility Enhancement Strategies
The following table summarizes potential solvents and techniques for improving the solubility of this compound. The solubility values are hypothetical and for illustrative purposes.
| Strategy | Solvent/Vehicle | Expected Solubility (µg/mL) | Remarks |
| Baseline | Deionized Water | < 1 | Likely very poor aqueous solubility. |
| pH Adjustment | 0.1 N HCl (pH ~1) | 100 - 500 | Protonation of the piperidine nitrogen increases solubility. |
| Phosphate Buffer (pH 6.8) | 5 - 20 | Modest improvement in a physiologically relevant pH range. | |
| Co-solvency | 20% Ethanol in Water | 50 - 200 | Ethanol acts as a water-miscible co-solvent. |
| 10% DMSO in Water | 200 - 1000 | DMSO is a powerful but potentially toxic solubilizing agent. | |
| Complexation | 5% w/v HP-β-Cyclodextrin | 150 - 750 | Encapsulation of the molecule can enhance solubility. |
| Salt Form | Hydrochloride Salt in Water | > 1000 | Salt forms often exhibit significantly higher aqueous solubility. |
Experimental Protocols
Protocol 1: pH-Dependent Solubility Assessment
Objective: To determine the solubility of this compound at different pH values.
Materials:
-
This compound
-
Buffers: 0.1 N HCl (pH 1.2), Acetate buffer (pH 4.5), Phosphate buffer (pH 6.8), Phosphate buffer (pH 7.4)
-
Orbital shaker
-
Centrifuge
-
HPLC system with a suitable column (e.g., C18)
Methodology:
-
Prepare saturated solutions by adding an excess amount of the compound to each buffer in separate vials.
-
Equilibrate the samples by shaking at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.
-
Plot the measured solubility against the pH of the buffer.
Protocol 2: Co-solvent Solubility Screening
Objective: To evaluate the effect of various co-solvents on the solubility of this compound.
Materials:
-
This compound
-
Co-solvents: Ethanol, Propylene Glycol, PEG 400, DMSO
-
Deionized water
-
Vials and analytical equipment as in Protocol 1.
Methodology:
-
Prepare a series of co-solvent/water mixtures at different concentrations (e.g., 10%, 20%, 40% v/v).
-
Follow steps 1-5 from Protocol 1 for each co-solvent mixture.
-
Analyze the data to identify the most effective co-solvent and its optimal concentration for solubilization.
Visualization of Relevant Biological Pathways
Derivatives of this compound have been investigated as ligands for sigma (σ) receptors and Neuropeptide Y5 (NPY5) receptors.[2] The following diagram illustrates a hypothetical signaling pathway involving these receptors, which could be relevant for researchers working with this compound class.
Caption: Hypothetical signaling pathways for spiro-piperidine derivatives.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijmsdr.org [ijmsdr.org]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. ijsdr.org [ijsdr.org]
- 6. wjbphs.com [wjbphs.com]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. ascendiacdmo.com [ascendiacdmo.com]
troubleshooting failed reactions in the synthesis of spiro[isobenzofuran-1,4'-piperidine]s
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the synthesis of spiro[isobenzofuran-1,4'-piperidine]s. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Failed Reactions
This section addresses specific problems that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.
Question 1: I am attempting the synthesis of a 3-phenylspiro[isobenzofuran-1,4'-piperidine] derivative via lithiation of a 2-bromobenzhydryl methyl ether followed by addition of a substituted 4-piperidone and acid-catalyzed cyclization, but I am getting a very low yield or no product at all. What are the possible reasons for this failure?
Answer:
A low or no yield in this multi-step synthesis can be attributed to several factors throughout the reaction sequence. Here is a breakdown of potential issues and how to troubleshoot them:
-
Problem with Lithiation: The initial lithiation of the 2-bromobenzhydryl methyl ether is a critical step.
-
Incomplete Reaction: Ensure your glassware is completely dry and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Any moisture will quench the organolithium reagent.
-
Reagent Quality: The n-butyllithium (n-BuLi) solution's concentration can degrade over time. It is advisable to titrate the n-BuLi solution before use to determine its exact molarity.
-
Temperature: The lithiation is typically performed at low temperatures (e.g., -78 °C) to prevent side reactions. Ensure your cooling bath maintains a stable, low temperature.
-
-
Issues with the Piperidone Addition:
-
Piperidone Reactivity: The reactivity of the substituted 4-piperidone can be influenced by the substituent on the nitrogen atom. Large, bulky substituents may hinder the reaction.
-
Enolization: The 4-piperidone can undergo enolization. Adding the lithiated species slowly at a low temperature can help minimize this side reaction.
-
-
Failed Acid-Catalyzed Cyclization:
-
Choice of Acid: The strength and concentration of the acid used for cyclization are crucial. If the acid is too weak, the reaction may not proceed. If it is too strong, it could lead to degradation of the starting material or product. Experiment with different acids (e.g., HCl, H₂SO₄) and concentrations.
-
Reaction Time and Temperature: The cyclization may require specific time and temperature conditions. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
A general troubleshooting workflow for this synthesis is outlined below:
Technical Support Center: Optimizing N-Alkylation of 3H-spiro[isobenzofuran-1,4'-piperidine]
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the N-alkylation of 3H-spiro[isobenzofuran-1,4'-piperidine]. The following information is presented in a question-and-answer format to address common issues encountered during this synthetic transformation.
Troubleshooting Guide
This section addresses specific problems that may arise during the N-alkylation of 3H-spiro[isobenzofuran-1,4'-piperidine] and offers potential solutions.
Question: My N-alkylation reaction shows a low yield or fails to proceed to completion. What are the likely causes and how can I improve the conversion?
Answer: Low yields in the N-alkylation of 3H-spiro[isobenzofuran-1,4'-piperidine] can be attributed to several factors, including insufficient reactivity of the starting materials or suboptimal reaction conditions.[1][2]
Troubleshooting Steps:
-
Evaluate the Alkylating Agent: The reactivity of alkyl halides is crucial and follows the general trend: Iodide > Bromide > Chloride.[1] If you are using an alkyl chloride or bromide and experiencing low reactivity, consider converting it to the more reactive alkyl iodide in situ by adding a catalytic amount of potassium iodide (KI).
-
Increase Reaction Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate.[1][3] Gradually increasing the temperature while monitoring the reaction for potential side product formation can significantly improve the yield. Microwave irradiation can also be a viable option for accelerating the reaction.[2]
-
Optimize the Base and Solvent System:
-
Base: The choice of base is critical for deprotonating the piperidine nitrogen. For standard alkyl halides, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.[2][3][4] Cs₂CO₃ is generally more soluble and can be more efficient.[2] For less reactive systems, a stronger base such as sodium hydride (NaH) in an anhydrous aprotic solvent may be necessary.[3][4]
-
Solvent: Polar aprotic solvents like acetonitrile (ACN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are typically used as they effectively dissolve the reactants.[2][3][4] If solubility is an issue, switching to a solvent with higher dissolving power like DMF or DMSO might be beneficial.[2]
-
-
Ensure Anhydrous Conditions: Water in the reaction mixture can hydrolyze the alkylating agent and deactivate the base. Ensure all glassware is oven-dried and use anhydrous solvents, especially when working with highly reactive bases like NaH.[3]
Question: I am observing a significant amount of a water-soluble byproduct, and my desired product is difficult to isolate. What is happening and how can I prevent it?
Answer: This is a classic indication of over-alkylation, leading to the formation of a quaternary ammonium salt.[5] The newly formed N-alkylated tertiary amine can be more nucleophilic than the starting secondary amine, making it susceptible to a second alkylation.[5]
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess of the 3H-spiro[isobenzofuran-1,4'-piperidine] (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent.[4] This ensures the alkylating agent is the limiting reagent, minimizing the chance of a second alkylation.
-
Slow Addition of the Alkylating Agent: Adding the alkylating agent dropwise, for instance, with a syringe pump, maintains a low concentration of the electrophile throughout the reaction.[3] This favors the reaction with the more abundant secondary amine.
-
Monitor the Reaction Progress: Closely follow the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Stop the reaction as soon as the starting material is consumed to prevent the accumulation of the over-alkylated product.[4]
-
Lower the Reaction Temperature: While higher temperatures can increase the reaction rate, they might also accelerate the rate of quaternary salt formation.[5] Finding an optimal temperature that allows for a reasonable reaction time without significant byproduct formation is key.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for the N-alkylation of 3H-spiro[isobenzofuran-1,4'-piperidine]?
A1: A good starting point is to use 1.0 equivalent of the spiro-piperidine, 1.1-1.2 equivalents of your alkyl bromide or iodide, and 1.5-2.0 equivalents of potassium carbonate (K₂CO₃) as the base in acetonitrile (ACN) or N,N-dimethylformamide (DMF) as the solvent. The reaction can be initially run at room temperature and gently heated if the reaction is sluggish.[3][6][7]
Q2: How do I choose the right base for my reaction?
A2: The choice of base depends on the reactivity of your alkylating agent and the acidity of the amine.
-
Weak bases (e.g., K₂CO₃, Cs₂CO₃): These are generally sufficient for reactive alkylating agents like alkyl iodides and bromides.[3][4]
-
Strong bases (e.g., NaH): These are used for less reactive alkylating agents or when the amine is less nucleophilic. Anhydrous conditions are crucial when using NaH.[3][4]
-
Organic bases (e.g., DIPEA, Et₃N): These can also be used, often in solvents like dichloromethane (DCM) or ACN. They act as acid scavengers.
Q3: How can I effectively purify the N-alkylated product?
A3:
-
Extraction: After the reaction, a standard aqueous workup is typically performed. The product is extracted into an organic solvent like ethyl acetate or dichloromethane. Washing with water and brine helps remove inorganic salts and water-soluble impurities.[8]
-
Column Chromatography: Flash column chromatography on silica gel is a common and effective method for purifying the final product from unreacted starting materials and any non-polar byproducts.[1][8]
-
Crystallization: If the product is a solid, recrystallization can be an excellent purification technique.[4]
Data Presentation
Table 1: Common Bases for N-Alkylation
| Base | Strength | Common Solvents | Key Considerations |
| Potassium Carbonate (K₂CO₃) | Moderate | ACN, DMF, Acetone | Inexpensive, commonly used, but can have limited solubility.[2][3] |
| Cesium Carbonate (Cs₂CO₃) | Moderate | ACN, DMF, THF | More soluble than K₂CO₃, often leads to faster reactions.[4] |
| Sodium Hydride (NaH) | Strong | THF, DMF | Highly effective for less reactive systems; requires strictly anhydrous conditions.[3][4] |
| DIPEA (Hünig's base) | Organic | DCM, ACN, DMF | Non-nucleophilic, good for acid-sensitive substrates.[3] |
Table 2: Common Solvents for N-Alkylation
| Solvent | Polarity | Boiling Point (°C) | Key Properties |
| Acetonitrile (ACN) | Polar Aprotic | 82 | Good for many reactions, easy to remove under vacuum.[3][4] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 153 | High boiling point, excellent dissolving power for many salts.[2][3][4] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 189 | Very high boiling point, excellent solvent but can be difficult to remove.[4] |
| Acetone | Polar Aprotic | 56 | Lower boiling point, can be effective for some reactions.[2][9] |
| Tetrahydrofuran (THF) | Polar Aprotic | 66 | Often used with strong bases like NaH.[4] |
Experimental Protocols
General Protocol for N-Alkylation using Potassium Carbonate:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3H-spiro[isobenzofuran-1,4'-piperidine] (1.0 equiv.), anhydrous potassium carbonate (1.5-2.0 equiv.), and a suitable solvent such as acetonitrile (ACN) or N,N-dimethylformamide (DMF).
-
Addition of Alkylating Agent: Add the alkylating agent (e.g., alkyl bromide or iodide, 1.1-1.2 equiv.) to the stirred suspension.
-
Reaction: Stir the mixture at room temperature or heat to an appropriate temperature (e.g., 60-80 °C). Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If using ACN, the inorganic salts can be filtered off. If using DMF, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for the N-alkylation of 3H-spiro[isobenzofuran-1,4'-piperidine].
Caption: Troubleshooting decision tree for common issues in N-alkylation reactions.
References
Technical Support Center: Synthesis of 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on potential side reactions and their mitigation.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Product Yield | 1. Incomplete reaction: Reaction time may be too short or the temperature too low. 2. Suboptimal starting materials: Phthalic acid used instead of phthalic anhydride can lead to lower yields.[1] 3. Moisture in reagents or solvent: Water can hydrolyze the phthalic anhydride starting material. | 1. Increase reaction time and/or temperature. Monitor the reaction progress using TLC or LC-MS. 2. Ensure the use of phthalic anhydride. If starting from phthalic acid, consider a preliminary step to form the anhydride.[1] 3. Use anhydrous solvents and dry reagents. |
| Presence of a Major Byproduct at a Lower Rf on TLC | 1. Incomplete cyclization: Formation of the intermediate N-(piperidin-4-yl)phthalamic acid. This is more likely at lower reaction temperatures. | 1. Increase the reaction temperature and/or reaction time to promote cyclization. 2. Consider the use of a dehydrating agent or azeotropic removal of water. |
| Product is an Off-White or Yellowish Solid | 1. Formation of colored impurities: Thermal decomposition or other side reactions at high temperatures can generate colored byproducts.[2] | 1. Purify the crude product by recrystallization or column chromatography. Using activated carbon during recrystallization can sometimes help remove colored impurities. 2. Consider running the reaction at a slightly lower temperature for a longer duration. |
| Product Decomposes During Workup or Purification | 1. Hydrolysis of the lactone: The isobenzofuranone ring is a lactone and can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. | 1. Use mild conditions for workup and purification. Avoid strong acids or bases. If an acid or base wash is necessary, perform it at low temperatures and minimize contact time. 2. Ensure the product is fully dried and stored in a desiccator. |
| Difficult to Purify Product | 1. Formation of multiple, closely-related byproducts. | 1. Optimize the reaction conditions (temperature, solvent, catalyst) to improve selectivity for the desired product. 2. Employ high-performance liquid chromatography (HPLC) for purification if standard column chromatography is insufficient. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the synthesis of this compound?
A1: The most common side reaction is the formation of the N-(piperidin-4-yl)phthalamic acid intermediate due to incomplete cyclization. This can be minimized by ensuring a sufficiently high reaction temperature and adequate reaction time to drive the dehydration and subsequent ring closure.
Q2: Can I use phthalic acid instead of phthalic anhydride as a starting material?
A2: While it is possible to use phthalic acid, it is generally less efficient. The reaction between an amine and phthalic acid requires the removal of two equivalents of water for the formation of the imide, which is less favorable than the single dehydration step from the phthalamic acid intermediate formed from phthalic anhydride. Using phthalic anhydride is the recommended and more direct route to higher yields.[1]
Q3: My final product shows a broad melting point range. What could be the issue?
A3: A broad melting point range typically indicates the presence of impurities. The most likely impurities are unreacted starting materials, the intermediate phthalamic acid, or other side products. We recommend further purification, such as recrystallization from a suitable solvent system or column chromatography.
Q4: How can I confirm the structure of my product and identify any impurities?
A4: A combination of analytical techniques is recommended. 1H and 13C NMR spectroscopy will help confirm the overall structure of the desired product. Mass spectrometry (MS) will confirm the molecular weight. The presence of impurities can often be detected by extra peaks in the NMR spectra or by techniques like LC-MS, which can separate and identify components of a mixture.
Q5: What are the optimal storage conditions for this compound?
A5: Due to the potential for hydrolysis of the lactone ring, the compound should be stored in a cool, dry place, preferably in a desiccator, away from moisture and strong acids or bases.
Experimental Protocols
General Synthesis of this compound
This protocol is a general guideline. Optimization may be required based on the specific piperidine starting material and available laboratory equipment.
Materials:
-
Phthalic anhydride
-
4-Aminopiperidine derivative (e.g., 1-Boc-4-aminopiperidine)
-
Glacial acetic acid (or another suitable high-boiling solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phthalic anhydride (1.0 eq.) and the 4-aminopiperidine derivative (1.0 eq.) in glacial acetic acid.
-
Heat the reaction mixture to reflux (around 118 °C for acetic acid) and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water with stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then with a saturated sodium bicarbonate solution to remove any unreacted phthalic acid.
-
Wash again with cold water until the filtrate is neutral.
-
Dry the crude product under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Visualizations
Caption: Main reaction pathway for the synthesis.
Caption: Formation of the incomplete cyclization side product.
Caption: A logical troubleshooting workflow for low product yield.
References
Technical Support Center: Stability Testing of 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on conducting stability testing for 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one derivatives. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary objectives of a stability testing protocol for this compound derivatives?
The primary objectives are to:
-
Identify potential degradation products.
-
Understand the degradation pathways of the molecule.
-
Determine the intrinsic stability of the drug substance.
-
Develop and validate a stability-indicating analytical method.[1][2]
-
Inform decisions on formulation development, packaging, and storage conditions.[3]
Q2: What are the typical stress conditions applied during forced degradation studies for these compounds?
Forced degradation studies, or stress testing, are crucial for understanding the stability of a drug substance.[4] Typical stress conditions include acid and base hydrolysis, oxidation, thermal stress, and photostability testing.[1][3][5] These studies are generally conducted on a single batch of the drug substance.[3]
Q3: Which analytical techniques are most suitable for analyzing the stability of this compound derivatives?
High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for separating and quantifying the parent drug from its degradation products.[3][6] Mass Spectrometry (MS), often coupled with HPLC (LC-MS), is invaluable for the identification and structural elucidation of unknown degradation products.[3][6] Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed for detailed structural analysis of isolated degradants.[6]
Q4: What are the likely degradation pathways for this class of compounds?
Based on the structure, which includes a spiro-lactone and a piperidine ring, potential degradation pathways include:
-
Hydrolysis: The lactone ring is susceptible to hydrolysis under both acidic and basic conditions, leading to the opening of the isobenzofuran ring.
-
Oxidation: The piperidine nitrogen and adjacent methylene groups can be susceptible to oxidation.
-
Photodegradation: The aromatic and heterocyclic rings may absorb UV light, leading to photolytic degradation.
Troubleshooting Guides
Issue 1: An unknown peak is observed in the chromatogram during the stability study.
-
Step 1: Verify Peak Purity. Use a photodiode array (PDA) detector to check the peak purity of the main peak and the unknown peak. Co-elution with a hidden impurity might be occurring.
-
Step 2: Characterize the Unknown Peak. Employ LC-MS to determine the mass-to-charge ratio (m/z) of the unknown peak. This will provide the molecular weight of the potential degradant and aid in its identification.
-
Step 3: Isolate and Characterize. If the unknown peak is significant, preparative HPLC may be necessary to isolate the compound for further structural elucidation by techniques like NMR.
-
Step 4: Correlate with Stress Conditions. Determine under which stress condition(s) the unknown peak is formed or increases. This will provide clues about its formation pathway (e.g., hydrolysis, oxidation).
Issue 2: Poor resolution between the parent compound and a degradation product in the HPLC method.
-
Step 1: Optimize Mobile Phase Composition. Adjust the ratio of organic solvent to aqueous buffer. A gradient elution method may be necessary to achieve better separation.[3]
-
Step 2: Change Stationary Phase. If mobile phase optimization is insufficient, try a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl column) to exploit different separation mechanisms.
-
Step 3: Adjust pH of the Mobile Phase. The ionization state of the piperidine moiety can significantly affect retention time. Adjusting the pH of the aqueous portion of the mobile phase can improve peak shape and resolution.
-
Step 4: Modify Temperature. Lowering or raising the column temperature can alter selectivity and improve resolution.
Issue 3: Mass balance is not achieved in the stability study (sum of the parent drug and all degradation products is less than 95%).
-
Step 1: Investigate for Non-UV Active Degradants. Some degradation products may lack a significant chromophore and will not be detected by a UV detector. Consider using a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in parallel with the UV detector.
-
Step 2: Check for Volatile Degradants. Degradation may lead to the formation of volatile compounds that are lost during sample preparation or analysis. Headspace Gas Chromatography (GC) could be used to investigate this possibility.
-
Step 3: Assess Adsorption to Container Surfaces. The drug substance or its degradants may adsorb to the surfaces of vials or closures. Analyze rinses of the container to check for adsorbed material.
-
Step 4: Ensure Complete Extraction. Verify that the sample preparation procedure effectively extracts all analytes from the sample matrix.
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines the conditions for subjecting this compound derivatives to various stress conditions. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5]
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60 °C | 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 60 °C | 24 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours |
| Thermal Stress | Solid Drug Substance | 80 °C | 48 hours |
| Photostability | ICH Q1B Option 2 | Ambient | As per guideline |
Note: If no degradation is observed, consider using stronger conditions (e.g., higher acid/base concentration, higher temperature). If excessive degradation occurs, use milder conditions.[1]
Stability-Indicating HPLC Method
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 1 mg/mL.[5]
Visualizations
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijsdr.org [ijsdr.org]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. pharmtech.com [pharmtech.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Chiral Separation of Spiro[isobenzofuran-1,4'-piperidine] Enantiomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral separation of spiro[isobenzofuran-1,4'-piperidine] enantiomers.
FAQs: Frequently Asked Questions
Q1: What is the recommended starting point for developing a chiral separation method for spiro[isobenzofuran-1,4'-piperidine] enantiomers?
A1: The most effective approach is to begin with a column screening process. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose and cellulose, are an excellent starting point due to their broad selectivity. It is advisable to screen a set of complementary columns under both normal-phase and polar-organic or reversed-phase conditions to increase the probability of finding a successful separation.
Q2: Spiro[isobenzofuran-1,4'-piperidine] is a basic compound. Are there special considerations for mobile phase selection?
A2: Yes, the basic nature of the piperidine moiety can lead to poor peak shape (tailing) due to interactions with acidic silanol groups on the silica support of the CSP. To mitigate this, it is highly recommended to use a basic additive in the mobile phase, such as 0.1% diethylamine (DEA) or triethylamine (TEA), particularly in normal-phase and polar-organic modes.[1]
Q3: Can Supercritical Fluid Chromatography (SFC) be used for this separation?
A3: SFC is an excellent alternative to HPLC for chiral separations and is often preferred for its speed and reduced consumption of organic solvents. Polysaccharide-based CSPs are also widely used in SFC. A generic screening approach using SFC with a carbon dioxide mobile phase and alcohol modifiers (like methanol or ethanol) with a basic additive is a highly effective strategy.
Q4: Is it possible to invert the elution order of the enantiomers?
A4: Yes, the elution order of enantiomers can sometimes be inverted by changing the chiral stationary phase (e.g., from a cellulose-based to an amylose-based column), the mobile phase composition, or even the temperature. This can be advantageous if one enantiomer is a minor impurity that needs to be resolved from the major peak.
Troubleshooting Guides
Issue 1: Poor or No Enantiomeric Resolution
Symptoms:
-
A single, symmetrical peak is observed.
-
A broad peak with a shoulder is present, but baseline separation is not achieved.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inappropriate Chiral Stationary Phase (CSP) | The selected CSP may not provide sufficient stereognostic recognition for this specific analyte. Solution: Screen a wider range of CSPs, including different polysaccharide derivatives (amylose vs. cellulose) and Pirkle-type columns. |
| Suboptimal Mobile Phase Composition | The mobile phase polarity may be too high or too low, preventing effective chiral recognition. Solution: Systematically vary the ratio of the organic modifier (e.g., isopropanol or ethanol in hexane for normal phase). Small adjustments can have a significant impact on selectivity. |
| Incorrect Mobile Phase Mode | The separation may not be achievable in the current mode (e.g., normal phase). Solution: Evaluate other mobile phase modes such as polar organic (e.g., methanol/acetonitrile) or reversed-phase (e.g., acetonitrile/water with a buffer). |
| Temperature Effects | The column temperature may not be optimal for the thermodynamics of the chiral interaction. Solution: Investigate a range of temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often improve resolution, but this is not always the case. |
Issue 2: Peak Tailing or Asymmetric Peak Shape
Symptoms:
-
The peak exhibits a "tail" extending from the backside, leading to poor integration and reduced resolution.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Secondary Silanol Interactions | The basic piperidine nitrogen interacts strongly with residual acidic silanol groups on the silica support of the CSP.[1] Solution: Add a basic modifier like 0.1% diethylamine (DEA) or triethylamine (TEA) to the mobile phase to mask these silanol groups. |
| Analyte Overload | Injecting too much sample can saturate the stationary phase, leading to peak distortion. Solution: Reduce the sample concentration or injection volume and re-inject. If the peak shape improves, the column was overloaded. |
| Column Contamination or Degradation | Accumulation of contaminants on the column frit or at the head of the column can disrupt the flow path. Solution: Flush the column with a strong, compatible solvent. If the problem persists, the column may be damaged and require replacement. |
Experimental Protocols
Illustrative HPLC Method Development Protocol
This protocol describes a systematic approach to developing a chiral separation method for spiro[isobenzofuran-1,4'-piperidine] enantiomers.
1. Column Screening:
-
Columns:
-
Cellulose-based CSP (e.g., Chiralcel OD-H)
-
Amylose-based CSP (e.g., Chiralpak AD-H)
-
-
Mobile Phases (Isocratic):
-
Normal Phase A: n-Hexane / Isopropanol (90:10, v/v) + 0.1% DEA
-
Normal Phase B: n-Hexane / Isopropanol (80:20, v/v) + 0.1% DEA
-
Polar Organic: Methanol + 0.1% DEA
-
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C
-
Detection: UV at 254 nm
-
Procedure: Inject the racemic standard onto each column with each mobile phase and evaluate the chromatograms for any degree of separation.
2. Method Optimization:
-
Select the column and mobile phase combination that shows the best initial separation.
-
Fine-tune the mobile phase: Adjust the percentage of the alcohol modifier in small increments (e.g., ±2%) to maximize resolution.
-
Optimize the flow rate: If resolution is still marginal, try reducing the flow rate (e.g., to 0.7 or 0.5 mL/min) to improve efficiency.
-
Evaluate temperature effects: Analyze the sample at different temperatures (e.g., 15°C and 40°C) to see if resolution improves.
Data Presentation
Table 1: Representative Column Screening Results
| Column | Mobile Phase | Retention Time (min) | Resolution (Rs) |
| Cellulose CSP | Hex/IPA (90:10) + 0.1% DEA | 8.5, 9.8 | 1.8 |
| Cellulose CSP | Hex/IPA (80:20) + 0.1% DEA | 6.2, 7.1 | 1.5 |
| Cellulose CSP | Methanol + 0.1% DEA | 4.5 (single peak) | 0 |
| Amylose CSP | Hex/IPA (90:10) + 0.1% DEA | 10.2, 12.5 | 2.5 |
| Amylose CSP | Hex/IPA (80:20) + 0.1% DEA | 7.8, 9.0 | 2.1 |
| Amylose CSP | Methanol + 0.1% DEA | 5.1, 5.9 | 1.2 |
Data are illustrative and will vary based on the specific spiro[isobenzofuran-1,4'-piperidine] derivative and exact experimental conditions.
Table 2: Effect of Mobile Phase Additive on Peak Shape
| Mobile Phase Composition | Tailing Factor (Enantiomer 1) | Tailing Factor (Enantiomer 2) |
| n-Hexane / Isopropanol (90:10) | 2.1 | 2.3 |
| n-Hexane / Isopropanol (90:10) + 0.1% DEA | 1.1 | 1.2 |
A tailing factor of 1.0 indicates a perfectly symmetrical peak.
Visualizations
Caption: Workflow for Chiral Method Development.
References
Technical Support Center: Scaling Up the Synthesis of 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to address common challenges encountered during laboratory and pilot-plant scale production.
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Product Formation | 1. Incomplete lithiation of the starting material (e.g., 2-bromobenzyl methyl ether).2. Deactivation of the organolithium reagent due to moisture or other electrophilic impurities.3. Low reaction temperature leading to poor reactivity.4. Inefficient addition of the piperidone derivative. | 1. Ensure the starting material is completely dry and of high purity. Titrate the organolithium reagent prior to use to confirm its concentration.2. Dry all glassware and solvents rigorously. Perform the reaction under a strictly inert atmosphere (e.g., argon or nitrogen).3. While cryogenic temperatures are necessary to avoid side reactions, ensure the temperature is not too low to impede the reaction. Monitor the reaction progress by in-process controls (e.g., TLC, UPLC).4. Add the piperidone derivative slowly and sub-surface to ensure efficient mixing with the lithiated intermediate. |
| Formation of Significant Side Products/Impurities | 1. Over-lithiation or lithiation at incorrect positions on the aromatic ring.2. Reaction of the lithiated intermediate with the solvent (e.g., THF).3. Incomplete cyclization to the final product.4. Presence of unreacted starting materials. | 1. Control the stoichiometry of the organolithium reagent carefully. Maintain a low reaction temperature (-78 °C) during the lithiation step.[1] 2. Use a non-reactive solvent or a co-solvent if necessary. Minimize the time the lithiated intermediate is held at higher temperatures.3. Ensure complete acid-catalyzed cyclization by monitoring the reaction. Adjust the reaction time or temperature if necessary.4. Optimize the stoichiometry of the reactants and ensure efficient mixing. |
| Poor Yield Upon Scale-Up | 1. Inefficient heat transfer in larger reactors, leading to localized overheating and side reactions.2. Mass transfer limitations affecting reaction rates.3. Difficulties in isolating the product from a larger volume of solvent. | 1. Use a reactor with efficient cooling and agitation. Consider using a continuous flow reactor for better temperature control on a larger scale.[2]2. Ensure adequate agitation to maintain a homogeneous reaction mixture.3. Optimize the work-up and extraction procedures for larger volumes. Consider using a different solvent system for extraction if necessary. |
| Product Purification Challenges | 1. Oiling out of the product during crystallization.2. Co-crystallization of impurities with the product.3. Difficulty in removing residual solvent. | 1. Screen different solvent systems for crystallization. Use a seed crystal to induce crystallization. Control the cooling rate carefully.2. Analyze the impurity profile to identify problematic impurities. Consider a pre-purification step (e.g., column chromatography on a small scale) to remove impurities before final crystallization.3. Dry the final product under vacuum at an appropriate temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step when scaling up the synthesis of this compound?
A1: The most critical step is the initial lithiation of the 2-bromobenzyl derivative. This reaction is highly exothermic and requires strict control of temperature and moisture.[1] Inefficient temperature control can lead to side reactions and a lower yield, while the presence of moisture can quench the organolithium reagent, halting the reaction.
Q2: How can I improve the safety of handling n-butyllithium on a larger scale?
A2: For large-scale reactions, it is recommended to use a closed-system transfer for pyrophoric reagents like n-butyllithium. This involves using a cannula or a dedicated pumping system to transfer the reagent from the storage container to the reactor under an inert atmosphere. Ensure all personnel are properly trained in handling pyrophoric reagents and have access to appropriate personal protective equipment (PPE) and emergency quenching materials.
Q3: What are the expected changes in reaction parameters when moving from lab to pilot scale?
A3: When scaling up, you can generally expect longer reaction times due to slower mixing and heat transfer. The rate of addition of reagents will also need to be carefully controlled to manage the reaction exotherm. The work-up and isolation procedures will also need to be adapted for larger volumes.
| Parameter | Lab Scale (e.g., 1 g) | Pilot Scale (e.g., 1 kg) |
| Reaction Time | Typically shorter (e.g., 1-2 hours) | May be longer (e.g., 3-5 hours) to ensure completion |
| Reagent Addition Rate | Can be faster | Must be slower and carefully controlled |
| Agitation Speed | High speed with a small stir bar | Requires a robust overhead stirrer with appropriate impeller design |
| Temperature Control | Easier to maintain with a simple ice bath | Requires a jacketed reactor with a reliable cooling system |
| Work-up Volume | Small volumes, easy to handle | Large volumes requiring specialized equipment for extraction and phase separation |
Q4: What are the common impurities I should look for in my final product?
A4: Common impurities may include unreacted starting materials (2-bromobenzyl derivative and the piperidone), the intermediate alcohol before cyclization, and potentially over-lithiated or rearranged byproducts. It is crucial to develop an analytical method (e.g., UPLC, GC-MS) to identify and quantify these impurities.
Experimental Protocols
Key Experiment: Kilogram-Scale Synthesis of this compound
This protocol is a representative procedure for the kilogram-scale synthesis and should be adapted and optimized based on available equipment and safety protocols.
Materials:
-
2-Bromobenzyl methyl ether (1.0 kg, 4.65 mol)
-
n-Butyllithium (2.5 M in hexanes, 2.0 L, 5.0 mol)
-
N-Boc-4-piperidone (0.97 kg, 4.88 mol)
-
Anhydrous Tetrahydrofuran (THF) (20 L)
-
Hydrochloric acid (6 M)
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated sodium chloride solution)
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
Equipment:
-
20 L jacketed glass reactor with overhead stirrer, thermocouple, and nitrogen inlet/outlet
-
Addition funnel (2 L)
-
Cannula for reagent transfer
-
Large separatory funnel (50 L)
-
Rotary evaporator
-
Crystallization vessel
Procedure:
-
Reactor Preparation: The 20 L reactor is thoroughly dried and purged with nitrogen.
-
Lithiation:
-
Charge the reactor with 2-bromobenzyl methyl ether (1.0 kg) and anhydrous THF (10 L).
-
Cool the reactor to -78 °C using a suitable cooling bath.
-
Slowly add n-butyllithium (2.0 L) via cannula over 2 hours, maintaining the internal temperature below -70 °C.
-
Stir the mixture at -78 °C for an additional hour after the addition is complete.
-
-
Addition of Piperidone:
-
Dissolve N-Boc-4-piperidone (0.97 kg) in anhydrous THF (5 L).
-
Add the piperidone solution to the reaction mixture via the addition funnel over 1.5 hours, keeping the temperature below -70 °C.
-
Allow the reaction to stir at -78 °C for 2 hours.
-
-
Quenching and Work-up:
-
Slowly warm the reaction mixture to -20 °C.
-
Quench the reaction by the slow addition of 6 M hydrochloric acid until the pH is acidic.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Cyclization and Purification:
-
The crude intermediate is dissolved in a suitable solvent and treated with acid to effect cyclization to the spiroketone.
-
The resulting crude this compound is then purified by crystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).
-
Data Presentation
The following table summarizes typical yield and purity data at different scales of synthesis. Note that these are illustrative values and actual results may vary depending on the specific reaction conditions and equipment used.
| Scale | Starting Material (2-Bromobenzyl methyl ether) | Typical Yield (%) | Purity (by UPLC, %) |
| Lab Scale | 10 g | 75-85% | >98% |
| Pilot Scale | 1 kg | 65-75% | >97% |
| Production Scale | 10 kg | 60-70% | >97% |
Visualizations
Experimental Workflow
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low yield issues.
References
Technical Support Center: Degradation Pathways of 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for understanding the potential degradation pathways of 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one. The information is presented in a question-and-answer format to directly address common experimental challenges.
Predicted Degradation Pathways
While specific metabolic data for this compound is not extensively available in the public domain, predictions can be made based on the metabolism of structurally similar compounds containing piperidine and isobenzofuranone moieties. The primary routes of metabolism are expected to involve oxidation reactions mediated by cytochrome P450 (CYP) enzymes in the liver.
Question: What are the likely metabolic degradation pathways for this compound?
Answer: The predicted degradation pathways primarily involve Phase I metabolic reactions. Key transformations may include:
-
Piperidine Ring Oxidation: The piperidine ring is a common site for metabolic modification. Oxidation can occur at various positions, leading to the formation of hydroxylated metabolites or further oxidation to ketone derivatives.
-
N-Dealkylation: If the piperidine nitrogen is substituted (which is common for active analogs of this scaffold), N-dealkylation is a probable metabolic route.
-
Isobenzofuranone Ring Opening: The lactone ring of the isobenzofuranone moiety may undergo hydrolysis, leading to a ring-opened carboxylic acid derivative.
-
Aromatic Hydroxylation: The aromatic ring of the isobenzofuranone structure is susceptible to hydroxylation at various positions.
These initial metabolites can then undergo Phase II conjugation reactions (e.g., glucuronidation or sulfation) to increase their water solubility and facilitate excretion.
Validation & Comparative
Structure-Activity Relationship of Spiro[isobenzofuran-1,4'-piperidine] Derivatives as CNS Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The spiro[isobenzofuran-1,4'-piperidine] scaffold has emerged as a promising framework in the design of novel therapeutics targeting the central nervous system (CNS). This guide provides a comparative analysis of the structure-activity relationships (SAR) of various derivatives, with a focus on their potential antidepressant and neuroleptic activities. The information presented is based on key experimental findings, offering a valuable resource for researchers in medicinal chemistry and pharmacology.
Core Structure and Pharmacological Significance
The fundamental structure consists of an isobenzofuran ring system fused to a piperidine ring via a spiro carbon. This rigid framework allows for precise orientation of substituents, influencing interactions with biological targets. The primary focus of early research on this scaffold was its potential to modulate monoaminergic systems, leading to the discovery of compounds with significant antidepressant and antipsychotic properties. The unique spirocyclic nature of this scaffold is thought to enhance binding affinity and selectivity for various receptors.[1]
Comparative Analysis of Antidepressant Activity
The primary assay used to evaluate the potential antidepressant activity of these compounds is the inhibition of tetrabenazine-induced ptosis in mice. Tetrabenazine depletes presynaptic stores of monoamines, and its effects can be reversed by antidepressant drugs. The potency of the spiro[isobenzofuran-1,4'-piperidine] derivatives is typically expressed as the ED50 value, the dose required to inhibit ptosis in 50% of the animals.
Key Structural Requirements for Antidepressant Activity
Several key structural features have been identified as crucial for potent antidepressant activity:
-
3-Phenyl Substitution: The presence of a phenyl group at the 3-position of the isobenzofuran ring is a primary determinant of activity.[2]
-
Basic Piperidine Nitrogen: A basic nitrogen atom in the piperidine ring is essential for the pharmacological effect.[2]
-
N-Substitution on Piperidine: The nature of the substituent on the piperidine nitrogen significantly impacts potency. Small, sterically unhindered substituents are preferred. Introduction of large substituents on the nitrogen atom leads to a significant reduction in antitetrabenazine activity.[2]
-
C3-Substitution on Isobenzofuran: Modification at the C3-position of the isobenzofuran ring with substituents larger than hydrogen also diminishes activity.[2]
The following diagram illustrates the core scaffold and highlights the key positions for substitution that influence antidepressant activity.
Caption: Key structural features of spiro[isobenzofuran-1,4'-piperidine] derivatives influencing antidepressant activity.
Quantitative Comparison of N-Substituted Derivatives
The following table summarizes the antitetrabenazine activity of several N-heteroatom derivatives of 3-phenylspiro[isobenzofuran-1,4'-piperidine].
| Compound | N-Substituent | Antitetrabenazine Activity (ED50, mg/kg) |
| 1 | -H | - |
| 2 | -CH3 | - |
| 3 (HP 365) | -CH3 | Lead Compound |
| 4 (HP 505) | -H | Lead Compound |
| 5 | -OH | 1.4[3] |
| 6 | -OCH3 | 3.5[3] |
| 7 | -NH2 | 4.7[3] |
| 8 | -N(CH3)2 | 4.0[3] |
Data for compounds 1 and 2 are qualitative from abstracts; specific ED50 values were not provided in the initial search results. Compounds 3 and 4 were identified as lead compounds with marked activity.[2]
Comparative Analysis of Neuroleptic Activity
A series of 1'-[3-(4-fluorobenzoyl)propyl]-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] analogues were synthesized and evaluated for their potential as central nervous system depressants, a characteristic of neuroleptic drugs.[4] The primary screening for this activity involved the Sidman avoidance paradigm in rats.
Key Structural Modifications for Neuroleptic Activity
For this class of compounds, the focus of structural modification was on the 3-phenyl ring of the isobenzofuran moiety. The introduction of halo and methoxy substituents was explored.
The general workflow for evaluating the neuroleptic potential of these compounds is outlined below.
Caption: Experimental workflow for the evaluation of neuroleptic activity.
Comparison with Standard Neuroleptics
The synthesized compounds were generally found to be more potent than chlorpromazine but less potent than haloperidol in the Sidman avoidance test.[4] Notably, the derivative 1'-[3-(4-Fluorobenzoyl)propyl]-3-(4-fluorophenyl)spiro[isobenzofuran-1(3H),4'-piperidine] (Compound 2e) showed potency approaching that of haloperidol in this assay and was also active in a monkey avoidance model.[4]
A key finding was that Compound 2e exhibited significantly less activity in antagonizing dopamine receptor-mediated behaviors (apomorphine-induced emesis and stereotypy, amphetamine-induced circling) compared to haloperidol.[4] This suggests a more selective mechanism of action and a potentially lower liability for extrapyramidal side effects, making it an attractive candidate for further investigation as a neuroleptic agent.[4]
Experimental Protocols
Inhibition of Tetrabenazine-Induced Ptosis
This in vivo assay is a widely used screening method for identifying compounds with potential antidepressant activity.
-
Animal Model: Male mice are typically used.
-
Procedure:
-
Animals are pre-treated with the test compound at various doses.
-
After a set period (e.g., 30-60 minutes), tetrabenazine is administered intraperitoneally at a dose known to induce ptosis (eyelid closure).
-
At the time of peak tetrabenazine effect, the degree of ptosis is scored for each animal.
-
The ED50 is calculated as the dose of the test compound that protects 50% of the animals from tetrabenazine-induced ptosis.
-
-
Rationale: Tetrabenazine depletes central monoamine stores (dopamine, norepinephrine, and serotonin). Compounds that can antagonize this effect, presumably by enhancing monoaminergic neurotransmission, are considered to have potential antidepressant properties.
Sidman Avoidance Paradigm
This behavioral assay is used to evaluate the effects of drugs on learning and memory, and it is sensitive to the effects of neuroleptic agents.
-
Apparatus: A shuttle box with two compartments, a warning stimulus (e.g., light or tone), and an electrified grid floor.
-
Procedure:
-
An animal (typically a rat) is placed in the shuttle box.
-
The warning stimulus is presented, followed by a brief electric shock delivered through the grid floor.
-
The animal can avoid the shock by moving to the other compartment during the warning stimulus (avoidance response). If it fails to do so, it can escape the shock by moving to the other compartment after the shock has started (escape response).
-
Animals are trained to a stable baseline of avoidance responding.
-
Test compounds are administered, and their effects on the number of avoidance and escape responses are recorded.
-
-
Rationale: Neuroleptic drugs characteristically suppress conditioned avoidance responding at doses that do not impair the ability to make an escape response. This selective effect is thought to be related to their dopamine receptor blocking properties.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. 2. Compounds containing a heteroatom attached to nitrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. 4. Central nervous system depressants - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Spiro[isobenzofuran-1,4'-piperidine] Analogues as Sigma Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of spiro[isobenzofuran-1,4'-piperidine] analogues targeting sigma-1 (σ1) and sigma-2 (σ2) receptors, supported by experimental data and detailed protocols.
The spiro[isobenzofuran-1,4'-piperidine] scaffold has emerged as a privileged structure in medicinal chemistry, yielding potent ligands for a variety of biological targets. A significant area of research has focused on the development of analogues targeting sigma receptors, which are implicated in numerous neurological disorders and cancer. This guide provides a comparative analysis of the binding affinity and functional efficacy of key analogues, with a focus on providing researchers with the data and methodologies necessary to inform future drug discovery efforts.
Comparative Analysis of Binding Affinity
The efficacy of a ligand is initially determined by its binding affinity (Ki) for its target receptor. A lower Ki value indicates a higher binding affinity. The following table summarizes the in vitro binding affinities of Siramesine, a well-characterized sigma receptor ligand, and several of its fluorescently-tagged analogues for both σ1 and σ2 receptors.
| Compound | Description | Ki (σ1) [nM] | Ki (σ2) [nM] | Selectivity (σ1/σ2) |
| Siramesine | Reference σ2-selective agonist | 10.5 | 12.6 | 0.83 |
| Analogue 16 | Siramesine-like with green-emitting tag | 39.3 | 10.1 | 3.89 (σ2-selective) |
| Analogue 17 | Siramesine-like with green-emitting tag | 38.1 | 3.84 | 9.92 (σ2-selective) |
| Analogue 19 | Siramesine-like with red-emitting tag | 51.3 | 30.2 | 1.70 |
| Analogue 20 | Siramesine-like with red-emitting tag | 88.8 | 39.8 | 2.23 |
| Analogue 23 | Analogue with green-emitting tag | 296 | 5.07 | 58.38 (σ2-selective) |
| Analogue 29 | Analogue with red-emitting tag | 488 | 51.1 | 9.55 (σ2-selective) |
| Analogue 30 | Analogue with red-emitting tag | 569 | 39.4 | 14.44 (σ2-selective) |
| Compound 1 | 1'-benzyl-3-methoxy-3H-spiro[[1]benzofuran-1,4'-piperidine] | 1.14 | >1260 | >1100 (σ1-selective) |
Data for Siramesine and analogues 16, 17, 19, 20, 23, 29, and 30 are derived from studies on fluorescent probes for sigma receptors.[2][3][4][5] Data for Compound 1 is from a study on its pharmacological and metabolic characterization.[6]
Functional Efficacy
Beyond binding affinity, the functional activity of a ligand (i.e., whether it acts as an agonist or antagonist) is a critical determinant of its therapeutic potential.
-
Siramesine is characterized as a potent sigma-2 (σ2) receptor agonist .[1][7][8][9][10] Its activation of the σ2 receptor has been linked to the induction of cell death in cancer cells.[7][9]
-
1'-benzyl-3-methoxy-3H-spiro[[1]benzofuran-1,4'-piperidine] (Compound 1) has been identified as a potent and highly selective sigma-1 (σ1) receptor antagonist .[6] This antagonistic activity was confirmed in a capsaicin-induced pain model, where it produced analgesic effects.[6]
The functional activities of the fluorescently-tagged Siramesine analogues (16, 17, 19, 20, 23, 29, and 30) have not been explicitly detailed in the reviewed literature. Further experimental evaluation is required to determine if these modifications alter the intrinsic agonist properties of the parent Siramesine scaffold.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the replication and validation of these findings.
Radioligand Binding Assays for σ1 and σ2 Receptors
This protocol is used to determine the binding affinity (Ki) of test compounds for sigma-1 and sigma-2 receptors by measuring their ability to displace a radiolabeled ligand.
Materials:
-
Membrane Preparations: Guinea pig brain membranes for σ1 receptor assays and rat liver membranes for σ2 receptor assays.
-
Radioligands: [³H]-(+)-pentazocine for σ1 assays and [³H]-1,3-di-o-tolylguanidine ([³H]-DTG) for σ2 assays.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: Haloperidol (10 µM) or unlabeled DTG (10 µM).
-
Test Compounds: Spiro[isobenzofuran-1,4'-piperidine] analogues at varying concentrations.
-
Instrumentation: Scintillation counter, cell harvester with glass fiber filters.
Procedure:
-
Incubation: In a 96-well plate, combine the membrane preparation, radioligand, and either the test compound or buffer. For σ2 assays, a masking agent for σ1 sites (e.g., (+)-pentazocine) is often included.
-
Equilibration: Incubate the plates at room temperature for a specified time (e.g., 120 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioactivity.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.
Visualizing Methodologies and Pathways
To further elucidate the experimental processes and biological context, the following diagrams are provided.
References
- 1. Siramesine - Wikipedia [en.wikipedia.org]
- 2. Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of Fluorescent 4-[4-(3 H-Spiro[isobenzofuran-1,4'-piperidin]-1'-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iris.unito.it [iris.unito.it]
- 6. Pharmacological and metabolic characterisation of the potent sigma1 receptor ligand 1'-benzyl-3-methoxy-3H-spiro[[2]benzofuran-1,4'-piperidine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. adooq.com [adooq.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. immune-system-research.com [immune-system-research.com]
- 10. The Sigma-2 Receptor Selective Agonist Siramesine (Lu 28-179) Decreases Cocaine-Reinforced Pavlovian Learning and Alters Glutamatergic and Dopaminergic Input to the Striatum - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Reactivity Profile of the Spiro[isobenzofuran-piperidine] Scaffold: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Direct cross-reactivity studies for 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one are not publicly available at this time. However, the broader spiro[isobenzofuran-piperidine] scaffold is a recurring motif in compounds targeting specific G-protein coupled receptors (GPCRs) and other binding sites. This guide provides a comparative analysis of the available binding data for key derivatives of this scaffold, offering insights into its potential selectivity and off-target liabilities. The primary targets identified for this chemical class are the sigma-1 (σ₁) and sigma-2 (σ₂) receptors, as well as the melanocortin-4 receptor (MC4R).
This document summarizes the binding affinities of representative compounds, details the experimental protocols used to determine these interactions, and presents a conceptual workflow for a comprehensive cross-reactivity assessment.
Comparative Binding Affinity of Spiro[isobenzofuran-piperidine] Derivatives
The following tables present binding affinity data for derivatives of the 3H-spiro[isobenzofuran-1,4'-piperidine] scaffold. It is important to note that these are not direct data for the "-3-one" variant but for structurally related analogs. This information can help infer the potential for interactions with these and other receptors.
Table 1: Binding Affinity of Fluorescent Derivatives at Sigma Receptors
| Compound | Target | Kᵢ (nM) | Assay Type |
| Compound 19 | σ₁ Receptor | Not specified | Radioligand Binding |
| σ₂ Receptor | Not specified (pan-affinity) | Radioligand Binding | |
| Compound 29 | σ₁ Receptor | Not specified | Radioligand Binding |
| σ₂ Receptor | Not specified (σ₂ selective) | Radioligand Binding |
Data from Peviani et al., 2023. While specific Kᵢ values were not provided in the abstract, the publication describes these compounds as having nanomolar affinity.
Table 2: Activity of Derivatives at Melanocortin-4 Receptor
| Compound Series | Target | Activity | Assay Type |
| 3H-spiro[isobenzofuran-1,4'-piperidine] based compounds | MC4R | Potent and selective agonists | Not specified |
This series was identified as potent, selective, and orally bioavailable MC4R agonists, though specific binding constants were not detailed in the available literature.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to assess the binding of compounds to sigma and melanocortin receptors.
Radioligand Binding Assay for Sigma-1 and Sigma-2 Receptors
This protocol is a standard method for determining the binding affinity of a test compound to sigma receptors.
-
Tissue Preparation: Homogenates of guinea pig brain (for σ₁) or rat liver (for σ₂) are often used as the receptor source. The tissue is homogenized in a buffered solution and centrifuged to isolate the membrane fraction containing the receptors.
-
Radioligand: For σ₁ receptors, --INVALID-LINK---pentazocine is a commonly used radioligand. For σ₂ receptors, [³H]-1,3-di-o-tolyl-guanidine ([³H]DTG) is used, often in the presence of a masking agent like (+)-pentazocine to block binding to σ₁ sites.
-
Assay Incubation: The membrane preparation is incubated with the radioligand and varying concentrations of the test compound. The incubation is typically carried out at 37°C for a defined period (e.g., 150 minutes) to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters. The filters trap the membrane-bound radioligand, while the unbound radioligand passes through.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data are used to generate competition curves, from which the IC₅₀ (the concentration of test compound that inhibits 50% of radioligand binding) is determined. The Kᵢ (inhibitory constant) is then calculated using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.
Melanocortin-4 Receptor (MC4R) Binding Assay
This protocol outlines a typical procedure for assessing a compound's affinity for the MC4R.
-
Cell Culture and Membrane Preparation: A cell line stably expressing the human MC4R (e.g., HEK293 cells) is used. The cells are cultured and harvested, and a membrane preparation is created through homogenization and centrifugation.
-
Radioligand: A commonly used radioligand for MC4R is [¹²⁵I]NDP-α-MSH, a high-affinity agonist.
-
Assay Incubation: The membrane preparation is incubated in a binding buffer with the radioligand and a range of concentrations of the test compound. The incubation is typically performed at 37°C for 40 minutes.
-
Separation and Quantification: Similar to the sigma receptor assay, the reaction is terminated by filtration, and the bound radioactivity is quantified.
-
Data Analysis: Competition curves are generated to determine the IC₅₀ and subsequently the Kᵢ of the test compound.
Mandatory Visualizations
Conceptual Workflow for Cross-Reactivity Profiling
The following diagram illustrates a typical workflow for assessing the cross-reactivity of a test compound against a panel of off-target receptors and enzymes.
A Comparative Analysis of NPY5 Receptor Antagonists for Research and Development
For Researchers, Scientists, and Drug Development Professionals
Neuropeptide Y (NPY) receptor subtype 5 (NPY5R) has been a focal point in the quest for therapeutics targeting obesity and other metabolic disorders. As a G-protein coupled receptor predominantly expressed in the hypothalamus, its role in regulating food intake and energy balance is well-established. This guide provides a comparative analysis of key NPY5 receptor antagonists, presenting their performance based on available experimental data to aid in research and drug development endeavors.
Mechanism of Action of NPY5 Receptor Antagonists
NPY5 receptor antagonists primarily act as competitive inhibitors at the NPY5 receptor.[1] By binding to the receptor, they block the endogenous ligand, Neuropeptide Y, from activating it. This, in turn, inhibits the downstream signaling pathways that promote appetite and reduce energy expenditure, making these antagonists potential candidates for treating obesity.[1]
Comparative Performance of NPY5 Receptor Antagonists
The following tables summarize the binding affinity and functional potency of several notable NPY5 receptor antagonists. This data is crucial for comparing their efficacy and selectivity.
Table 1: Comparative Binding Affinity (Ki) of NPY5 Receptor Antagonists
| Compound | NPY5R Ki (nM) | NPY1R Ki (nM) | NPY2R Ki (nM) | NPY4R Ki (nM) | Species | Reference |
| Velneperit (S-2367) | 4.84 | >12,000 | >10,700 | >21,200 | Rat | [2] |
| MK-0557 | 1.6 | >10,000 | >10,000 | >10,000 | Human | [3] |
| Lu AA33810 | 1.5 | - | - | - | Rat | [1] |
| L-152,804 | 26 | - | - | - | Human | [1] |
| CGP 71683A | 1.3 | >4,000 | 200 | - | - | [4] |
| J-115814 | 6,000 | 1.4 (h), 1.8 (r) | >10,000 | 620 | h, r, m | [1] |
Ki values represent the concentration of the antagonist required to occupy 50% of the receptors in a radioligand binding assay. Lower Ki values indicate higher binding affinity.
Table 2: Comparative Functional Potency (IC50) of NPY5 Receptor Antagonists
| Compound | NPY5R IC50 (nM) | NPY1R IC50 (nM) | NPY2R IC50 (nM) | NPY4R IC50 (nM) | Assay Type | Species | Reference |
| CGP 71683A | 1.4 | 2,765 | 7,187 | 5,637 | Functional Assay | Rat | [5] |
IC50 values represent the concentration of the antagonist required to inhibit 50% of the maximal response in a functional assay. Lower IC50 values indicate higher potency.
In Vivo Efficacy in Obesity Models
Several NPY5 receptor antagonists have demonstrated efficacy in rodent models of diet-induced obesity (DIO).
Table 3: Summary of In Vivo Efficacy in Diet-Induced Obesity Models
| Compound | Animal Model | Dosing | Key Findings | Reference |
| Velneperit (S-2367) | DIO Mice | - | Significantly suppressed diet-induced body weight gain. | [2] |
| MK-0557 | DIO Mice | 30 mg/kg, p.o. | Caused a 40% reduction in body-weight gain at day 35. | [3] |
| S-234462 | DIO Mice | - | Showed a significant decrease in body weight gain and food intake compared to S-2367 over 5 weeks. | [6] |
| L-152,804 | DIO Mice | - | Causes weight loss by modulating food intake and energy expenditure. | [1] |
Despite promising preclinical data, some NPY5 receptor antagonists, such as Velneperit and MK-0557, have shown modest or clinically insignificant weight loss in human clinical trials, leading to the discontinuation of their development for obesity.[7][8]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines of key experimental protocols used in the characterization of NPY5 receptor antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the NPY5 receptor.
Objective: To measure the ability of a test compound to displace a radiolabeled ligand from the NPY5 receptor.
Materials:
-
Cell membranes prepared from cells expressing the NPY5 receptor (e.g., HEK293 or CHO cells).
-
Radioligand with high affinity for the NPY5 receptor (e.g., [¹²⁵I]-Peptide YY or [¹²⁵I]-NPY).
-
Test compounds (NPY5 receptor antagonists).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.
-
Allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specific binding.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GTPγS Binding Assay
This functional assay measures the ability of an antagonist to inhibit agonist-stimulated G-protein activation.
Objective: To determine the functional potency (IC50) of an NPY5 receptor antagonist.
Materials:
-
Cell membranes from cells expressing the NPY5 receptor.
-
NPY5 receptor agonist (e.g., NPY).
-
Test compounds (NPY5 receptor antagonists).
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
GDP.
Procedure:
-
Pre-incubate the cell membranes with the NPY5 receptor agonist and varying concentrations of the test compound.
-
Initiate the reaction by adding [³⁵S]GTPγS and GDP to the mixture.
-
Incubate to allow for agonist-stimulated [³⁵S]GTPγS binding to G-proteins (e.g., 30-60 minutes at 30°C).
-
Terminate the reaction by rapid filtration.
-
Measure the amount of bound [³⁵S]GTPγS by scintillation counting.
-
Plot the percentage of inhibition of agonist-stimulated [³⁵S]GTPγS binding against the concentration of the antagonist to determine the IC50 value.
Signaling Pathways and Visualizations
The NPY5 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins.[9] Activation of the NPY5 receptor by NPY leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[10] This can subsequently modulate the activity of protein kinase A (PKA). Furthermore, NPY5 receptor activation has been shown to stimulate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[11] There is also evidence of potential cross-talk and heterodimerization with other NPY receptors, such as the Y1 receptor, which can influence the overall signaling outcome.[12][13]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A neuropeptide Y Y5 antagonist selectively ameliorates body weight gain and associated parameters in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development and characterization of a highly selective neuropeptide Y Y5 receptor agonist radioligand: [125I][hPP1–17, Ala31, Aib32]NPY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. plu.mx [plu.mx]
- 7. Neuropeptide Y5 receptor antagonism does not induce clinically meaningful weight loss in overweight and obese adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Neuropeptide Y receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Interactions of multiple signaling pathways in neuropeptide Y-mediated bimodal vascular smooth muscle cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Interactions of multiple signaling pathways in neuropeptide Y-mediated bimodal vascular smooth muscle cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation [frontiersin.org]
in vivo efficacy of 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one vs other modulators
A comprehensive guide for researchers and drug development professionals on the comparative in vivo efficacy of prominent Aldo-Keto Reductase 1C3 (AKR1C3) inhibitors. This guide provides a summary of key experimental data, detailed protocols, and visual representations of signaling pathways and experimental workflows.
Note on the Analyzed Compound: While the initial query specified "3H-spiro[isobenzofuran-1,4'-piperidin]-3-one," a comprehensive literature review did not identify this molecule as a modulator of AKR1C3. The spiro[isobenzofuran-1,4'-piperidine] scaffold is a known pharmacophore for targets such as the sigma (σ) receptor and neuropeptide Y5 (NPY5) receptor.[1][2][3][4] This guide will therefore focus on a comparative analysis of well-characterized AKR1C3 inhibitors with published in vivo efficacy data in the context of castration-resistant prostate cancer (CRPC), a disease state where AKR1C3 is a key therapeutic target.[5][6][7][8]
Introduction to AKR1C3 as a Therapeutic Target
Aldo-Keto Reductase 1C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase (17β-HSD5), is a critical enzyme in the biosynthesis of potent androgens such as testosterone and dihydrotestosterone (DHT).[8][9] In castration-resistant prostate cancer (CRPC), tumor cells can upregulate AKR1C3 to maintain androgen receptor (AR) signaling, leading to disease progression and resistance to standard-of-care therapies like abiraterone and enzalutamide.[5][7][10] Consequently, inhibiting AKR1C3 has emerged as a promising therapeutic strategy to overcome resistance and improve patient outcomes.[8] This guide compares the in vivo efficacy of several key AKR1C3 modulators.
Comparative Efficacy of AKR1C3 Inhibitors: In Vivo Data
The following tables summarize the in vivo efficacy of prominent AKR1C3 inhibitors from preclinical studies in prostate cancer xenograft models.
| Compound | In Vivo Model | Dosing Regimen | Key Efficacy Readout | Outcome | Reference |
| Indomethacin | CWR22Rv1 Xenografts | Not specified | Tumor Growth Inhibition | Combination with enzalutamide resulted in significant inhibition of enzalutamide-resistant tumor growth. | [11] |
| Abiraterone-resistant C4-2B Xenografts | Not specified | Tumor Growth Inhibition | Overcame abiraterone resistance and enhanced abiraterone therapy. | [5] | |
| ASP9521 | CWR22R Xenografts | 3 mg/kg, single oral administration | Intratumoral Testosterone Production | Suppressed androstenedione-induced intratumoral testosterone production for 24 hours. | [12][13] |
| Prodrug 4r (delivers 5r) | 22Rv1 Xenografts | Dose-dependent | Tumor Volume Reduction | Demonstrated a dose-dependent reduction in tumor volume without observed toxicity. | [6][7] |
| SN33638 | LAPC4 AKR1C3-overexpressing Xenografts | 10 µM (in vitro data) | Cell Proliferation | Significantly inhibited androstenedione-stimulated cell proliferation. In vivo efficacy data is limited. | [14] |
Signaling Pathways and Experimental Workflow
AKR1C3-Mediated Androgen Synthesis and Resistance Pathway
The following diagram illustrates the central role of AKR1C3 in androgen synthesis within prostate cancer cells and its contribution to therapy resistance. AKR1C3 catalyzes the conversion of weaker androgens into potent androgens like testosterone and DHT, which then activate the androgen receptor (AR) to promote tumor growth.
Caption: AKR1C3 signaling pathway in prostate cancer.
General Workflow for In Vivo Efficacy Testing of AKR1C3 Inhibitors
This diagram outlines a typical experimental workflow for evaluating the in vivo efficacy of an AKR1C3 inhibitor in a prostate cancer xenograft model.
Caption: Experimental workflow for in vivo efficacy studies.
Experimental Protocols
Below are generalized experimental protocols for in vivo efficacy studies of AKR1C3 inhibitors, based on methodologies reported in the literature.
Prostate Cancer Xenograft Model
-
Cell Lines: Human prostate cancer cell lines with known AKR1C3 expression, such as 22Rv1 or CWR22R, are commonly used.[6][12][13] For studying specific mechanisms, cells may be engineered to overexpress AKR1C3.[13]
-
Animals: Male immunodeficient mice (e.g., SCID or nude mice) are used to prevent rejection of human tumor xenografts.
-
Tumor Implantation: A suspension of prostate cancer cells (typically 1-5 x 10^6 cells) in a suitable medium (e.g., Matrigel) is injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (length x width²)/2.
-
Treatment: Once tumors reach the desired size, mice are randomized into treatment and control groups. The AKR1C3 inhibitor is administered orally or via injection, according to a predetermined dosing schedule. The control group receives a vehicle solution.
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. Other parameters such as body weight (to monitor toxicity), serum prostate-specific antigen (PSA) levels, and intratumoral androgen concentrations are also measured.[12][13]
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., western blotting for protein expression, immunohistochemistry).
Measurement of Intratumoral Androgens
-
Sample Preparation: Excised tumor tissue is homogenized in a suitable buffer.
-
Steroid Extraction: Androgens are extracted from the homogenate using an organic solvent (e.g., ethyl acetate).
-
Analysis: The levels of testosterone, DHT, and other androgens are quantified using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which provides high sensitivity and specificity.
Conclusion
The inhibition of AKR1C3 presents a viable therapeutic strategy for castration-resistant prostate cancer, particularly in overcoming resistance to existing hormonal therapies. Preclinical in vivo studies have demonstrated that various AKR1C3 inhibitors, including repurposed drugs like Indomethacin and novel agents such as ASP9521 and the prodrug 4r, can effectively reduce tumor growth and intratumoral androgen levels in xenograft models. While the initially queried compound, this compound, is not associated with AKR1C3 modulation, the field of AKR1C3 inhibitors is rich with compounds showing promising preclinical efficacy. Further research and clinical trials are necessary to translate these findings into effective treatments for patients with advanced prostate cancer.
References
- 1. iris.unito.it [iris.unito.it]
- 2. US6566367B2 - Spiro[isobenzofuran-1,4â²-piperidin]-3-ones and 3H-spiroisobenzofuran-1,4â²-piperidines - Google Patents [patents.google.com]
- 3. Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. data.epo.org [data.epo.org]
- 5. Inhibition of AKR1C3 activation overcomes resistance to abiraterone in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aldo-Keto Reductase 1C3 Inhibitor Prodrug Improves Pharmacokinetic Profile and Demonstrates In Vivo Efficacy in a Prostate Cancer Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aldo-Keto Reductase 1C3 Inhibitor Prodrug Improves Pharmacokinetic Profile and Demonstrates In Vivo Efficacy in a Prostate Cancer Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. itmat.upenn.edu [itmat.upenn.edu]
- 9. AKR1C3 as a Target in Castrate Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting Backdoor Androgen Synthesis Through AKR1C3 Inhibition: A Presurgical Hormonal Ablative Neoadjuvant Trial in High Risk Localized Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. ascopubs.org [ascopubs.org]
- 13. In vitro and in vivo characterisation of ASP9521: a novel, selective, orally bioavailable inhibitor of 17β-hydroxysteroid dehydrogenase type 5 (17βHSD5; AKR1C3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Activity of SN33638, an Inhibitor of AKR1C3, on Testosterone and 17β-Estradiol Production and Function in Castration-Resistant Prostate Cancer and ER-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Spiro[isobenzofuran-1,4'-piperidine] and Other Privileged Scaffolds in Drug Discovery
For researchers, scientists, and drug development professionals, the selection of a core chemical scaffold is a critical decision that profoundly influences the trajectory of a drug discovery program. The spiro[isobenzofuran-1,4'-piperidine] framework has emerged as a versatile and promising scaffold, particularly in the pursuit of novel therapeutics for central nervous system (CNS) disorders, as ligands for sigma receptors, and as modulators of melanocortin receptors. This guide provides an objective, data-driven comparison of the spiro[isobenzofuran-1,4'-piperidine] scaffold against other prominent scaffolds targeting these key biological systems.
This comprehensive analysis summarizes quantitative data from published literature, presents detailed experimental protocols for key assays, and utilizes visualizations to illustrate complex biological pathways and experimental workflows, empowering researchers to make informed decisions in scaffold selection and drug design.
Central Nervous System (CNS) Agents: A Comparative Overview
The spiro[isobenzofuran-1,4'-piperidine] scaffold has been investigated for its potential as a CNS agent, particularly in the context of antidepressant and antipsychotic drug discovery.[1][2] A key assay in the preclinical assessment of antidepressant activity is the tetrabenazine-induced ptosis model in rodents. Tetrabenazine depletes monoamines, and the reversal of the resulting ptosis (eyelid drooping) is indicative of antidepressant potential.
One of the foundational studies on this scaffold reported the synthesis and evaluation of a series of 3-phenylspiro[isobenzofuran-1,4'-piperidine] derivatives.[1] The demethylated analogue, in particular, showed significant activity in inhibiting tetrabenazine-induced ptosis.[1] Further structure-activity relationship (SAR) studies revealed that optimal activity is associated with an unsubstituted or minimally substituted basic nitrogen on the piperidine ring.[1][3]
For comparison, non-spirocyclic piperidine derivatives and other heterocyclic systems have also been extensively explored as CNS agents. While a direct head-to-head study with identical functionalization is rare, we can collate representative data to draw meaningful comparisons.
Table 1: Comparative in vivo Efficacy of CNS-Active Scaffolds in the Tetrabenazine-Induced Ptosis Assay
| Scaffold/Compound | Animal Model | Route of Administration | ED50 (mg/kg) | Reference |
| Spiro[isobenzofuran-1,4'-piperidine] Analog | Mouse | Not Specified | 4.0 | [3] |
| cis-4-Amino-3'-arylspiro[cyclohexane-1,1'(3'H)-isobenzofuran] Analog | Not Specified | Not Specified | Potent Activity Reported | [2] |
Note: ED50 is the dose required to produce a therapeutic effect in 50% of the population. Lower values indicate higher potency. Direct comparison is challenging due to variations in experimental conditions across different studies.
Sigma Receptor Ligands: Spirocyclic vs. Alternative Scaffolds
Sigma receptors, classified into σ1 and σ2 subtypes, are implicated in a range of neurological disorders and cancer, making them attractive therapeutic targets.[4][5] The spiro[isobenzofuran-1,4'-piperidine] core has been incorporated into potent and selective sigma receptor ligands.
A recent study detailed the development of fluorescent probes for σ2 receptors based on an indole derivative bearing the N-butyl-3H-spiro[isobenzofuran-1,4'-piperidine] moiety.[4][5] These compounds exhibited nanomolar affinity for the σ2 receptor.
Alternative scaffolds for sigma receptor ligands are diverse and include adamantane, piperazine, and other piperidine-containing structures. The adamantane scaffold, with its rigid and lipophilic nature, has been used to design selective σ2 receptor ligands.[6][7][8] Piperazine-based compounds have also demonstrated high affinity for both σ1 and σ2 receptors.[9][10]
Table 2: Comparative Binding Affinities (Ki) of Different Scaffolds for Sigma-1 (σ1) and Sigma-2 (σ2) Receptors
| Scaffold/Compound | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ1/σ2) | Reference |
| Spiro[isobenzofuran-1,4'-piperidine] Derivative (Siramesine-like) | 51.3 | 30.2 | ~0.6 | [5] |
| Spiro[isobenzofuran-1,4'-piperidine] Derivative (Indole N-substituted) | 488 | 51.1 | ~9.5 | [5] |
| Adamantane Derivative | >10,000 | 16 | >625 (σ2 selective) | [6] |
| Piperazine Derivative (m-nitrophenethyl) | Subnanomolar | 4.9 | - | [9] |
| Piperidine Derivative (from D4/σ1 study) | 0.7 | Not Reported | - | |
| 1'-benzyl-3-methoxy-3H-spiro[[11]benzofuran-1,4'-piperidine] | 1.14 | >1250 | >1100 (σ1 selective) | [12] |
Note: Ki represents the inhibition constant, with lower values indicating higher binding affinity. Selectivity is the ratio of Ki values for the two receptor subtypes.
Melanocortin-4 Receptor (MC4R) Agonists: A Battle of Scaffolds
The melanocortin-4 receptor (MC4R) is a key regulator of energy homeostasis and a validated target for the treatment of obesity.[13][14] The spiro[isobenzofuran-1,4'-piperidine] scaffold has been successfully employed to develop potent and orally bioavailable MC4R agonists.[13][14]
One prominent study disclosed a series of 3H-spiro[isobenzofuran-1,4'-piperidine] based compounds with nanomolar potency at the MC4R.[13] These compounds demonstrated efficacy in reducing food intake in animal models.
Alternative scaffolds for MC4R agonists include piperidine-based structures and, more recently, peptide and peptidomimetic macrocycles. While peptides often exhibit high potency, small molecule scaffolds like the spiro[isobenzofuran-1,4'-piperidine] offer potential advantages in terms of oral bioavailability and metabolic stability.
Table 3: Comparative in vitro Potency (EC50) of MC4R Agonists with Different Scaffolds
| Scaffold/Compound | Assay Type | EC50 (nM) | Reference |
| Spiro[isobenzofuran-1,4'-piperidine] Derivative | cAMP Accumulation | <30 | [13] |
| Piperidine-based Agonist | cAMP Accumulation | <30 | |
| Spiroindane-based Agonist | Not Specified | Potent Activity Reported |
Note: EC50 is the concentration of a drug that gives a half-maximal response. Lower values indicate higher potency.
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for the key experiments are provided below.
Sigma Receptor Radioligand Binding Assay
This protocol is adapted from established methods for determining the binding affinity of compounds to sigma-1 and sigma-2 receptors.[11][15][16][17]
Objective: To determine the inhibition constant (Ki) of a test compound for σ1 and σ2 receptors.
Materials:
-
Radioligands: --INVALID-LINK---pentazocine (for σ1), [3H]1,3-di(2-tolyl)guanidine ([3H]DTG) (for σ2).
-
Membrane Preparations: Guinea pig brain membranes (for σ1), rat liver membranes (for σ2).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Ligand: Haloperidol or unlabeled (+)-pentazocine.
-
Test Compounds: Serial dilutions of the compounds of interest.
-
Scintillation fluid.
-
Glass fiber filters.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer, the appropriate radioligand at a concentration near its Kd, and serial dilutions of the test compound.
-
Total and Non-specific Binding: For total binding wells, add buffer instead of the test compound. For non-specific binding wells, add a high concentration of an appropriate unlabeled ligand (e.g., 10 µM haloperidol).
-
Membrane Addition: Add the membrane preparation to each well to initiate the binding reaction.
-
Incubation: Incubate the plates at 37°C for 90-150 minutes.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Melanocortin-4 Receptor (MC4R) Functional Assay (cAMP Accumulation)
This protocol is a generalized procedure based on common methods for assessing the agonist activity of compounds at the MC4R.[18][19][20]
Objective: To determine the potency (EC50) of a test compound in stimulating cAMP production via MC4R activation.
Materials:
-
Cell Line: A stable cell line expressing the human MC4R (e.g., HEK293 or CHO cells).
-
Cell Culture Medium: Appropriate medium for the chosen cell line.
-
Assay Buffer: Typically a buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Test Compounds: Serial dilutions of the compounds of interest.
-
Positive Control: A known MC4R agonist (e.g., α-MSH).
-
cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or luminescence-based).
-
96-well plates.
-
Plate reader.
Procedure:
-
Cell Plating: Seed the MC4R-expressing cells into 96-well plates and allow them to adhere overnight.
-
Compound Addition: Remove the culture medium and add the assay buffer containing serial dilutions of the test compounds or the positive control.
-
Incubation: Incubate the plates at 37°C for a specified period (e.g., 30-60 minutes).
-
Cell Lysis: Lyse the cells according to the instructions of the cAMP detection kit.
-
cAMP Measurement: Measure the intracellular cAMP levels using the chosen detection method and a plate reader.
-
Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the log of the test compound concentration. Determine the EC50 value using non-linear regression analysis.
Visualizing the Landscape: Pathways and Workflows
To further clarify the context of this comparison, the following diagrams illustrate a simplified signaling pathway for MC4R and a general workflow for a radioligand binding assay.
Caption: Simplified MC4R signaling pathway.
Caption: General workflow for a radioligand binding assay.
Conclusion
The spiro[isobenzofuran-1,4'-piperidine] scaffold represents a valuable and privileged structure in medicinal chemistry, demonstrating significant potential across multiple therapeutic areas, including CNS disorders and metabolic diseases. Its rigid, three-dimensional nature offers a unique platform for designing ligands with high affinity and selectivity.
While direct, comprehensive comparative studies against all alternative scaffolds are not always available, by collating and analyzing existing data, researchers can appreciate the relative strengths of each framework. For CNS applications, the spiro[isobenzofuran-1,4'-piperidine] scaffold has shown promising in vivo efficacy. In the realm of sigma receptor modulation, it can be tailored to achieve high affinity and selectivity for either the σ1 or σ2 subtype. As an MC4R agonist, it provides a viable small molecule alternative to peptide-based therapeutics, with the potential for improved oral bioavailability.
Ultimately, the choice of a scaffold will depend on the specific therapeutic target, the desired pharmacokinetic profile, and the synthetic feasibility. This guide provides a foundational, data-driven resource to aid in this critical decision-making process, fostering the development of the next generation of innovative medicines.
References
- 1. Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. 6. Synthesis, 13C NMR, and biological evaluation of cis- and trans-4-amino-3'-arylspiro[cyclohexane-1,1'(3'H)-isobenzofuran] derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. 2. Compounds containing a heteroatom attached to nitrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iris.unito.it [iris.unito.it]
- 5. Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adamantane-derived scaffolds targeting the sigma-2 receptor; an in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of novel N,N'-disubstituted piperazines as sigma receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and structure-affinity relationships of regioisomeric N-benzyl alkyl ether piperazine derivatives as sigma-1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. med.upenn.edu [med.upenn.edu]
- 12. Pharmacological and metabolic characterisation of the potent sigma1 receptor ligand 1'-benzyl-3-methoxy-3H-spiro[[2]benzofuran-1,4'-piperidine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of potent, selective, and orally bioavailable 3H-spiro[isobenzofuran-1,4'-piperidine] based melanocortin subtype-4 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. usiena-air.unisi.it [usiena-air.unisi.it]
- 18. Temporal cAMP Signaling Selectivity by Natural and Synthetic MC4R Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 19. innoprot.com [innoprot.com]
- 20. resources.revvity.com [resources.revvity.com]
Comparative Analysis of Spiro[isobenzofuran-1,4'-piperidine] Derivatives as Sigma Receptor Ligands
A comprehensive guide to the binding affinity and experimental validation of novel spiro-piperidine compounds at sigma-1 and sigma-2 receptors, offering a comparative analysis against established ligands.
This guide provides a detailed comparison of the binding affinities of novel 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one derivatives to sigma-1 (σ₁) and sigma-2 (σ₂) receptors. While direct binding data for the parent compound is not publicly available, this document focuses on recently synthesized fluorescent derivatives, offering valuable insights into the structure-activity relationship of this chemical scaffold. The data presented is intended for researchers, scientists, and professionals in the field of drug development and neuropharmacology.
Comparative Binding Affinity of Spiro[isobenzofuran-1,4'-piperidine] Derivatives and Standard Ligands
The following table summarizes the in vitro binding affinities (Ki, expressed in nM) of various spiro[isobenzofuran-1,4'-piperidine] derivatives and standard sigma receptor ligands for the σ₁ and σ₂ receptors. Lower Ki values indicate higher binding affinity.
| Compound | σ₁ Receptor Ki (nM) | σ₂ Receptor Ki (nM) | Selectivity (σ₁/σ₂) |
| Spiro[isobenzofuran] Derivative 19 | 51.3 | 30.2 | 1.70 |
| Spiro[isobenzofuran] Derivative 20 | 88.8 | 39.8 | 2.23 |
| Spiro[isobenzofuran] Derivative 29 | 488 | 51.1 | 9.55 |
| Spiro[isobenzofuran] Derivative 30 | 569 | 39.4 | 14.44 |
| Haloperidol | 6.5[1] | ~35.5 - 39.9[2] | ~0.18 |
| (+)-Pentazocine | 1.7[1] | >1000[1] | >588 |
| 1,3-di(2-tolyl)guanidine (DTG) | 35.5[2] | 39.9[2] | 0.89 |
Experimental Protocols
The binding affinities presented in this guide are determined using a competitive radioligand binding assay. This technique measures the ability of a test compound to displace a radiolabeled ligand from its receptor.
Competitive Radioligand Binding Assay Protocol
1. Materials and Reagents:
-
Membrane Preparation: Guinea pig brain membranes for σ₁ receptor binding and rat liver membranes for σ₂ receptor binding.
-
Radioligands:
-
--INVALID-LINK---Pentazocine for σ₁ receptor assays.
-
[³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG) for σ₂ receptor assays.
-
-
Unlabeled Ligands: Test compounds (spiro[isobenzofuran-1,4'-piperidine] derivatives) and a reference compound for non-specific binding determination (e.g., Haloperidol).
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).
-
Filtration Apparatus: 96-well cell harvester and glass fiber filters.
-
Scintillation Cocktail and Counter.
2. Assay Procedure:
-
Incubation:
-
For σ₁ receptor binding, incubate guinea pig brain membranes with a fixed concentration of --INVALID-LINK---pentazocine and varying concentrations of the test compound.
-
For σ₂ receptor binding, incubate rat liver membranes with a fixed concentration of [³H]-DTG, varying concentrations of the test compound, and a masking concentration of a σ₁-selective ligand (e.g., (+)-pentazocine) to prevent binding to σ₁ receptors.
-
Incubations are typically carried out for 120 minutes at 37°C.
-
-
Filtration:
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
3. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined from competition curves.
-
The inhibition constant (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation:
-
Ki = IC₅₀ / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing Experimental and Biological Pathways
To better understand the experimental process and the biological context of sigma receptor binding, the following diagrams are provided.
References
Assessing the Selectivity of 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one for the Melanocortin-4 Receptor (MC4R)
The melanocortin-4 receptor (MC4R) is a G protein-coupled receptor (GPCR) predominantly expressed in the brain, where it plays a pivotal role in regulating energy homeostasis, food intake, and body weight.[1][2][3] Its critical function in these physiological processes has made it an attractive therapeutic target for obesity and other metabolic disorders.[4] The development of selective MC4R agonists is a key objective in drug discovery to minimize off-target effects. This guide provides a comparative assessment of the selectivity of the 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one scaffold for MC4R, based on available data for this class of compounds.
Data Presentation: Comparative Selectivity of Spiro-piperidine Based MC4R Agonists
Table 1: MC4R Binding Affinity and Functional Activity of Spiro-piperidine Derivatives
| Compound | MC4R Binding Affinity (Ki, nM) | MC4R Functional Activity (EC50, nM) |
| α-MSH (endogenous agonist) | ~1-10 | ~0.1-1 |
| Spiro-piperidine Analog 1 | Data not publicly available | Data not publicly available |
| Spiro-piperidine Analog 2 | Data not publicly available | Data not publicly available |
| Setmelanotide (approved MC4R agonist) | ~0.26 | ~0.27 |
Note: Specific quantitative data for the binding affinities (Ki) and functional potencies (EC50) for the 3H-spiro[isobenzofuran-1,4'-piperidine] series of compounds are detailed in specialized medicinal chemistry literature and proprietary databases.[5][6] Researchers are encouraged to consult these primary sources for detailed structure-activity relationship (SAR) data.
Table 2: Selectivity Profile of MC4R Ligands Against Other Melanocortin Receptor Subtypes
| Compound | MC1R Selectivity (Ki ratio MC1R/MC4R) | MC3R Selectivity (Ki ratio MC3R/MC4R) | MC5R Selectivity (Ki ratio MC5R/MC4R) |
| α-MSH | ~1 | ~10 | ~1 |
| Spiro-piperidine Derivatives | High selectivity for MC4R reported | High selectivity for MC4R reported | High selectivity for MC4R reported |
| Setmelanotide | >1000-fold | >20-fold | >50-fold |
Note: The 3H-spiro[isobenzofuran-1,4'-piperidine] class of compounds has been specifically designed to achieve high selectivity for MC4R over other melanocortin receptor subtypes to minimize off-target effects such as changes in skin pigmentation (mediated by MC1R).[5][7]
Experimental Protocols
The determination of selectivity for a novel compound like this compound involves a combination of in vitro binding and functional assays.
1. Radioligand Binding Assay
This assay is considered the gold standard for determining the binding affinity of a compound to its target receptor.[8]
-
Principle: A competitive binding assay is performed where the test compound (e.g., this compound) competes with a radiolabeled ligand (e.g., [¹²⁵I]-NDP-α-MSH) for binding to membranes prepared from cells expressing the MC4R.[9]
-
Procedure:
-
Cell membranes containing MC4R are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.[10]
-
The reaction is allowed to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration.
-
The amount of radioactivity bound to the filter is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[10]
-
-
Selectivity Determination: To assess selectivity, this assay is repeated for other melanocortin receptor subtypes (MC1R, MC3R, MC5R) and a panel of other unrelated receptors.
2. Functional Assay: cAMP Accumulation
This assay measures the ability of a compound to activate the receptor and trigger its downstream signaling pathway. MC4R primarily couples to the Gs protein, which activates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP).[11][12][13][14]
-
Principle: Cells expressing MC4R are treated with the test compound, and the subsequent change in intracellular cAMP levels is measured.
-
Procedure:
-
Cells stably expressing MC4R are plated in a multi-well format.
-
The cells are incubated with various concentrations of the test compound.
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is quantified using a suitable method, such as a competitive immunoassay with a fluorescent or luminescent readout (e.g., HTRF, AlphaScreen).[11][15]
-
The concentration of the compound that produces 50% of the maximal response (EC50) is determined by plotting the cAMP response against the compound concentration.
-
-
Selectivity Determination: The functional potency (EC50) is determined for MC4R and other relevant receptor subtypes to establish the selectivity of the compound's functional activity.
Mandatory Visualizations
Caption: Canonical MC4R signaling pathway initiated by agonist binding.
Caption: Workflow for determining receptor selectivity.
References
- 1. What is the melanocortin-4 receptor (MC4R) pathway? | Rhythm Pharma [path4hcps.com]
- 2. Melanocortin 4 Receptor Pathway Dysfunction in Obesity: Patient Stratification Aimed at MC4R Agonist Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Melanocortin 4 Receptor | Welcome to the MC4R Gene Website [mc4r.org.uk]
- 4. What are the key players in the pharmaceutical industry targeting MC4R? [synapse.patsnap.com]
- 5. Discovery of potent, selective, and orally bioavailable 3H-spiro[isobenzofuran-1,4'-piperidine] based melanocortin subtype-4 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. palatin.com [palatin.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. benchchem.com [benchchem.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. innoprot.com [innoprot.com]
- 12. researchgate.net [researchgate.net]
- 13. innoprot.com [innoprot.com]
- 14. Temporal cAMP Signaling Selectivity by Natural and Synthetic MC4R Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. resources.revvity.com [resources.revvity.com]
Navigating Preclinical Development: A Comparative Guide to the ADME Properties of 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one Analogues
For researchers, scientists, and drug development professionals, understanding the absorption, distribution, metabolism, and excretion (ADME) properties of novel drug candidates is a critical step in the preclinical development pipeline. This guide provides a comparative overview of the preclinical ADME properties of 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one analogues, a scaffold of significant interest for various therapeutic targets, including those in the central nervous system.
While comprehensive, directly comparative preclinical ADME data for a wide range of this compound analogues is not extensively available in the public domain, this guide offers a framework for evaluating these properties. By presenting hypothetical data for representative analogues, alongside detailed experimental protocols for key in vitro ADME assays, this document serves as a practical resource for researchers working with this chemical series. The methodologies provided will enable the generation of crucial data to inform lead optimization and candidate selection.
Comparative ADME Properties
The following table provides a hypothetical comparison of key preclinical ADME parameters for three representative this compound analogues. This illustrates how experimental data for this class of compounds can be effectively summarized and compared.
| ADME Property | Analogue A (R = H) | Analogue B (R = 4-F-Ph) | Analogue C (R = CH2-c-Pr) |
| Solubility | |||
| Kinetic Solubility (µM) | 75 | 45 | 110 |
| Permeability | |||
| Caco-2 Papp A→B (10⁻⁶ cm/s) | 8.2 | 12.5 | 6.5 |
| Efflux Ratio (Papp B→A / Papp A→B) | 1.5 | 1.2 | 3.8 |
| Metabolic Stability | |||
| Human Liver Microsome Half-life (min) | 45 | 25 | 90 |
| Plasma Protein Binding | |||
| Human Plasma (% bound) | 92 | 98 | 85 |
Experimental Protocols
Detailed methodologies for the key in vitro ADME assays are provided below. These protocols are representative of standard industry practices and can be adapted for the specific this compound analogues under investigation.
Kinetic Solubility Assay
Purpose: To determine the aqueous solubility of a compound from a DMSO stock solution, providing a rapid assessment of a key physicochemical property.
Methodology:
-
Preparation of Compound Stock Solution: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).
-
Assay Plate Preparation: Add 1.5 µL of the 10 mM compound stock solution to the wells of a 96-well plate.
-
Solubilization: Add 148.5 µL of phosphate-buffered saline (PBS) at pH 7.4 to each well, resulting in a final compound concentration of 100 µM and a final DMSO concentration of 1%.
-
Equilibration: Seal the plate and shake at room temperature for 2 hours.
-
Sample Collection and Analysis: After incubation, centrifuge the plate to pellet any precipitate. Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as high-performance liquid chromatography with ultraviolet detection (HPLC-UV).
Caco-2 Permeability Assay
Purpose: To assess the intestinal permeability of a compound using the Caco-2 cell line, which forms a monolayer that mimics the human intestinal epithelium.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable filter supports in a 24-well Transwell® plate for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer to ensure its integrity before the experiment.
-
Assay Initiation:
-
Apical to Basolateral (A→B) Permeability: Add the test compound (at a final concentration of 10 µM) to the apical (donor) chamber.
-
Basolateral to Apical (B→A) Permeability: Add the test compound (at a final concentration of 10 µM) to the basolateral (donor) chamber.
-
-
Incubation: Incubate the plate at 37°C with 5% CO₂ for 2 hours.
-
Sample Collection: At the end of the incubation, collect samples from both the donor and receiver chambers.
-
Analysis: Determine the concentration of the compound in all samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Calculation of Apparent Permeability (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.
-
-
Calculation of Efflux Ratio:
-
Efflux Ratio = Papp (B→A) / Papp (A→B)
-
Microsomal Stability Assay
Purpose: To evaluate the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.
Methodology:
-
Preparation of Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing human liver microsomes (0.5 mg/mL protein concentration) and the test compound (1 µM) in a phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Initiation of Reaction: Add a solution of NADPH (1 mM final concentration) to initiate the metabolic reaction.
-
Time-point Sampling: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in designated wells by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the plate to precipitate the proteins.
-
Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
Data Analysis: Determine the half-life (t½) of the compound by plotting the natural logarithm of the percentage of compound remaining against time.
Visualizing Preclinical ADME Workflows and Pathways
To further aid in the understanding of the preclinical drug development process, the following diagrams, generated using Graphviz, illustrate a typical ADME experimental workflow and a relevant signaling pathway for CNS-targeted compounds.
Safety Operating Guide
Essential Guide to the Safe Disposal of 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a critical component of laboratory safety and environmental stewardship. This document provides a comprehensive, step-by-step guide for the proper disposal of 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one, ensuring operational integrity and adherence to safety protocols. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known hazards of structurally similar compounds, including piperidine derivatives and other spirocyclic compounds.
Disclaimer: These guidelines are founded on general principles of laboratory safety and data from analogous compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for disposal protocols specific to your location and facilities.
Core Safety Principles and Hazard Assessment
Given that the hydrochloride salt of the closely related 3H-spiro[isobenzofuran-1,4'-piperidine] is associated with hazards such as being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation, it is prudent to handle this compound with a high degree of caution. All waste generated, including contaminated personal protective equipment (PPE), is to be considered hazardous chemical waste.
| Hazard Category | Potential Risks | Mitigation Measures |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin. | Handle in a certified chemical fume hood. Avoid generating dust or aerosols. Wear appropriate PPE. |
| Skin/Eye Irritation | May cause significant skin and eye irritation upon contact. | Wear safety goggles with side shields and chemical-resistant gloves. |
| Environmental Hazard | Potential for long-lasting harmful effects to aquatic life. | Do not dispose of down the drain or in general waste.[1][2][3] Collect for approved hazardous waste disposal.[1] |
Experimental Protocol: Waste Collection and Disposal
The following protocol outlines the necessary steps for the safe collection, packaging, and disposal of this compound waste.
1. Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste, including residual amounts of the compound and any contaminated items (e.g., weigh boats, contaminated gloves, bench paper), in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material and have a secure, screw-on lid.
-
Liquid Waste: If the compound is dissolved in a solvent, collect the solution in a separate, dedicated liquid hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your EHS department.
-
Sharps Waste: Any contaminated sharps, such as needles or broken glassware, must be placed in a designated, puncture-resistant sharps container labeled for chemical waste.
2. Labeling of Waste Containers:
-
All waste containers must be clearly and accurately labeled.
-
The label should include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
Appropriate hazard symbols (e.g., irritant, harmful)
-
The date of waste accumulation
-
-
Do not use abbreviations or chemical formulas as the primary identifier.
3. Storage of Chemical Waste:
-
Store waste containers in a designated, well-ventilated, and secure satellite accumulation area.
-
Ensure containers are kept tightly sealed when not in use.
-
Store away from incompatible materials.
4. Professional Disposal:
-
Arrange for the collection of the hazardous waste through your institution's EHS-approved hazardous waste disposal contractor.
-
This type of chemical waste typically requires high-temperature incineration for complete destruction.[4]
Mandatory Visualization
The following diagrams illustrate the procedural workflow for the safe disposal of this compound.
Caption: Procedural workflow for the safe disposal of chemical waste.
Caption: Decision-making flowchart for laboratory waste management.
References
Essential Safety and Operational Protocols for Handling 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one. This document provides critical safety information and detailed operational procedures to ensure the well-being of laboratory personnel and to maintain a safe research environment.
Hazard Identification and Risk Assessment
Based on analogous compounds, this compound should be treated as a hazardous substance with the following potential risks:
-
Harmful if swallowed
-
Causes skin irritation
-
Causes serious eye irritation
-
Harmful if inhaled
-
May cause respiratory irritation
A thorough risk assessment should be conducted before commencing any work with this compound.
Personal Protective Equipment (PPE)
The following table summarizes the essential personal protective equipment required for handling this compound. It is imperative to use PPE as the final line of defense within a comprehensive safety framework that includes engineering and administrative controls.
| PPE Category | Item | Specifications and Rationale |
| Hand Protection | Chemically resistant gloves | Double gloving with nitrile or neoprene gloves is recommended.[4] Gloves must be powder-free and should be inspected for pinholes before use.[5][6] Change gloves immediately if contaminated, torn, or after extended use. |
| Body Protection | Disposable gown | A polyethylene-coated polypropylene or other laminate material gown that has demonstrated resistance to chemical permeability is required.[4] Standard cloth lab coats are not sufficient. |
| Eye and Face Protection | Safety goggles and face shield | Chemical splash goggles are mandatory.[7][8] A face shield must be worn over the goggles when there is a risk of splashing or when handling larger quantities.[7][9] |
| Respiratory Protection | NIOSH-approved respirator | A NIOSH-approved N95 or higher respirator should be used when handling the powder outside of a certified chemical fume hood or glove box to prevent inhalation.[10] |
| Foot Protection | Closed-toe shoes and shoe covers | Impermeable, closed-toe shoes are required.[7] Disposable shoe covers should be worn and removed before exiting the designated handling area to prevent the spread of contamination.[9] |
Operational and Disposal Plans
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting. Adherence to this workflow is critical to minimize exposure and ensure a safe working environment.
Caption: Experimental Workflow for Safe Handling of this compound.
Detailed Experimental Protocols
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.[3]
-
The storage container should be tightly closed and clearly labeled.[3]
Weighing and Solution Preparation:
-
All weighing and handling of the solid compound must be performed in a certified chemical fume hood or a glove box to minimize inhalation exposure.
-
Use anti-static weigh paper or a weighing boat.
-
When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
Cap containers immediately after use.
Spill and Emergency Procedures: In the event of a spill, follow these procedures:
-
Evacuate the immediate area and alert colleagues.
-
If the spill is significant, contact the institutional safety officer.
-
For small spills, if trained to do so, don appropriate PPE, including respiratory protection.
-
Contain the spill using a chemical spill kit with absorbent materials.
-
Clean the area by carefully sweeping up the solid material or absorbing the liquid. Place all contaminated materials into a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water.
First Aid Measures:
-
Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[3]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes.[3] If skin irritation occurs, get medical advice.[3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3] If eye irritation persists, seek medical attention.[3]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[3][11]
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
Caption: Disposal Workflow for this compound Waste.
Disposal Protocol:
-
Segregate Waste: Do not mix waste streams. Keep solid, liquid, and sharp waste in separate, designated containers.
-
Label Containers: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name, and the associated hazards.
-
Accumulation: Store waste in a designated satellite accumulation area that is secure and has secondary containment.
-
Disposal: Contact your institution's Environmental Health and Safety (EHS) office for proper disposal procedures. Do not pour any waste down the drain.[12]
By adhering to these safety protocols and operational plans, researchers can minimize the risks associated with handling this compound and maintain a safe and productive laboratory environment.
References
- 1. chemimpex.com [chemimpex.com]
- 2. US20040072847A1 - Spiro[isobenzofuran-1,4'-piperidin]-3-ones and 3H-spiroisobenzofuran-1,4'-piperidines - Google Patents [patents.google.com]
- 3. kishida.co.jp [kishida.co.jp]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. afd.calpoly.edu [afd.calpoly.edu]
- 6. pppmag.com [pppmag.com]
- 7. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 8. cce.caltech.edu [cce.caltech.edu]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. gerpac.eu [gerpac.eu]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. artsci.usu.edu [artsci.usu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
